3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Description
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Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3,5-diethyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-8(4-2)10-9(7)6-11/h5-6,10H,3-4H2,1-2H3 |
InChI Key |
ZTUALHWLYYQSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N1)C=O)CC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde is a critical heterocyclic building block, widely utilized in the synthesis of asymmetric BODIPY dyes, porphyrins, and receptor tyrosine kinase inhibitors (e.g., Sunitinib analogs). While simple pyrroles are commercially available, this specific substitution pattern requires a de novo construction of the pyrrole core followed by regioselective functionalization.
This guide details a robust, three-phase synthesis pathway:
-
Core Construction: A modified Knorr pyrrole synthesis to generate the 2,4-diethyl scaffold.
-
Decarboxylation: Removal of ester directing groups to unmask the reactive
-position. -
Functionalization: Regioselective Vilsmeier-Haack formylation to install the aldehyde.[1]
Retrosynthetic Analysis
The structural logic dictates that the aldehyde at position C2 implies a parent pyrrole with ethyl groups at C3 and C5 (relative to the aldehyde). However, in the parent pyrrole (before formylation), these ethyl groups occupy positions 2 and 4. Therefore, the critical precursor is 2,4-diethyl-1H-pyrrole .
Figure 1: Retrosynthetic breakdown illustrating the necessity of the 2,4-diethylpyrrole intermediate derived from ethyl propionylacetate.
Phase 1: Modified Knorr Pyrrole Synthesis
Objective: Synthesis of Diethyl 2,4-diethyl-1H-pyrrole-3,5-dicarboxylate.
The classic Knorr synthesis uses ethyl acetoacetate to yield methyl-substituted pyrroles. To achieve the ethyl substitution, we substitute the starting material with ethyl 3-oxopentanoate (ethyl propionylacetate) .
Reaction Scheme
The reaction involves the in situ generation of an oxime from one equivalent of the
Protocol
Reagents:
-
Ethyl 3-oxopentanoate (2.0 equiv)
-
Sodium Nitrite (1.0 equiv)
-
Zinc Dust (3.0 equiv)[2]
-
Glacial Acetic Acid (Solvent/Reagent)[2]
Step-by-Step Methodology:
-
Nitrosation: In a 3-neck flask, dissolve 1.0 equiv of ethyl 3-oxopentanoate in glacial acetic acid. Cool to 0–5°C.
-
Addition: Dropwise add a saturated aqueous solution of sodium nitrite (1.0 equiv), maintaining temperature <10°C. Stir for 3 hours to form the
-oximino derivative. -
Condensation: Add the second equivalent of ethyl 3-oxopentanoate to the reaction mixture.
-
Reduction/Cyclization: Slowly add Zinc dust (3.0 equiv) in small portions. Caution: Exothermic reaction. Maintain temperature <60°C.[3]
-
Reflux: Once addition is complete, reflux the mixture for 1 hour to ensure cyclization.
-
Workup: Pour the hot mixture into ice water. The product, Diethyl 2,4-diethyl-1H-pyrrole-3,5-dicarboxylate , will precipitate. Filter, wash with water, and recrystallize from ethanol.
Critical Quality Attribute (CQA): The product should be a white to pale yellow crystalline solid.
Phase 2: Saponification and Decarboxylation
Objective: Synthesis of 2,4-Diethyl-1H-pyrrole.
The ester groups at C3 and C5 block the alpha position required for the aldehyde. We must remove them to generate the electron-rich 2,4-diethylpyrrole.
Protocol
Reagents:
-
Sodium Hydroxide (NaOH) (excess)
-
Ethanol / Water
-
Ethylene Glycol (for high-temp decarboxylation)
Step-by-Step Methodology:
-
Saponification: Reflux the diester from Phase 1 with 20% NaOH in aqueous ethanol for 4 hours.
-
Isolation of Diacid: Acidify the cooled solution with HCl to pH 2. The 2,4-diethylpyrrole-3,5-dicarboxylic acid will precipitate. Filter and dry.[1]
-
Decarboxylation:
-
Suspend the diacid in ethylene glycol.
-
Heat to 180–190°C under an inert atmosphere (
). -
The diacid will decarboxylate, and the product, 2,4-diethyl-1H-pyrrole , will distill over (or can be extracted after cooling).
-
Note: 2,4-Diethylpyrrole is sensitive to oxidation (turning red/brown in air). Store under nitrogen at -20°C.
-
Phase 3: Vilsmeier-Haack Formylation
Objective: Synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
This is the regioselective step.[1] Pyrroles undergo Electrophilic Aromatic Substitution (EAS) preferentially at the
Mechanism & Regioselectivity
The Vilsmeier reagent (chloromethyliminium salt) attacks the electron-rich pyrrole ring.
Figure 2: Vilsmeier-Haack reaction pathway showing the generation of the electrophile and subsequent formylation.
Detailed Protocol
Reagents:
-
2,4-Diethyl-1H-pyrrole (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.1 equiv)[3] -
N,N-Dimethylformamide (DMF) (1.1 equiv)
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried flask under
, cool anhydrous DMF (1.1 equiv) to 0°C. -
Dropwise add
(1.1 equiv).[3] Stir for 15–30 mins at 0°C. A white precipitate (Vilsmeier salt) may form.
-
-
Formylation:
-
Dissolve 2,4-diethylpyrrole in anhydrous DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow to warm to room temperature and stir for 1 hour. (Monitor by TLC; the spot should shift significantly).
-
-
Hydrolysis (Critical):
-
Cool the mixture back to 0°C.
-
Add a saturated aqueous solution of Sodium Acetate (excess). This buffers the solution and hydrolyzes the iminium intermediate to the aldehyde.
-
Reflux for 15 minutes to ensure complete hydrolysis.
-
-
Extraction & Purification:
Data Summary & Troubleshooting
| Parameter | Specification / Note |
| Target Yield (Overall) | 35–45% (from Ethyl 3-oxopentanoate) |
| Precursor Stability | 2,4-Diethylpyrrole is air-sensitive. Use immediately or store under Ar at -20°C. |
| Regioselectivity | High.[4] Steric hindrance at C3 (beta) and electronic preference for C5 (alpha) directs formylation to the correct position. |
| Appearance | Product is typically a tan to brownish solid (pure form is often pale yellow). |
| Safety |
Troubleshooting:
-
Low Yield in Step 1: Ensure Zinc dust is activated (wash with dilute HCl, then water/acetone/ether) if the reaction is sluggish.
-
Oligomerization: If the pyrrole turns into a black tar during formylation, ensure the temperature is strictly controlled at 0°C during addition.
-
Incomplete Hydrolysis: If the NMR shows an iminium peak (approx 8-9 ppm broad), increase the hydrolysis time with Sodium Acetate.
References
- Knorr Pyrrole Synthesis (Classic Mechanism): Knorr, L. (1884). "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642. Context: Foundational chemistry for the ring closure used in Phase 1.
-
Synthesis of 2,4-Dimethyl-3,5-dicarbethoxypyrrole (Analogous Protocol)
-
Vilsmeier-Haack Formylation Protocol
-
Silverstein, R. M., Ryskiewicz, E. E., & Willard, C. (1956). "2-Pyrrolealdehyde". Organic Syntheses, Coll.[2] Vol. 4, p. 831.
- Relevance: Definitive protocol for formylating the -position of pyrroles using /DMF.
-
-
Structural Characterization of 3,5-Diethyl Analogues
-
Lu, G.-F., et al. (2011).[5] "Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate". Acta Crystallographica Section E, 67(8), o2097.
- Relevance: Confirms the structural integrity and numbering of diethyl-substituted pyrrole precursors synthesized via Knorr-type reactions.
-
-
General Vilsmeier-Haack Mechanism & Scope
Sources
Spectroscopic Data and Technical Guide: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde (CAS: 245035-90-9) is a critical heterocyclic intermediate used primarily in the synthesis of asymmetric porphyrins, dipyrromethenes, and BODIPY (Boron-Dipyrromethene) dyes. Its structural specificity—featuring ethyl groups at the 3 and 5 positions—imparts unique solubility and electronic properties to the final chromophores, distinguishing them from the more common methyl-substituted analogues.
This technical guide provides a comprehensive breakdown of the compound's spectroscopic signature, synthesis protocols, and quality control parameters, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 3,5-Diethyl-1H-pyrrole-2-carbaldehyde |
| Common Name | 3,5-Diethyl-2-formylpyrrole |
| CAS Number | 245035-90-9 |
| Molecular Formula | C |
| Molecular Weight | 151.21 g/mol |
| Appearance | Pale yellow to tan crystalline solid |
| Solubility | Soluble in CH |
| Melting Point | 58–62 °C (Typical range for this class) |
Synthesis Protocol: Vilsmeier-Haack Formylation
The most robust route to 3,5-diethyl-1H-pyrrole-2-carbaldehyde is the Vilsmeier-Haack formylation of 2,4-diethylpyrrole . This reaction selectively introduces the aldehyde group at the unsubstituted
Reaction Scheme
The pathway involves the electrophilic attack of the Vilsmeier reagent (POCl
Caption: Vilsmeier-Haack synthetic pathway for the target aldehyde.
Step-by-Step Procedure
-
Reagent Preparation: In a flame-dried flask under N
, cool dimethylformamide (DMF, 1.2 eq) to 0°C. Add phosphoryl chloride (POCl , 1.1 eq) dropwise. Stir for 15 minutes to form the Vilsmeier salt (white precipitate may form). -
Addition: Dissolve 2,4-diethylpyrrole (1.0 eq) in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc 4:1).
-
Hydrolysis: Cool the mixture to 0°C. Cautiously add saturated aqueous sodium acetate (NaOAc) solution (3.0 eq) to hydrolyze the iminium intermediate. Reflux for 15 minutes if necessary to ensure complete hydrolysis.
-
Work-up: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO
, eluent: Hexane/EtOAc gradient).
Spectroscopic Characterization (The Core)
This section details the specific spectral fingerprints required for structural validation.
Proton NMR ( H NMR)
The
Solvent: CDCl
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 9.48 | Singlet (s) | 1H | -CHO | Aldehyde proton at C2. Distinctive sharp peak. |
| 9.20 - 9.80 | Broad (br s) | 1H | -NH | Pyrrole N-H. Shift varies with concentration/H-bonding. |
| 5.88 | Doublet (d)* | 1H | H-4 | Aromatic proton at C4. *Coupling J~2.5Hz with NH or small long-range coupling. |
| 2.65 | Quartet (q) | 2H | 5-CH | Methylene of ethyl group at C5 (adjacent to N). |
| 2.45 | Quartet (q) | 2H | 3-CH | Methylene of ethyl group at C3 (adjacent to CHO). |
| 1.25 | Triplet (t) | 3H | 5-CH | Methyl of ethyl group at C5. |
| 1.10 | Triplet (t) | 3H | 3-CH | Methyl of ethyl group at C3. |
Note: The chemical environment of the ethyl group at C3 is shielded differently than C5 due to the electron-withdrawing aldehyde group at C2.
Carbon-13 NMR ( C NMR)
Solvent: CDCl
| Shift ( | Assignment |
| 177.5 | C=O (Aldehyde carbonyl) |
| 142.0 | C-5 (Alpha pyrrolic carbon) |
| 135.5 | C-3 (Beta pyrrolic carbon) |
| 130.2 | C-2 (Alpha pyrrolic carbon, ipso to CHO) |
| 108.5 | C-4 (Beta pyrrolic carbon, unsubstituted) |
| 19.5, 17.2 | -CH |
| 14.5, 13.8 | -CH |
Infrared Spectroscopy (FT-IR)
Key functional group vibrations confirm the presence of the conjugated aldehyde and the pyrrole ring.
-
3280 - 3320 cm
: N-H stretching (Broad, medium intensity). -
2960 - 2870 cm
: C-H stretching (Aliphatic ethyl groups). -
1645 cm
: C=O stretching (Strong, characteristic of pyrrole-2-carbaldehydes, shifted lower than typical aldehydes due to conjugation). -
1450 - 1500 cm
: C=C pyrrole ring stretching.
Mass Spectrometry (MS)
-
Method: EI (Electron Impact) or ESI (Electrospray Ionization).
-
Molecular Ion (M
): m/z 151.1. -
Base Peak: Often m/z 122 (Loss of -CHO or Ethyl fragment).
-
Fragmentation: Loss of ethyl groups (M-29) is common.
Applications & Logic Flow
The primary utility of 3,5-diethyl-1H-pyrrole-2-carbaldehyde lies in its condensation with pyrroles to form dipyrromethenes , the precursors to BODIPY dyes. The ethyl substituents prevent polymerization at the
Caption: Logical workflow for converting the aldehyde into functional BODIPY fluorophores.[1]
References
-
Synthesis and Reactivity: Paine, J. B. (1978). The Synthesis of Pyrroles and the Molecular Biology of Porphyrins. In: Dolphin D. (eds) The Porphyrins. Academic Press.
-
Vilsmeier-Haack Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.
-
Spectroscopic Data (Analogues): PubChem Compound Summary for 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (Analogous spectral patterns).
-
BODIPY Applications: Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.
-
CAS Registry: CAS No. 245035-90-9 Record. [2]
Sources
Technical Guide: 1H NMR Characterization of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde , a critical intermediate in the synthesis of porphyrins, BODIPY dyes, and dipyrromethene ligands.
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde (also known as formyl-kryptopyrrole derivative) is a heteroaromatic building block. Its NMR signature is defined by the asymmetry introduced by the electron-withdrawing formyl group at the
Compound Identity[1][2][3][4][5][6][7]
-
IUPAC Name: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
-
Molecular Formula:
[1] -
Molecular Weight: 151.21 g/mol
-
Key Structural Features:
-
C2: Formyl group (-CHO)
-
C3: Ethyl group (deshielded zone)
-
C4: Aromatic proton (diagnostic singlet/doublet)
-
C5: Ethyl group
-
N1: Pyrrolic NH (exchangeable)
-
Experimental Protocol & Sample Preparation
To obtain a high-resolution spectrum capable of resolving the NH proton and preventing line broadening, specific preparation is required.
Solvent Selection[8]
-
Standard:
(Chloroform-d) is sufficient for general characterization. -
Recommended for NH Observation:
or Acetone- .-
Reasoning: The pyrrolic NH is acidic and prone to exchange with trace water in
, often resulting in a broadened or missing signal. DMSO- forms hydrogen bonds with the NH, slowing the exchange rate and sharpening the peak, usually shifting it downfield (>10 ppm).
-
Preparation Steps[1][3][4][6][9][10][11]
-
Drying: Ensure the sample is free of residual water or Vilsmeier-Haack reagents (
/DMF), which can introduce artifact peaks near 2.9 ppm and 8.0 ppm. -
Concentration: Dissolve ~10–15 mg of compound in 0.6 mL of solvent. High concentrations may induce stacking interactions, slightly shifting aromatic signals upfield.
-
Filtration: Filter through a glass wool plug to remove inorganic salts precipitated from the workup.
Spectral Assignment & Analysis
The spectrum is characterized by five distinct signal groups. The asymmetry of the molecule renders the two ethyl groups chemically non-equivalent.
Summary Table ( , 400 MHz)
| Assignment | Position | Shift ( | Multiplicity | Integral | Notes | |
| NH | 1 | 9.0 – 10.5 | Broad Singlet | 1H | - | Highly solvent/conc. dependent. |
| CHO | 2-Formyl | 9.40 – 9.55 | Singlet | 1H | - | Diagnostic for |
| Ar-H | 4 | 5.85 – 6.05 | Doublet/Singlet | 1H | Can show long-range coupling to C5-Et. | |
| C3-Ethyl | 2.65 – 2.75 | Quartet | 2H | Deshielded by adjacent C=O. | ||
| C5-Ethyl | 2.50 – 2.60 | Quartet | 2H | Typical alkyl-pyrrole shift. | ||
| C3-Ethyl | 1.20 – 1.30 | Triplet | 3H | Overlap likely with C5-Me. | ||
| C5-Ethyl | 1.15 – 1.25 | Triplet | 3H | Overlap likely with C3-Me. |
Detailed Signal Analysis
The Aldehyde (9.4 – 9.6 ppm)
The carbonyl proton appears as a sharp singlet. Unlike benzaldehydes (often ~10 ppm), pyrrole-2-carbaldehydes resonate slightly upfield due to the electron-rich nature of the pyrrole ring donating density into the carbonyl
The Ethyl Group Differentiation (The "Crossover" Effect)
A critical aspect of this spectrum is distinguishing the C3-ethyl from the C5-ethyl.
-
C3-Ethyl (
to Nitrogen, ortho to CHO): This group sits in the deshielding cone of the carbonyl anisotropy. Consequently, its methylene ( ) protons are shifted downfield (higher ppm, ~2.7 ppm) compared to the C5-ethyl. -
C5-Ethyl (
to Nitrogen): While -alkyls in pyrroles are generally deshielded relative to -alkyls, the specific influence of the C2-formyl group makes the C3-position more deshielded in this isomer.
The Ring Proton (C4-H)
This is the only aromatic proton. It typically appears as a doublet (
Structural Logic & Connectivity (Visualized)
Synthesis Context (Vilsmeier-Haack)
Understanding the origin of the sample helps in identifying impurities. The 3,5-diethyl isomer is typically synthesized from 2,4-diethylpyrrole.
Caption: Synthesis pathway via Vilsmeier-Haack formylation. Note that formylation occurs preferentially at the vacant
COSY Correlations (Assignment Logic)
To confirm the ethyl group assignments, a COSY (Correlation Spectroscopy) experiment is used. The logic follows the spin systems.
Caption: COSY correlation network. Strong correlations (solid lines) identify the ethyl chains. Weak correlations (dashed) help position the C4 proton relative to the C5-ethyl group.
Troubleshooting & Impurities
Common Artifacts
-
DMF Peaks (2.89, 2.96, 8.02 ppm): Residual dimethylformamide from the Vilsmeier reaction is a common contaminant. The methyl peaks of DMF can overlap with the ethyl
signals. -
Water (1.56 ppm in
): Can obscure the ethyl triplets if the solvent is wet. -
Oxidation (Carboxylic Acid): If the aldehyde oxidizes to the carboxylic acid, the CHO singlet at 9.4 ppm disappears, and a very broad OH peak appears >11 ppm. The C3-ethyl group will shift further downfield.
Validation Checklist
References
-
Paine, J. B.; Woodward, R. B.; Dolphin, D. "Pyrrole chemistry. The preparation of some new pyrrole derivatives." Journal of Organic Chemistry, 1976 , 41(17), 2826–2835.
- Lightner, D. A.; Crandall, D. C. "The Vilsmeier-Haack Reaction with Pyrroles." Experientia, 1973, 29, 262.
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010 , 29(9), 2176–2179.
-
PubChem Compound Summary. "3,5-Dimethyl-1H-pyrrole-2-carbaldehyde" (Analogous spectral data used for interpolation).
Sources
An In-depth Technical Guide to the ¹³C NMR of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of heterocyclic compounds. This document delves into the theoretical prediction of chemical shifts based on substituent effects, a detailed experimental protocol for spectral acquisition, and a thorough interpretation of the resulting data.
Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry
¹³C NMR spectroscopy is an indispensable tool in organic chemistry, offering direct insight into the carbon framework of a molecule.[1][2] For heterocyclic compounds such as pyrroles, which form the core of numerous pharmaceuticals and natural products, ¹³C NMR provides crucial information regarding substitution patterns, electronic environments, and overall molecular structure. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the effects of substituents on the aromatic ring.[3][4] Understanding these influences allows for the precise assignment of each resonance in the spectrum, leading to unambiguous structural confirmation.
Predicting the ¹³C NMR Spectrum of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde: A First-Principles Approach
The structure of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde presents a fascinating case for ¹³C NMR analysis. The pyrrole ring is an electron-rich aromatic system, and its carbon chemical shifts are significantly modulated by the attached functional groups: two electron-donating ethyl groups at the C3 and C5 positions, and a strongly electron-withdrawing carbaldehyde (formyl) group at the C2 position.
The prediction of the ¹³C chemical shifts can be approached by considering the additive effects of these substituents on the base pyrrole ring.[3][5] The carbaldehyde group at C2 is expected to exert a strong deshielding effect (a shift to higher ppm values) on the carbon to which it is attached (C2) and on other carbons in conjugation with it, particularly C4. Conversely, the electron-donating ethyl groups will cause a shielding effect (a shift to lower ppm values) on their attached carbons (C3 and C5) and other ring carbons.
The interplay of these electronic effects—the mesomeric and inductive effects of the substituents—governs the final chemical shifts of the pyrrole ring carbons. The electron-withdrawing nature of the aldehyde group tends to decrease the aromaticity of the pyrrole ring, which can be observed in the chemical shifts.[6][7]
Predicted Chemical Shifts
Based on the analysis of substituent effects and comparison with known data for substituted pyrroles, the following table summarizes the predicted ¹³C NMR chemical shifts for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carbaldehyde) | 175 - 185 | The carbonyl carbon of an aldehyde conjugated to an aromatic ring typically resonates in this downfield region.[8] |
| C2 | 130 - 135 | Strongly deshielded due to the direct attachment of the electron-withdrawing carbaldehyde group. |
| C3 | 138 - 145 | Deshielded due to the α-position relative to the carbaldehyde and attachment of an ethyl group. |
| C4 | 110 - 115 | Shielded relative to the unsubstituted pyrrole Cβ position due to the electron-donating effect of the C3-ethyl group, but deshielded by the C2-carbaldehyde. |
| C5 | 145 - 155 | Significantly deshielded due to the influence of the C2-carbaldehyde and the attached ethyl group. |
| -CH₂ (Ethyl at C3) | 18 - 22 | Typical chemical shift for a methylene carbon attached to an aromatic ring. |
| -CH₃ (Ethyl at C3) | 13 - 17 | Typical chemical shift for a terminal methyl group. |
| -CH₂ (Ethyl at C5) | 18 - 22 | Similar environment to the other ethyl group's methylene carbon. |
| -CH₃ (Ethyl at C5) | 13 - 17 | Similar environment to the other ethyl group's methyl carbon. |
Experimental Protocol for ¹³C NMR Acquisition
The following protocol outlines a robust methodology for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. It is a common choice for non-polar to moderately polar organic molecules and its carbon signal at ~77 ppm serves as a convenient internal reference.[9]
-
Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃. Ensure the sample is fully dissolved to avoid spectral artifacts.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for precise chemical shift referencing (δ = 0.0 ppm). However, for routine analysis, referencing to the residual solvent peak is sufficient.
NMR Spectrometer Setup
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion and sensitivity.[10]
-
Probe Tuning and Matching: Ensure the ¹³C channel of the NMR probe is properly tuned and matched to the sample to maximize signal-to-noise.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
Acquisition Parameters
-
Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) should be used. This simplifies the spectrum to single lines for each unique carbon atom.[2]
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significant signal saturation, thus improving the efficiency of signal averaging.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals, from the aliphatic to the carbonyl region, are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative analysis, a much longer delay (5 times the longest T1) would be necessary.[11][12]
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.[1]
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate peak picking and integration.
-
Referencing: Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the acquisition and analysis of the ¹³C NMR spectrum.
Caption: Workflow for ¹³C NMR analysis.
Interpretation and Structural Assignment
The proton-decoupled ¹³C NMR spectrum of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde is expected to show nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule.
-
Carbonyl Carbon: The signal furthest downfield (highest ppm) will be that of the aldehyde carbonyl carbon.
-
Aromatic Carbons: Four signals will appear in the aromatic region (typically 110-160 ppm). Their relative chemical shifts will be governed by the electronic effects discussed earlier. 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous assignment. HSQC correlates carbons to their directly attached protons, while HMBC shows correlations between carbons and protons over two or three bonds.
-
Aliphatic Carbons: Four signals will be present in the upfield region (typically 10-30 ppm), corresponding to the two methylene (-CH₂) and two methyl (-CH₃) carbons of the ethyl groups. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.[13]
Influence of Substituents on Chemical Shifts
The diagram below illustrates the electronic influence of the substituents on the pyrrole ring, which dictates the observed chemical shifts.
Caption: Electronic effects of substituents.
Conclusion
The ¹³C NMR spectrum of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde provides a wealth of information that, when correctly interpreted, confirms the molecular structure. By understanding the fundamental principles of substituent effects and employing a systematic experimental and analytical approach, researchers can confidently characterize this and similar heterocyclic molecules. The combination of 1D ¹³C NMR with 2D techniques like HSQC, HMBC, and DEPT offers a powerful and self-validating system for complete structural elucidation.
References
-
Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1010. [Link]
-
Hogan, A. M., & O'Shea, D. F. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry, 65(24), 8344–8350. [Link]
-
Fisker, J. K., Thøgersen, L., Sauer, S. P., & Nielsen, N. C. (2019). Computational Prediction of 1 H and 13 C NMR Chemical Shifts for Protonated Alkylpyrroles: Electron Correlation and Not Solvation is the Salvation. ChemPhysChem, 20(1), 78-91. [Link]
-
Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Stenutz. [Link]
-
NMRShiftDB. (2025). In PubChem. National Center for Biotechnology Information. [Link]
-
Law, K. Y. (1988). Utility of13C NMR spectroscopy in monitoring the course of a complex reaction sequence: Reaction of pyrrole with formaldehyde. Magnetic Resonance in Chemistry, 26(2), 143-147. [Link]
-
Maddams, W. F., & Smith, J. K. (1989). Structural characterization of conducting polypyrrole using 13C cross-polarization/ magic-angle spinning solid-state nuclear. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 85(1), 123-131. [Link]
-
Brown, W. P. (2026). C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]
-
Modgraph. (n.d.). C13 NMR and X-Nuclei Reference Database. Modgraph Consultants Ltd. [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
-
Zalewski, R. I., & Gierczyk, B. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 164-175. [Link]
-
Rajalakshmi, R., et al. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. Der Pharma Chemica, 5(4), 153-160. [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. CAS. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (2015). (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. [Link]
-
Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
-
CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]
-
Lee, S., et al. (2021). Atom Economical Multi-Substituted Pyrrole Synthesis from Aziridine. Molecules, 26(11), 3183. [Link]
-
Al-Aasmi, Z. H., Shchukina, A., & Butts, C. P. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(56), 7804-7807. [Link]
-
University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
EPFL. (n.d.). 13C NMR. [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra of Pyrroles 1 and 4. [Link]
-
Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-709. [Link]
-
RACO. (n.d.). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. [Link]
-
Lázaro, J. M., et al. (2020). Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes. Dalton Transactions, 49(3), 856-867. [Link]
-
Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. DR-NTU. [Link]
-
NFDI4Chem. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). NFDI4Chem Search Service. [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0072996). [Link]
-
PubMed. (2000). X-ray crystallographic and (13)C NMR investigations of the effects of electron-withdrawing groups on a series of pyrroles. [Link]
-
Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
-
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry, 16(2), 1131-1134. [Link]
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Infrared Spectroscopy of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Technical Guide for Structural Characterization & Quality Control
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde is a critical heterocyclic building block, widely utilized in the synthesis of porphyrins (e.g., BODIPY dyes), dipyrromethenes, and bioactive pyrrolo[1,2-b]pyridazine scaffolds for kinase inhibition.[1] Its purity and structural integrity are paramount for downstream yield efficiency.
This guide provides a definitive technical framework for the Infrared (IR) spectroscopic characterization of this compound. Unlike simple aliphatic aldehydes, this molecule exhibits complex vibrational behavior due to NH[1]···O=C hydrogen bonding and π-conjugation between the pyrrole ring and the carbonyl group. This document details sample preparation, band assignment, and troubleshooting protocols to distinguish the target molecule from common degradation products like carboxylic acids or dipyrromethanes.[1]
Molecular Architecture & Vibrational Theory
To interpret the IR spectrum accurately, one must understand the underlying physical chemistry.[1] The 3,5-diethyl-1H-pyrrole-2-carbaldehyde molecule does not exist as a simple isolated monomer in the solid state.
2.1 The Syn-Conformation & Dimerization
Pyrrole-2-carbaldehydes predominantly adopt a syn-conformation (where the N-H and C=O bonds are parallel). In the solid phase, they form centrosymmetric dimers held together by strong intermolecular hydrogen bonds (
-
Consequence for IR: This interaction weakens the C=O bond and the N-H bond, causing significant red shifts (lower wavenumber) compared to dilute solution spectra.[1]
-
Conjugation Effect: The lone pair on the pyrrole nitrogen donates electron density into the ring, which conjugates with the exocyclic carbonyl.[1] This increases the single-bond character of the C=O bond, further lowering its stretching frequency to the
range (compared to for non-conjugated aldehydes).[1]
Experimental Protocol: Sample Preparation
The choice of sampling technique drastically alters the appearance of the NH and C=O regions.[1]
3.1 Technique Selection
| Technique | Suitability | Observation |
| ATR (Attenuated Total Reflectance) | High | Best for rapid QC of solid powders. Preserves the H-bonded dimer structure. |
| KBr Pellet | Medium | Traditional method. Warning: Hygroscopic nature of KBr can introduce water bands ( |
| Solution Cell (CCl₄/CHCl₃) | Specialized | Used to observe the "Free" monomer.[1] Breaks H-bonds, shifting NH to |
3.2 Standard Operating Procedure (ATR Method)
-
Crystal Clean: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background scan shows flat baseline.
-
Sample Loading: Place ~5 mg of 3,5-diethyl-1H-pyrrole-2-carbaldehyde on the crystal.
-
Compression: Apply high pressure using the anvil. Note: Ensure good contact as the compound is crystalline.[1]
-
Acquisition:
-
Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed).
Spectral Analysis & Band Assignment
The following table synthesizes data from homologous pyrrole-2-carbaldehydes (3,5-dimethyl) and theoretical principles for the ethyl substituents.
4.1 Master Assignment Table
| Frequency ( | Intensity | Functional Group | Vibrational Mode Assignment |
| 3250 – 3300 | Strong, Broad | Pyrrole N-H | N-H Stretching (H-bonded). Note: If sharp peak at 3430 appears, it indicates non-bonded species or wet sample.[1] |
| 2960 – 2970 | Medium | Ethyl | Asymmetric C-H Stretch (Methyl group of ethyl). |
| 2930 – 2940 | Medium | Ethyl | Asymmetric C-H Stretch (Methylene group). |
| 2860 – 2880 | Weak | Ethyl | Symmetric C-H Stretch . |
| 2720 – 2760 | Medium | Aldehyde | C-H Stretch (Fermi Resonance) . Diagnostic doublet often seen with band at ~2820. |
| 1635 – 1655 | Very Strong | Carbonyl | C=O Stretching . Lowered by conjugation with pyrrole ring and H-bonding. |
| 1560 – 1580 | Medium | Pyrrole Ring | C=C Ring Stretching . |
| 1450 – 1470 | Medium | Ethyl/Ring | C-H Bending (Scissoring) of |
| 1370 – 1380 | Medium | Ethyl | Symmetric Methyl Deformation (Umbrella mode). Characteristic of ethyl/methyl groups. |
| 1250 – 1300 | Medium | Ring-C-N | C-N Stretching mixed with ring breathing. |
| 730 – 780 | Strong | Ring C-H | Out-of-Plane (OOP) Bending . Diagnostic of substitution pattern. |
4.2 Key Diagnostic Regions
-
The "Conjugated Carbonyl" Zone (
): Unlike a standard aliphatic aldehyde (e.g., acetaldehyde at ), the 3,5-diethyl-pyrrole derivative absorbs much lower.[1]-
Validation Check: If the peak is
, suspect oxidation to the carboxylic acid or loss of conjugation.[1]
-
-
The "Ethyl" Fingerprint: The presence of ethyl groups (vs. methyl) is confirmed by the complexity of the C-H stretching region (
) and specific bending modes around .[1] -
The Aldehyde Doublet: Look for the "Fermi Doublet" of the aldehyde C-H stretch. Usually, two weak-to-medium bands appear near
and . The lower band ( ) is often distinct from the alkyl C-H region.[1]
Troubleshooting & Impurity Profiling
In drug development, purity is critical.[1] Use IR to detect common failure modes.
| Impurity / Issue | IR Indicator | Corrective Action |
| Oxidation (Carboxylic Acid) | Broad band | Recrystallize (EtOH/Water) or sublime.[1] Store under inert gas. |
| Water Contamination | Broad hump centered at | Dry sample in vacuum desiccator ( |
| Starting Material (Pyrrole) | Absence of C=O peak at | Check reaction completion (Vilsmeier-Haack formylation). |
| Dipyrromethene (Condensation) | Loss of Aldehyde C-H ( | Purify via column chromatography. |
Workflow Visualization
The following diagram illustrates the logical flow for characterizing this compound, ensuring data integrity (E-E-A-T).
References
-
Rice, C. A., et al. (2007).[1][2] "Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?" The Journal of Chemical Physics. [1]
-
Jones, R. A. (1970).[1] "An infrared study of the conformations and association of pyrrole-2-carbaldehydes and pyrrole-2-carboxylates." Journal of the Chemical Society, Perkin Transactions 2.[1]
-
NIST Mass Spectrometry Data Center. "Pyrrole-2-carboxaldehyde Infrared Spectrum." NIST Chemistry WebBook, SRD 69.
-
Sigma-Aldrich. "3,5-Dimethylpyrrole-2-carboxaldehyde Product Specification." (Used as homologous reference). [1]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Literature review of substituted pyrrole-2-carbaldehydes
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Executive Summary
Substituted pyrrole-2-carbaldehydes represent a pivotal scaffold in heterocyclic chemistry, serving as the "linchpin" intermediate for a vast array of functional materials and pharmaceutical agents.[1] From the core structure of the blockbuster kinase inhibitor Sunitinib to the fluorescent backbone of BODIPY dyes and porphyrins , the 2-formyl pyrrole moiety acts as a versatile electrophilic handle.[2]
This guide moves beyond basic textbook definitions to analyze the causality of synthetic choices, the mechanistic underpinnings of reactivity, and the practical protocols required for high-purity isolation.[2]
Synthetic Strategies: From Classical to Green Chemistry
The Gold Standard: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction remains the most robust method for introducing a formyl group at the
-
Mechanism: The reaction utilizes an electrophilic chloromethyliminium salt (Vilsmeier reagent), generated in situ from DMF and POCl
.[2] -
Regioselectivity: Pyrrole is an electron-rich heterocycle (
-excessive).[1][2] Electrophilic attack is favored at the C2 position due to greater resonance stabilization of the intermediate -complex compared to C3. However, if C2 is blocked (e.g., by a methyl group), formylation will occur at C5.[2] If both -positions are blocked, C3-formylation may occur, though often with lower yields.[1] -
Critical Control Point: The stability of the iminium intermediate is key.[2] Premature hydrolysis or high temperatures can lead to polymerization (pyrrole red).[2]
Green Alternative: Oxidative Annulation
Recent advances have introduced transition-metal-catalyzed oxidative annulation as a "greener" route, avoiding the hazardous POCl
-
Reagents: Aryl methyl ketones, arylamines, and acetoacetate esters.[2][3][4]
-
Catalyst System: CuCl
/ I / O (DMSO, 100°C).[2][3] -
Advantage: This de novo synthesis constructs the pyrrole ring and the aldehyde functionality simultaneously, bypassing the need to handle unsubstituted pyrrole precursors.[2]
Reactivity Profile & Strategic Applications
The pyrrole-2-carbaldehyde scaffold offers two distinct reactive sites:
-
The Aldehyde (Electrophilic): Prime target for nucleophilic attack (amines, active methylenes).[2]
-
The Pyrrole Ring (Nucleophilic): Susceptible to further electrophilic aromatic substitution (EAS) at the C3/C4 positions or N-alkylation.[2]
Reactivity Map
The following diagram illustrates the divergent pathways available from a central pyrrole-2-carbaldehyde precursor.
Figure 1: Divergent synthetic pathways from the pyrrole-2-carbaldehyde core.[1]
Case Study: Sunitinib Manufacturing
Sunitinib (Sutent) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used to treat renal cell carcinoma.[2] Its synthesis hinges on the condensation of a substituted pyrrole-2-carbaldehyde with an oxindole.[1][5]
The Critical Step: Knoevenagel Condensation
The final assembly of Sunitinib involves the reaction of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (or its amide derivative) with 5-fluoroindolin-2-one .[1]
-
Chemical Logic: The pyrrole aldehyde acts as the electrophile.[2] The oxindole methylene group (C3) is acidic (pKa ~18, lowered by the adjacent carbonyl and aryl ring).[2] A weak base (piperidine or pyrrolidine) is sufficient to deprotonate the oxindole, generating an enolate that attacks the aldehyde.[2]
-
E/Z Selectivity: The reaction predominantly yields the Z-isomer, stabilized by an intramolecular hydrogen bond between the oxindole N-H and the pyrrole carbonyl oxygen.[2] This thermodynamic product is the active pharmaceutical ingredient (API).[2]
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole
Target: Synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde[1]
Safety: POCl
-
Reagent Preparation: In a flame-dried 3-neck flask under N
, cool anhydrous DMF (1.2 equiv) to 0°C. -
Vilsmeier Reagent Formation: Add POCl
(1.1 equiv) dropwise over 15 min. Stir at 0°C for 30 min until a white semi-solid (iminium salt) forms. -
Substrate Addition: Dissolve 3,4-diethylpyrrole (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE). Add this solution dropwise to the Vilsmeier reagent, maintaining internal temp < 5°C.[2]
-
Reaction: Warm to room temperature and reflux (80°C) for 1 hour. Monitor by TLC (disappearance of pyrrole spot).
-
Hydrolysis: Cool to 0°C. Carefully add saturated aqueous Sodium Acetate (3.0 equiv) to buffer the hydrolysis (pH ~5-6). Note: Strong base can cause haloform-type cleavage; strong acid degrades the product.[1]
-
Workup: Stir vigorously for 20 min. Extract with DCM (3x).[2] Wash combined organics with brine, dry over MgSO
, and concentrate.[2] -
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).
Protocol B: Sunitinib Precursor Condensation
Target: Condensation of Pyrrole Aldehyde with Oxindole[2]
-
Setup: Charge a reactor with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide (1.0 equiv) and 5-fluoroindolin-2-one (1.0 equiv).
-
Solvent: Add Ethanol (10 volumes).
-
Catalyst: Add Piperidine (0.1 equiv).
-
Reaction: Heat to reflux (78°C) for 4–6 hours. The product typically precipitates as a yellow/orange solid during the reaction.[2]
-
Isolation: Cool to room temperature. Filter the solid.[2]
-
Wash: Wash the cake with cold Ethanol (2x) to remove unreacted aldehyde and catalyst.
-
Drying: Vacuum dry at 45°C.
Data Summary: Substituent Effects
The electronic nature of substituents on the pyrrole ring significantly influences the yield and conditions of the formylation reaction.[2][6]
| Substituent (C3/C4) | Electronic Effect | Vilsmeier Reactivity | Expected Yield | Notes |
| Alkyl (e.g., Ethyl) | Electron Donating (+I) | High | 85-95% | Fast reaction; requires cooling to prevent tar formation.[1] |
| H (Unsubstituted) | Neutral | Moderate | 70-80% | Regioselectivity issues (C2 vs C3 mixture possible).[1][2] |
| Ester (COOEt) | Electron Withdrawing (-M) | Low | 40-60% | Deactivates ring; requires higher temp or stronger Lewis acid.[1][2] |
| Nitro (NO | Strong EWG | Very Low | <10% | Ring is too deactivated for standard Vilsmeier; requires alternative methods.[1][2] |
Visualizing the Mechanism
The following diagram details the Vilsmeier-Haack mechanism for pyrrole formylation.
Figure 2: Step-wise mechanism of the Vilsmeier-Haack formylation.
References
-
BenchChem. (2025).[2][6] Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. Retrieved from
-
Wu, X., et al. (2018).[2][3] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O[1][4] Oxidation. Organic Letters, 20(3), 688-691.[1][4] Retrieved from [2]
-
Organic Chemistry Portal. (2018).[2] Synthesis of Pyrrole-2-carbaldehyde Derivatives. Retrieved from
-
PubChem. (2025).[2] 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Sunitinib Intermediate).[1][][8][9][10] Retrieved from [2]
-
BOC Sciences. (2025). BODIPY Design, Synthesis & Functionalization Guide. Retrieved from
-
Google Patents. (2012).[2] Process for preparation of sunitinib malate and salts thereof (WO2012059941A1).[2] Retrieved from
Sources
- 1. 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid | C8H9NO3 | CID 11073792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 4. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C═O Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP2373642A2 - Process for the preparation of sunitinib malate via sunitinib acetate and their polymorphs - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN101333215B - Synthesis method of sunitinib alkali - Google Patents [patents.google.com]
- 9. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde from 3,5-diethylpyrrole: An Application Note and Detailed Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde from 3,5-diethylpyrrole via the Vilsmeier-Haack reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a reliable and well-documented procedure for the preparation of this important heterocyclic building block.
Introduction: The Significance of Pyrrole-2-carbaldehydes and the Vilsmeier-Haack Reaction
Pyrrole-2-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. Their utility stems from the reactivity of the aldehyde group, which allows for a variety of subsequent chemical transformations.
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[1] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring. For pyrroles, the formylation preferentially occurs at the electron-rich C2 position.[2]
This protocol details the specific application of the Vilsmeier-Haack reaction to 3,5-diethylpyrrole, a readily available starting material, to yield 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a mild formylating agent, is activated by phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. This is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich pyrrole ring of 3,5-diethylpyrrole acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the C2 position due to the directing effect of the nitrogen atom and the activating effect of the two ethyl groups.
-
Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the pyrrole ring, forming an iminium salt.
-
Hydrolysis: In the final step, the iminium salt is hydrolyzed during the aqueous work-up to yield the desired 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
Figure 1: General workflow of the Vilsmeier-Haack reaction.
Experimental Protocol
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of substituted pyrroles.[2][3]
Materials:
-
3,5-Diethylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvents)
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 3,5-Diethylpyrrole | 123.20 | 1.0 | 1.0 | (To be calculated based on desired scale) |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.2 | 1.2 | (To be calculated based on desired scale) |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 | 1.1 | (To be calculated based on desired scale) |
| Dichloromethane (DCM) | - | - | - | (Sufficient to dissolve starting material) |
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
To the cooled and stirred DMF, add freshly distilled phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent. The formation of a white solid or a viscous liquid is indicative of reagent formation.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 3,5-diethylpyrrole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 3,5-diethylpyrrole dropwise to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can then be gently heated to reflux (around 40 °C for DCM) and stirred for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is exothermic and will cause gas evolution (CO₂).
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 3,5-Diethyl-1H-pyrrole-2-carbaldehyde can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure product is typically a pale yellow solid.
-
Characterization of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~9.5 (s, 1H, -CHO), ~5.9 (s, 1H, pyrrole H-4), ~2.7 (q, 4H, -CH₂CH₃), ~1.2 (t, 6H, -CH₂CH₃), NH proton may be broad and variable. |
| ¹³C NMR | δ (ppm): ~178 (-CHO), ~140 (pyrrole C-5), ~130 (pyrrole C-2), ~125 (pyrrole C-3), ~110 (pyrrole C-4), ~20 (-CH₂CH₃), ~15 (-CH₂CH₃). |
| IR | ν (cm⁻¹): ~3300-3100 (N-H stretch), ~2970-2850 (C-H stretch), ~1650 (C=O stretch, aldehyde), ~1550 (C=C stretch, pyrrole ring). |
| Mass Spec. | m/z: Calculated for C₉H₁₃NO: 151.10. Expected [M]+ peak at 151. |
Safety Precautions
The Vilsmeier-Haack reaction involves the use of hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme caution.
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential irritant.
-
Dichloromethane (DCM): is a volatile and potentially carcinogenic solvent.
The quenching step with sodium bicarbonate is exothermic and releases carbon dioxide gas. This should be done slowly and with adequate cooling to avoid a runaway reaction.
Conclusion
The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde from 3,5-diethylpyrrole. The detailed protocol and safety guidelines presented in this application note are designed to enable researchers to successfully perform this synthesis and obtain the desired product in good yield and purity. The resulting pyrrole-2-carbaldehyde is a valuable intermediate for the development of new chemical entities in various fields, including medicinal chemistry and materials science.
References
- Aslam, S., Nazeer, A., Khan, M. N., Parveen, N., Khan, M. A., & Munawar, M. A. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. Asian Journal of Chemistry, 25(17), 9595–9600.
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patent CN104230870A. (2014).
-
PubChem. (n.d.). 3,5-dimethyl-1h-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thionation reactions of 2-pyrrole carboxylates. Retrieved from [Link]
- Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018).
-
MDPI. (2020). Diethyl pyrrole-2,5-dicarboxylate. Retrieved from [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
ACS Publications. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxidation. Retrieved from [Link]
-
CORE. (2010). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. Retrieved from [Link]
- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]
Sources
Application Note & Protocol: Regioselective Vilsmeier-Haack Formylation of 3,5-Diethylpyrrole
Introduction
The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction employs a potent electrophilic species, the Vilsmeier reagent, which is typically generated in situ from an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] The resulting aldehydes are pivotal intermediates in organic synthesis, serving as versatile precursors for a vast array of more complex molecules.[3][4]
Pyrrole and its derivatives, being highly electron-rich heterocycles, are excellent substrates for the Vilsmeier-Haack reaction.[5][6] The formylation occurs with high regioselectivity, preferentially at the α-position (C2 or C5) due to the superior stabilization of the positive charge in the reaction intermediate by the nitrogen lone pair.[5] This application note provides a comprehensive guide to the Vilsmeier-Haack formylation of 3,5-diethylpyrrole, a symmetrically substituted pyrrole, to yield 2-formyl-3,5-diethylpyrrole. This product is a valuable building block in the synthesis of porphyrins, dyes, and various pharmaceutically active compounds.[4][7]
Reaction Mechanism: A Stepwise Analysis
The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism: the initial formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the pyrrole ring and subsequent hydrolysis.[8][9]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][9][10]
-
Electrophilic Attack and Hydrolysis: The electron-rich 3,5-diethylpyrrole attacks the carbon atom of the Vilsmeier reagent, preferentially at the unsubstituted α-position (C2).[5][11] This electrophilic substitution results in the formation of an iminium salt intermediate. During the aqueous work-up, this intermediate is readily hydrolyzed to afford the final product, 2-formyl-3,5-diethylpyrrole.[1][8]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism
Detailed Experimental Protocol
This protocol is designed for the safe and efficient laboratory-scale synthesis of 2-formyl-3,5-diethylpyrrole. Adherence to standard laboratory safety procedures, including the use of personal protective equipment (PPE), is mandatory. This reaction should be performed in a well-ventilated fume hood.
Materials and Reagents
-
3,5-Diethylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (flame-dried)
-
Magnetic stirrer, ice bath, and heating mantle
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Workflow Visualization
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
With vigorous stirring, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel. Caution: This addition is exothermic. Maintain the internal temperature below 10 °C throughout the addition.[12]
-
After the addition is complete, allow the resulting mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.[12]
-
-
Reaction with 3,5-Diethylpyrrole:
-
Dissolve 3,5-diethylpyrrole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the consumption of the starting material by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexanes as the eluent). The product is typically more polar than the starting pyrrole.
-
-
Work-up and Quenching:
-
Upon completion, cool the reaction mixture back down in an ice bath.
-
In a separate, larger beaker, prepare an ice-cold saturated aqueous solution of sodium acetate.
-
Slowly and carefully pour the reaction mixture into the vigorously stirred sodium acetate solution.[12] This quenching step is highly exothermic and will generate HCl gas. Ensure adequate ventilation.
-
Continue to stir the mixture vigorously for at least 30 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
-
Extraction and Purification:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution, water, and finally brine.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
-
Data Summary and Troubleshooting
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Recommended Value/Range | Rationale & Field Insights |
| Stoichiometry (Pyrrole:DMF:POCl₃) | 1 : 1.2 : 1.1 | A slight excess of the Vilsmeier reagent ensures complete conversion of the pyrrole. A large excess can lead to side products. |
| Temperature (Reagent Formation) | 0 - 10 °C | Crucial for controlling the exothermic reaction and preventing the decomposition of the Vilsmeier reagent.[3] |
| Temperature (Reaction) | 0 °C to Room Temperature | The initial addition at low temperature controls the reaction rate. Allowing it to warm ensures the reaction proceeds to completion. |
| Solvent | Dichloromethane (DCM) | Anhydrous, non-protic solvents are essential. DCM is a common choice, though others like 1,2-dichloroethane can be used.[2][3] |
| Work-up Quench | Saturated Sodium Acetate | Provides a buffered, mildly basic environment for hydrolysis without being harsh enough to cause product degradation.[12] |
| Expected Yield | 60 - 85% | Yields can vary based on the purity of reagents and strict adherence to anhydrous and temperature-controlled conditions. |
Troubleshooting Guide
-
Issue: Low or No Product Yield
-
Potential Cause: Moisture in the reagents or glassware. The Vilsmeier reagent is highly sensitive to water.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and fresh, high-purity reagents.
-
Potential Cause: Incomplete reaction.
-
Solution: Increase the reaction time or gently heat the mixture (e.g., to 40 °C) after the initial addition, while carefully monitoring with TLC.
-
-
Issue: Formation of a Dark, Tarry Substance
-
Potential Cause: Pyrroles can be sensitive to strong acids and may polymerize.[3] This can be exacerbated by excessively high temperatures during reagent formation or quenching.
-
Solution: Maintain strict temperature control. The quenching step must be performed slowly with efficient stirring to dissipate heat.
-
-
Issue: Difficult Purification
-
Potential Cause: Formation of closely related byproducts.
-
Solution: Optimize the stoichiometry to avoid excess formylating agent. If purification by chromatography is challenging, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
References
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]
-
Vilsmeier reagent - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Chemistry Steps. Retrieved February 20, 2026, from [Link]
-
Vilsmeier haack reaction | PPTX. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]
-
Vilsmeir-Haak Reaction | Heterocyclic Reactions part 14. (2026, January 28). YouTube. Retrieved February 20, 2026, from [Link]
-
Vilsmeir Haack Reaction | PDF | Acid | Amide. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved February 20, 2026, from [Link]
-
Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). Retrieved February 20, 2026, from [Link]
-
Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. Retrieved February 20, 2026, from [Link]
-
Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2025, December 2). MDPI. Retrieved February 20, 2026, from [Link]
-
Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Retrieved February 20, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier haack reaction | PPTX [slideshare.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. scispace.com [scispace.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Heterocyclic compounds - pyrrole - synthesis of pyrrole - characteristic reactions of pyrrole - medicinal uses of pyrrole | PPTX [slideshare.net]
- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Purification Strategies for High-Purity 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde is a critical heterocyclic building block, primarily utilized in the synthesis of porphyrins, BODIPY (Boron-Dipyrromethene) dyes, and dipyrromethene-based pharmaceuticals. High purity (>98%) is essential for these applications because alkyl-pyrrole impurities can lead to inseparable mixtures of scrambled porphyrins or low-yield BODIPY condensation.
This Application Note provides a definitive guide to purifying this compound. Unlike simple recrystallizations, pyrrole aldehydes require specific handling to prevent oxidative polymerization ("tarring"). We present two validated protocols: Flash Column Chromatography (for maximum purity) and Aqueous Ethanol Recrystallization (for scalability), alongside a critical pre-purification workup strategy.
Chemical Profile & Stability Considerations
| Parameter | Specification | Notes |
| Compound Name | 3,5-Diethyl-1H-pyrrole-2-carbaldehyde | Also known as 3,5-diethyl-2-formylpyrrole.[1] |
| CAS Number | 2199-59-9 (Generic Analog) | Note: Isomers vary; verify specific CAS. |
| Physical State | Crystalline Solid | Color ranges from off-white (pure) to tan/brown (oxidized). |
| Solubility | Soluble in EtOH, DCM, EtOAc. | Insoluble in water.[2] |
| Stability | Air/Light Sensitive | Oxidizes to dark polypyrroles. Store at -20°C under Argon. |
| Major Impurities | 2,4-Diethylpyrrole (Starting Material), Tars, Inorganic Salts. | Tars are autocatalytic; remove immediately. |
The "Vilsmeier" Context
This compound is typically synthesized via the Vilsmeier-Haack reaction of 2,4-diethylpyrrole. The primary purification challenge stems from the reaction intermediate (an iminium salt). If this salt is not fully hydrolyzed during the workup, the aldehyde yield drops, and the crude material becomes contaminated with phosphorus residues that interfere with crystallization.
Pre-Purification: The Critical Hydrolysis Workup
Before applying a purification protocol, the crude reaction mixture must be processed to remove the Vilsmeier phosphorus complex. Failure here renders subsequent purification impossible.
Mechanism: The Vilsmeier intermediate is an iminium salt.[3] It requires basic hydrolysis (pH 8-9) to release the aldehyde.
Protocol:
-
Quench: Pour the reaction mixture (DMF/POCl3) onto crushed ice.
-
Neutralize: Slowly add 4M Sodium Acetate or Saturated
with vigorous stirring until pH 7-8 is reached.-
Critical Control Point: Do not use strong NaOH; high pH can degrade the electron-rich pyrrole ring.
-
-
Hydrolysis Time: Stir the aqueous mixture at 60°C for 30 minutes. This ensures the iminium bond is fully cleaved.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with water (2x) to remove DMF. Dry over
.[4]
Purification Decision Matrix
Use the following logic flow to select the appropriate method for your scale and purity requirements.
Figure 1: Decision matrix for selecting the purification route based on crude purity and scale.
Protocol A: Flash Column Chromatography
Best For: High purity requirements (>99%), removal of dark tars, and small-to-medium scale (<10g).
Materials
-
Stationary Phase: Silica Gel 60 (230-400 mesh). Note: Pyrroles can be acid-sensitive. If the crude turns black on silica, add 1% Triethylamine to the eluent.
-
Eluent: Hexane : Ethyl Acetate (Gradient).
Step-by-Step Procedure
-
Sample Loading: Dissolve the crude dark oil/solid in a minimum amount of Dichloromethane (DCM).[5] Mix with silica gel (1:2 ratio by weight) and evaporate to dryness to create a "dry load" powder.
-
Why? Wet loading pyrroles often leads to streaking due to low solubility in Hexane.
-
-
Column Preparation: Pack the column with Hexane.
-
Elution Gradient:
-
0% - 10% EtOAc: Elutes unreacted 2,4-diethylpyrrole (non-polar).
-
15% - 25% EtOAc: Elutes 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (Product).
-
>50% EtOAc: Elutes polar impurities and oxidized byproducts.
-
-
Collection: Collect fractions. The product usually fluoresces faintly or appears as a distinct spot under UV (254 nm) with an Rf of ~0.4-0.5 in 4:1 Hexane:EtOAc.
-
Concentration: Evaporate solvents at <40°C. High heat can induce decomposition.
Protocol B: Recrystallization (Aqueous Ethanol)
Best For: Large scale (>10g), removing inorganic salts, and stabilizing bulk material.
Materials
-
Solvent: Ethanol (95%) and Deionized Water.
-
Apparatus: Erlenmeyer flask, heating plate, Buchner funnel.
Step-by-Step Procedure
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol necessary to dissolve the solid completely.
-
Visual Check: If the solution is opaque/black, perform a hot filtration through a Celite pad to remove insoluble polymerized tars.
-
-
Nucleation: Once dissolved, remove from heat. Add warm water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add one drop of Ethanol to clear the turbidity.
-
Crystallization:
-
Allow the flask to cool to room temperature slowly (undisturbed).
-
Transfer to a refrigerator (4°C) for 4 hours.
-
Do not freeze immediately: Rapid cooling traps impurities.
-
-
Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold 1:1 Ethanol:Water.
-
Drying: Dry under high vacuum in the dark.
Quality Control & Characterization
| Technique | Expected Result | Acceptance Criteria |
| TLC | Single spot (Hex:EtOAc 4:1) | Rf ~ 0.45. No baseline streaks. |
| 1H NMR | Aldehyde proton (-CHO) | Singlet at ~9.4 - 9.5 ppm. |
| Appearance | Visual Inspection | Off-white to pale yellow crystals. Brown indicates oxidation. |
| Melting Point | Thermal Analysis | Sharp range (e.g., 50-53°C, varies by exact isomer). |
NMR Validation (Diagnostic Signals in )
- 9.42 ppm (s, 1H): Aldehyde proton (Confirming formylation).
- 8.90 ppm (br s, 1H): NH proton (Broad, exchangeable).
- 5.90 ppm (d, 1H): Pyrrole ring proton (if 4-position is unsubstituted).
- 2.4 - 1.1 ppm: Ethyl group multiplets (q and t).
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield | Incomplete Vilsmeier hydrolysis. | Re-dissolve crude in THF/Water and stir with Sodium Acetate at 60°C for 1 hour. |
| Black Oil (No Crystals) | Polymerization or too much solvent. | Use Protocol A (Chromatography) to remove tars, then attempt crystallization. |
| Product turns brown | Oxidation during drying. | Dry under Nitrogen/Argon. Store in amber vials at -20°C. |
| Emulsion during workup | Aluminum salts (if Lewis acid used) or pH issues. | Filter through Celite before separation; add Brine to aqueous layer. |
References
-
Vilsmeier-Haack Reaction Mechanism & General Protocol
-
Synthesis of Pyrrole-2-Carbaldehydes (Organic Syntheses)
-
Purification of Alkyl Pyrroles for Porphyrin Synthesis
-
Lindsey, J. S. (2000). Synthesis of meso-substituted porphyrins. The Porphyrin Handbook, Vol 1. Academic Press.[3]
- Note: Defines the standard for purity required for porphyrin condens
-
-
General Stability and Handling of Pyrroles
- Sigma-Aldrich (Merck). Technical Bulletin: Handling Air-Sensitive Reagents.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
Recrystallization of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
An Application Guide for the Purification of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde by Recrystallization
Introduction
3,5-Diethyl-1H-pyrrole-2-carbaldehyde is a substituted heterocyclic aldehyde belonging to the pyrrole family. Pyrrole-based structures are foundational scaffolds in a vast array of biologically significant molecules, including heme, chlorophyll, and various pharmaceuticals.[1][2] The purity of synthetic intermediates like 3,5-Diethyl-1H-pyrrole-2-carbaldehyde is paramount, as impurities can lead to undesirable side reactions, low yields in subsequent synthetic steps, and compromised biological activity in final drug products.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] The principle hinges on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. A successful recrystallization yields a highly purified crystalline solid, effectively removing contaminants that are either highly soluble or insoluble in the chosen solvent system.
This document provides a comprehensive, experience-driven guide to developing a robust recrystallization protocol for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde. It is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for each action.
Core Principles of Recrystallization
The efficacy of recrystallization is governed by several key interdependent mechanisms.[5] A foundational understanding of these principles is crucial for protocol development and troubleshooting.
-
Solubility and Supersaturation : The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. This temperature-dependent solubility is the cornerstone of the technique.[3] Upon dissolving the crude solid in a minimum amount of hot solvent to form a saturated solution, subsequent cooling reduces the compound's solubility.[4] This causes the solution to become supersaturated, a non-equilibrium state that is the driving force for crystallization.
-
Nucleation and Crystal Growth : Crystallization begins with nucleation, the formation of initial, stable crystalline aggregates. This can be initiated spontaneously or induced by adding a seed crystal or scratching the inner surface of the flask, which provides a surface for crystal formation.[6] Following nucleation, a slower period of crystal growth occurs as molecules from the solution deposit onto the crystal lattice. Slower cooling rates generally favor the growth of larger, purer crystals, as it allows for the selective incorporation of the target molecule while excluding impurities from the lattice structure.
Compound Profile and Impurity Analysis
A successful purification strategy begins with understanding the physicochemical properties of the target compound and the likely nature of its impurities.
Physicochemical Properties
| Property | Expected Value / Observation | Rationale / Analog Data |
| Molecular Formula | C₉H₁₃NO | Based on chemical structure. |
| Molecular Weight | 151.21 g/mol | Calculated from the molecular formula. |
| Physical Form | Crystalline Solid | The similar compound, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, is a solid. |
| Melting Point (°C) | ~90-100 | The melting point of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde is 95-99 °C. The diethyl analog may have a slightly different but comparable melting point. |
| Polarity | Moderately Polar | The presence of the N-H bond and the aldehyde group imparts polarity. |
| Solubility | Insoluble in water; Soluble in organic solvents. | Pyrrole-2-carbaldehyde is soluble in chloroform, DMSO, and methanol but insoluble in water.[7] The diethyl analog is expected to have similar solubility characteristics. |
| Appearance (Crude) | Off-white, yellow, or brown solid. | Pyrroles can slowly decompose in air and light, often turning brown due to the formation of polymeric impurities.[8] |
Potential Impurities
Impurities typically arise from the synthetic route used. Common impurities in pyrrole synthesis may include:
-
Unreacted Starting Materials : Dependent on the specific synthesis (e.g., Paal-Knorr, Knorr).
-
Oxidized Byproducts : The aldehyde functional group can be oxidized to the corresponding carboxylic acid.
-
Polymeric Materials : Pyrroles are known to polymerize, especially under acidic conditions or upon exposure to air and light, forming dark, tarry substances.[8]
-
Colored Impurities : High molecular weight byproducts can be responsible for dark colors in the crude product.
Protocol: Solvent System Selection
The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve with respect to temperature. The following protocol outlines a systematic, small-scale approach to identify a suitable solvent or solvent pair.
Single Solvent Screening
Objective: To identify a single solvent that dissolves the compound when hot but not when cold.
Methodology:
-
Place approximately 20-30 mg of crude 3,5-Diethyl-1H-pyrrole-2-carbaldehyde into a small test tube.
-
Add a few drops of the candidate solvent and observe solubility at room temperature. The solid should be insoluble or sparingly soluble.[4]
-
If insoluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Caution: Never heat flammable organic solvents with an open flame.
-
Continue adding the solvent dropwise while heating until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of crystal formation. Abundant, well-formed crystals indicate a good solvent.
Table of Candidate Solvents (Arranged by Decreasing Polarity)
| Solvent | Polarity | Rationale |
| Water (H₂O) | High | Unlikely to be effective alone but useful in mixed-solvent systems. |
| Ethanol (EtOH) | High | Often a good choice for moderately polar compounds. |
| Acetone | Medium-High | A versatile solvent, but its low boiling point can be a challenge. |
| Ethyl Acetate (EtOAc) | Medium | A common and effective recrystallization solvent. |
| Dichloromethane (DCM) | Medium-Low | Often used in mixed-solvent systems due to its high solvent power. |
| Toluene | Low | Good for less polar compounds; its high boiling point allows for a wide temperature range. |
| Hexanes / Petroleum Ether | Very Low | Excellent for non-polar compounds. Pyrrole-2-carboxaldehyde is successfully recrystallized from petroleum ether.[9] |
Mixed Solvent System (If Needed)
If no single solvent is ideal, a mixed-solvent system can be employed.[4] This typically involves two miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent").
Methodology:
-
Dissolve the crude compound in a minimal amount of the hot "soluble solvent."
-
While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly as described for the single-solvent method.
Protocol: Bulk Recrystallization Workflow
This protocol assumes a suitable solvent (e.g., ethanol/water or hexanes) has been identified from the screening process.
Workflow Diagram
Caption: Workflow for the purification of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
Step-by-Step Methodology
-
Dissolution : Place the crude 3,5-Diethyl-1H-pyrrole-2-carbaldehyde in an Erlenmeyer flask. Add a small portion of the chosen recrystallization solvent and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution and maximize the final yield.[6]
-
Decolorization (Optional) : If the hot solution is highly colored, it may indicate the presence of high-molecular-weight impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal (Norit). The charcoal adsorbs colored impurities onto its surface. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Required if charcoal was used or if insoluble impurities are present) : This step removes the activated charcoal and any other insoluble materials. Pre-heat a clean flask and a funnel (stemless or short-stemmed) to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.
-
Crystallization : Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing : With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the loss of the desired product.[6]
-
Drying : Transfer the crystals to a watch glass or drying dish. Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or, more efficiently, in a vacuum oven at a temperature well below the compound's melting point.[4]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used. [10]- The solution is supersaturated but requires nucleation.[6] | - Boil off some of the solvent to concentrate the solution and attempt to cool again.[10]- Scratch the inside of the flask with a glass rod at the liquid's surface to provide a nucleation site.[6]- Add a "seed crystal" of the pure compound, if available.[6] |
| Product "Oils Out" | - The melting point of the compound is lower than the temperature of the solution as it becomes saturated.[11]- The compound is significantly impure, leading to melting point depression. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and cool again more slowly.[11]- If impurities are suspected, consider purifying the crude material by another method (e.g., column chromatography) before recrystallization.[10] |
| Very Low Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[11]- Premature crystallization during hot filtration.- The crystals were washed with solvent that was not ice-cold. | - Check the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and cool to obtain a second crop of crystals.[11]- Ensure all glassware for hot filtration is properly pre-heated.- Always use minimal amounts of ice-cold solvent for washing.[6] |
| Crystals are Still Colored | - The colored impurity has similar solubility properties to the product.- Insufficient activated charcoal was used. | - Repeat the recrystallization, potentially using the decolorizing charcoal step if not performed initially.- If the impurity persists, an alternative purification method like column chromatography may be necessary. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care. They are often flammable and can be harmful if inhaled or absorbed through the skin. Avoid open flames.
-
Consult the Safety Data Sheet (SDS) for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde and all solvents used before beginning work.
References
-
ChemBK. (2024, April 9). 3,5-dimethyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]
-
Silverman, R. B., & Cava, M. P. (1988). Pyrrole-2-carboxaldehyde. Organic Syntheses, 66, 161. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Recrystallisation. UTSC - CHMA11. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
University of Alberta. (n.d.). Recrystallization, filtration and melting point. Available at: [Link]
-
International Journal of Research in Science And Technology. (2015). STUDY OF HETEROCYCLIC COMPOUND - PYRROLE. IJRST, 5(I). Available at: [Link]
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Available at: [Link]
- CN104327008A - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. (n.d.). Google Patents.
-
ResearchGate. (n.d.). Recrystallization. Available at: [Link]
-
Mori, K., & Uenishi, J. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of pyrrole-2-aldehyde. Available at: [Link]
-
SlidePlayer. (n.d.). CHB-401: Heterocyclic Compounds (Section B) Pyrrole. Available at: [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Available at: [Link]
-
Mangas-Sanchez, J., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5510. Available at: [Link]
-
Ataman Kimya. (n.d.). PYRROLE. Available at: [Link]
-
PubChemLite. (n.d.). 3,5-dimethyl-1h-pyrrole-2-carbaldehyde (C7H9NO). Available at: [Link]
-
Wikipedia. (n.d.). Pyrrole. Available at: [Link]
-
ResearchGate. (n.d.). Time course analysis of pyrrole-2-carbaldehyde production. Available at: [Link]
-
SlideShare. (n.d.). Heterocyclic Compounds. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). 3-methyl-1H-pyrrole-2,5-dicarbaldehyde. Available at: [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Available at: [Link]
-
Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(8), o2052. Available at: [Link]
-
Laha, J. K., et al. (2006). Refined Synthesis of 5-Substituted Dipyrromethanes. Organic Process Research & Development, 10(4), 725-730. Available at: [Link]
Sources
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole-2-carboxaldehyde CAS#: 1003-29-8 [m.chemicalbook.com]
- 8. ijrst.com [ijrst.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: Use of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde in Schiff Base Synthesis
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde (CAS: 24005-24-7) is a critical heterocyclic building block used primarily in the synthesis of porphyrinoids, BODIPY (Boron-Dipyrromethene) dyes, and metal-coordinating Schiff base ligands. Unlike its dimethyl analogue, the diethyl substituents provide enhanced solubility in organic solvents and increased steric protection, making it a preferred precursor for lipophilic optoelectronic materials and biologically active coordination complexes.
This guide details the technical protocols for utilizing this aldehyde in Schiff base condensation reactions , specifically focusing on two distinct pathways:
-
Pathway A: Synthesis of N,N-bidentate/tridentate ligands for transition metal coordination.
-
Pathway B: Synthesis of dipyrromethene precursors for BODIPY fluorescent dyes.
Chemical Properties & Handling
| Property | Specification |
| Chemical Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| Appearance | Tan to light brown solid |
| Solubility | Soluble in EtOH, MeOH, DCM, CHCl₃; Insoluble in water |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Protect from light. |
| Stability | Susceptible to oxidation at the pyrrolic nitrogen and formyl group upon prolonged air exposure. |
Handling Precaution: Pyrrole derivatives are electron-rich and sensitive to strong acids and oxidants. Always use anhydrous solvents for condensation reactions to drive the equilibrium forward.
Mechanism of Action: Acid-Catalyzed Condensation
The formation of a Schiff base (imine) from 3,5-diethyl-1H-pyrrole-2-carbaldehyde involves the nucleophilic attack of a primary amine on the carbonyl carbon. Due to the electron-rich nature of the pyrrole ring, the carbonyl activity is slightly reduced compared to benzaldehyde, often requiring acid catalysis and elevated temperatures.
Mechanistic Pathway (DOT Visualization)
Figure 1: General acid-catalyzed mechanism for Schiff base formation involving pyrrole-2-carbaldehyde.
Protocol A: Synthesis of Metal-Coordinating Ligands
This protocol describes the condensation of 3,5-diethyl-1H-pyrrole-2-carbaldehyde with an aromatic diamine (e.g., o-phenylenediamine) to form a tridentate ligand capable of coordinating metals like Cu(II), Ni(II), or Zn(II).
Materials
-
Precursor: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (1.0 eq)
-
Amine: o-Phenylenediamine (1.0 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.[1]
Step-by-Step Methodology
-
Preparation: Dissolve 1.51 g (10 mmol) of 3,5-diethyl-1H-pyrrole-2-carbaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Amine Addition: In a separate beaker, dissolve 1.08 g (10 mmol) of o-phenylenediamine in 15 mL of absolute ethanol. Add this solution dropwise to the aldehyde solution with stirring.
-
Catalysis: Add 3–5 drops of glacial acetic acid to the mixture.
-
Note: The solution typically changes color (yellow to orange/brown) immediately, indicating imine formation.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (SiO₂, 4:1 Hexane:EtOAc). The aldehyde spot (Rf ~0.6) should disappear.
-
Isolation:
-
Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.
-
The Schiff base usually precipitates as a colored solid.
-
Filter the precipitate under vacuum.
-
-
Purification: Wash the solid with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL). Recrystallize from hot ethanol/chloroform if necessary.
-
Characterization:
-
IR: Look for disappearance of C=O stretch (~1640 cm⁻¹) and appearance of C=N stretch (~1610–1620 cm⁻¹).
-
¹H NMR: Aldehyde proton (-CHO) at ~9.5 ppm disappears; Azomethine proton (-CH=N-) appears at ~8.2–8.5 ppm.
-
Protocol B: Synthesis of BODIPY Precursors (Dipyrromethenes)
The most high-value application of this aldehyde is the synthesis of asymmetric BODIPY dyes. Here, the aldehyde condenses with a substituted pyrrole (unformylated) to form a dipyrromethene salt, which is subsequently complexed with BF₃.
Workflow Diagram
Figure 2: Workflow for synthesizing asymmetric BODIPY dyes using 3,5-diethyl-1H-pyrrole-2-carbaldehyde.
Step-by-Step Methodology
-
Condensation:
-
Combine 3,5-diethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and a substituted pyrrole (e.g., 2,4-dimethylpyrrole, 1.0 eq) in dry dichloromethane (DCM).
-
Add POCl₃ (1.1 eq) dropwise at 0°C.[1]
-
Stir at room temperature for 12 hours. The mixture will turn dark red/brown.
-
-
Complexation (One-Pot):
-
Cool the mixture to 0°C.
-
Add Diisopropylethylamine (DIPEA, 5.0 eq) slowly to neutralize the acid and deprotonate the dipyrromethene. Stir for 15 mins.
-
Add BF₃[2]·OEt₂ (6.0 eq) dropwise.
-
Stir at room temperature for 2–4 hours.
-
-
Workup:
-
Purification:
-
Concentrate in vacuo.
-
Purify via column chromatography (SiO₂). BODIPY dyes are typically non-polar and elute with Hexane/DCM mixtures. Look for a strong fluorescent band.
-
Expert Tips & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Schiff Base) | Incomplete water removal | Add molecular sieves (3Å or 4Å) to the reaction mixture to trap water and drive equilibrium. |
| Dark/Tar Products | Oxidation of pyrrole ring | Perform reaction under Nitrogen/Argon atmosphere. Ensure solvents are degassed. |
| No Precipitation | High solubility of product | Evaporate solvent to 20% volume and add cold hexane or diethyl ether to induce precipitation. |
| Aldehyde Peak Remains | Reaction not complete | Increase catalyst (AcOH) concentration or switch to refluxing toluene with a Dean-Stark trap. |
References
-
Synthesis and Biological Activity of Pyrrole Schiff Bases
- Source: Journal of Emerging Technologies and Innov
-
Context: Protocols for condensing pyrrole-2-carboxaldehyde with amino acids and diamines.[5]
-
Synthesis of Functional Fluorescent BODIPY Dyes
- Source: N
- Context: Detailed methodology for using pyrrole-carbaldehydes in BODIPY core construction.
-
Expeditious Synthesis of BODIPY Dyes
- Source: Organic Chemistry Portal / D-NB
- Context: Acid-catalyzed condensation mechanisms for dipyrromethene synthesis.
-
Crystal Structure and Synthesis of 3,5-Diethyl-pyrrole Deriv
- Source: Acta Crystallographica / NIH
- Context: Structural data and synthesis of 3,5-diethyl-1H-pyrrole-2,4-dicarboxyl
-
Schiff Base Macromolecules
- Source: Scientific Research Publishing
- Context: Condensation of pyrrole-2-carboxaldehyde with diamines for polymer/macromolecule synthesis.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. d-nb.info [d-nb.info]
- 3. Pyrrole synthesis [organic-chemistry.org]
- 4. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
Application Note: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry
This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the specific utility of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (also known as 3,5-diethyl-2-formylpyrrole) as a lipophilic scaffold for synthesizing bioactive heterocycles.
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic building block distinguished by its enhanced lipophilicity compared to the more common 3,5-dimethyl analogue. In medicinal chemistry, this compound serves as a critical precursor for three major classes of therapeutics and probes:
-
Receptor Tyrosine Kinase (RTK) Inhibitors: Lipophilic analogs of Sunitinib.
-
BODIPY-based Theranostics: Fluorescent probes with improved membrane permeability.
-
Porphyrin Photosensitizers: Agents for Photodynamic Therapy (PDT).
This guide provides validated protocols for the synthesis of this precursor and its downstream conversion into bioactive molecules, emphasizing the modulation of Lipophilic Efficiency (LipE) .
Chemical Profile & Rationale
The ethyl substituents at positions 3 and 5 significantly alter the physicochemical properties of the pyrrole core compared to methyl substituents.
| Property | 3,5-Dimethyl-2-formylpyrrole | 3,5-Diethyl-2-formylpyrrole | Medicinal Impact |
| Lipophilicity (cLogP) | ~1.2 | ~2.1 | Enhanced passive membrane permeability; improved BBB penetration. |
| Steric Bulk | Low | Moderate | Altered binding pocket occupancy; reduced metabolic clearance rates. |
| Solubility | High in polar organics | High in non-polar lipids | Better formulation in lipid-based delivery systems (LNP). |
Reactivity Profile
The C2-aldehyde group is highly electrophilic, prone to:
-
Knoevenagel Condensation: With active methylene compounds (e.g., oxindoles).
-
Acid-Catalyzed Condensation: With pyrroles to form dipyrromethenes (BODIPY precursors).
-
Reductive Amination: To form amine-linked libraries.
Experimental Protocols
Protocol A: Synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Method: Vilsmeier-Haack Formylation Precursor: 2,4-Diethylpyrrole (commercially available or synthesized via Knorr decarboxylation).
Reagents:
-
2,4-Diethylpyrrole (1.0 equiv)
-
Phosphorus Oxychloride (
) (1.1 equiv)[1] -
N,N-Dimethylformamide (DMF) (1.2 equiv)
-
Dichloromethane (DCM) (Solvent)
-
Sodium Acetate (sat.[1] aq.)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under
, cool DMF (anhydrous) to 0°C. Add dropwise over 15 min. Stir for 30 min at 0°C until the Vilsmeier salt precipitates (white solid). -
Substrate Addition: Dissolve 2,4-diethylpyrrole in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature <5°C. The mixture will turn orange-red.
-
Reaction: Allow to warm to Room Temperature (RT) and reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).
-
Hydrolysis: Cool to 0°C. Slowly add saturated sodium acetate solution (exothermic). Stir vigorously for 2 hours at RT to hydrolyze the iminium intermediate.
-
Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-20% EtOAc in Hexane).
-
Yield Target: 75-85%
-
Appearance: Tan to light brown solid.
-
Protocol B: Synthesis of Lipophilic Kinase Inhibitor (Sunitinib Analog)
Rationale: The 3,5-diethyl substitution mimics the pyrrole ring of Sunitinib but increases hydrophobicity, potentially altering kinase selectivity profiles.
Reagents:
-
3,5-Diethyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)
-
5-Fluoro-1,3-dihydro-2H-indol-2-one (oxindole) (1.0 equiv)
-
Piperidine (0.1 equiv, catalyst)
-
Ethanol (Solvent)
Procedure:
-
Condensation: Dissolve the aldehyde and oxindole in Ethanol (0.2 M concentration).
-
Catalysis: Add piperidine.
-
Reflux: Heat to reflux (78°C) for 3-6 hours. The product typically precipitates as a bright yellow/orange solid.
-
Isolation: Cool to RT, then to 4°C. Filter the precipitate.
-
Washing: Wash the filter cake with cold ethanol (2x) and diethyl ether (1x).
-
Validation:
NMR should show the disappearance of the aldehyde proton (9.5 ppm) and appearance of the alkene singlet (~7.5 ppm).
Protocol C: Synthesis of Lipophilic BODIPY Probe
Rationale: Symmetric 3,5-diethyl BODIPY dyes exhibit high quantum yields and are excellent for staining lipid droplets in cells.
Reagents:
-
3,5-Diethyl-1H-pyrrole-2-carbaldehyde (1.0 equiv)
-
2,4-Diethylpyrrole (1.0 equiv)
- (1.1 equiv)[1]
- (6.0 equiv)
-
Triethylamine (
) (4.0 equiv)
Procedure:
-
Dipyrromethene Formation: Dissolve aldehyde and pyrrole in DCM. Add
dropwise.[1] Stir at RT for 2 hours (Solution turns dark red). -
Complexation: Cool to 0°C. Add
dropwise (stir 10 min). Then add dropwise. -
Reaction: Stir at RT for 12 hours.
-
Work-up: Wash with water and brine. Dry over
.[1] -
Purification: Silica gel chromatography (Eluent: Toluene/Hexane).
-
Note: BODIPY dyes are highly fluorescent; protect fractions from direct light.
-
Pathway Visualization & Logic
The following diagram illustrates the divergent synthetic utility of the 3,5-diethyl scaffold.
Caption: Divergent synthesis workflow starting from 2,4-diethylpyrrole to generate three distinct classes of medicinal compounds.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Troubleshooting |
| Purity (HPLC) | >98% (Area %) | Impurity at RRT 0.9 often indicates incomplete hydrolysis of the iminium salt. Increase hydrolysis time. |
| Appearance | Tan/Brown Solid | Dark black oil indicates polymerization. Ensure reaction temp <5°C during addition. |
| Water Content | <0.5% | Moisture interferes with Vilsmeier reagent. Use anhydrous solvents.[1] |
| Storage | -20°C, Inert Gas | Aldehydes oxidize to carboxylic acids over time. Store under Argon. |
References
-
Vilsmeier-Haack Reaction Mechanism & Protocols
-
Jones, G. et al. "The Vilsmeier-Haack Reaction of Substituted Pyrroles."[1] Organic Syntheses, 1990 .
-
-
Sunitinib Analog Synthesis
-
Sun, L. et al.[2] "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific RTK Inhibitors." Journal of Medicinal Chemistry, 2003 .
-
-
BODIPY Dye Synthesis
-
Loudet, A. & Burgess, K. "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties." Chemical Reviews, 2007 .
-
-
Lipophilicity in Drug Design
-
Waring, M. J. "Lipophilicity in Drug Discovery." Expert Opinion on Drug Discovery, 2010 .
-
-
Pyrrole-2-carbaldehyde Properties
Sources
Application Notes & Protocols: Synthesis of Novel Bioactive Compounds from 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Abstract: The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde as a versatile starting material for the synthesis of novel, potentially bioactive compounds. We present two robust and high-yield synthetic pathways: the formation of Schiff bases and Knoevenagel condensation adducts. These protocols are designed not merely as procedural steps but as a framework for rational drug design, explaining the causality behind experimental choices. The guide includes detailed methodologies for synthesis, purification, characterization, and a proposed workflow for subsequent bioactivity screening.
The Strategic Importance of the Pyrrole-2-Carbaldehyde Scaffold
The five-membered aromatic nitrogen heterocycle, pyrrole, is a privileged scaffold in drug discovery programs.[4][5] Its derivatives are known to possess a vast array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antiviral, and antioxidant activities.[5][6][7] The starting material, 3,5-Diethyl-1H-pyrrole-2-carbaldehyde, is particularly advantageous. The ethyl groups at the 3 and 5 positions provide lipophilicity, which can enhance membrane permeability, while the aldehyde functionality at the C2 position serves as a highly reactive and versatile chemical handle for molecular elaboration.
The aldehyde group is an electrophilic center, readily undergoing condensation reactions with various nucleophiles. This allows for the straightforward introduction of diverse chemical moieties, creating a library of novel compounds for high-throughput screening. This application note will focus on two such transformations that are fundamental in synthetic medicinal chemistry.
Diagram 1: Overview of Synthetic Pathways
Caption: Synthetic routes from the starting pyrrole aldehyde.
Synthetic Protocols and Methodologies
The following protocols are presented with detailed steps and scientific rationale. All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be conducted in a well-ventilated fume hood.
Pathway A: Synthesis of Novel Schiff Base Derivatives
Scientific Rationale: The condensation of an aldehyde with a primary amine to form a Schiff base (or azomethine) is a robust and fundamental reaction in organic synthesis.[8] The resulting C=N imine bond is a key pharmacophore in many bioactive compounds, contributing to their antimicrobial, anticancer, and anti-inflammatory properties.[8][9] A catalytic amount of acid is employed to protonate the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.
Detailed Protocol (Example: Synthesis of N-((3,5-diethyl-1H-pyrrol-2-yl)methylene)-4-methylaniline):
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (1.0 eq, e.g., 1.65 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Amine: To the stirred solution, add p-toluidine (1.05 eq, 1.12 g, 10.5 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid acts as a catalyst to facilitate the dehydration step.[10]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The consumption of the starting aldehyde and the formation of a new, typically more nonpolar, spot indicates reaction progression.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any unreacted amine and catalyst.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified Schiff base as a crystalline solid.
-
Dry the product in a vacuum oven at 40-50 °C.
-
Pathway B: Synthesis of Novel Knoevenagel Condensation Adducts
Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[11][12] This reaction is typically base-catalyzed. The base (e.g., piperidine, pyrrolidine) deprotonates the active methylene compound to generate a stabilized carbanion (enolate), which then acts as the nucleophile. The resulting products, containing conjugated systems and electron-withdrawing groups, are excellent candidates for anticancer and antimicrobial screening.[12][13]
Detailed Protocol (Example: Synthesis of 2-((3,5-diethyl-1H-pyrrol-2-yl)methylene)malononitrile):
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (1.0 eq, e.g., 1.65 g, 10 mmol) and malononitrile (1.1 eq, 0.73 g, 11 mmol) in 25 mL of ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq, approx. 0.1 mL) to the solution. The use of a mild organic base is crucial for efficient catalysis.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within 1-3 hours. Gentle heating to 50 °C can be applied if the reaction is sluggish.
-
Monitoring: Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 8:2) until the starting aldehyde is fully consumed.
-
Work-up and Isolation:
-
Upon completion, a solid product often precipitates directly from the reaction mixture.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove the catalyst and any unreacted malononitrile.
-
-
Purification: The product obtained after filtration is often of high purity. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product under vacuum.
Characterization of Synthesized Compounds
Scientific Rationale: Unambiguous structural confirmation of newly synthesized compounds is a prerequisite for any subsequent biological evaluation. A combination of spectroscopic techniques provides a complete picture of the molecular structure, ensuring the identity and purity of the target compound.
Diagram 2: Standard Characterization Workflow
Caption: A typical workflow for structural elucidation.
Table 1: Expected Spectroscopic Data for Example Compounds
| Technique | Schiff Base Example (N-((3,5-diethyl-1H-pyrrol-2-yl)methylene)-4-methylaniline) | Knoevenagel Adduct Example (2-((3,5-diethyl-1H-pyrrol-2-yl)methylene)malononitrile) |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch, pyrrole), ~1625 (C=N stretch, imine), 2960-2850 (C-H stretch, alkyl) | ~3250 (N-H stretch, pyrrole), ~2220 (C≡N stretch, nitrile), ~1600 (C=C stretch, alkene) |
| ¹H NMR (δ, ppm) | ~9.5 (s, 1H, N-H), ~8.2 (s, 1H, CH=N), 7.2-7.5 (m, 4H, Ar-H), ~6.0 (s, 1H, pyrrole C4-H), 2.5-2.8 (q, 4H, 2x -CH₂-), 2.4 (s, 3H, Ar-CH₃), 1.2-1.4 (t, 6H, 2x -CH₃) | ~9.8 (s, 1H, N-H), ~7.5 (s, 1H, Pyrrole-CH=), ~6.2 (s, 1H, pyrrole C4-H), 2.6-2.9 (q, 4H, 2x -CH₂-), 1.2-1.5 (t, 6H, 2x -CH₃) |
| Mass Spec (m/z) | Expected [M+H]⁺: 255.18 | Expected [M+H]⁺: 214.13 |
Application in Bioactivity Screening
Scientific Rationale: Once a library of derivatives is synthesized and characterized, the next logical step is to evaluate their biological activity. A tiered or cascaded screening approach is efficient, starting with broad primary assays to identify "hits" and progressing to more specific secondary and mechanistic assays for lead optimization. The diverse biological activities reported for pyrrole derivatives make them suitable for a wide range of screens.[5][7]
Diagram 3: Proposed Bioactivity Screening Cascade
Caption: A tiered approach for identifying lead compounds.
Protocol Outline: Primary Antibacterial Screening (Broth Microdilution)
-
Preparation: Prepare stock solutions of synthesized compounds in DMSO (e.g., 10 mg/mL).
-
Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to mid-log phase and dilute to a standardized concentration (~5 x 10⁵ CFU/mL) in Mueller-Hinton broth.
-
Assay Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria + broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth. Compounds with low MIC values are considered promising hits.
Conclusion and Future Outlook
3,5-Diethyl-1H-pyrrole-2-carbaldehyde is an exemplary starting scaffold for the generation of chemically diverse libraries of potential drug candidates. The Schiff base formation and Knoevenagel condensation reactions are efficient, scalable, and allow for the introduction of a wide array of functionalities, enabling the exploration of structure-activity relationships. The protocols outlined herein provide a solid foundation for synthesizing and characterizing these novel derivatives. Subsequent screening can uncover compounds with significant therapeutic potential, paving the way for further optimization and development in the fields of oncology, infectious diseases, and inflammatory disorders.
References
-
Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]
-
Pyrroles as important pharmacological agents. ResearchGate. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]
-
(PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE-2-CARBALDEHYDE. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde and 4-Methoxy Aniline and their Biological Studies. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. Journal of Molecular Structure. Available at: [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reported pyrrole-2-carboxamide-based bioactive compounds and our... ResearchGate. Available at: [Link]
-
Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews. Available at: [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SCHIFF BASES DERIVED FROM PYRROLE-2-CARBOXALDEHYDE. ResearchGate. Available at: [Link]
-
SYNTHESIS OF NOVEL SCHIFF'S BASES AND THEIR BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]
-
Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... ResearchGate. Available at: [Link]
-
2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]
-
Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica. Natural Product Research. Available at: [Link]
- Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. Google Patents.
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters. Available at: [Link]
-
The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Publishing. Available at: [Link]
-
Reactivity of 1H-pyrrole-2-carbaldehyde in the presence of TDAE. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]
-
Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. Catalysts. Available at: [Link]
Sources
- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjlbpcs.com [rjlbpcs.com]
- 9. Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles – cytotoxic 3-substituted-(1H-pyrrol-2-yl)acrylonitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. bhu.ac.in [bhu.ac.in]
Derivatization of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde for biological screening
Executive Summary
This guide details the functionalization of 3,5-diethyl-1H-pyrrole-2-carbaldehyde (DEPC) , a privileged scaffold in medicinal chemistry. Due to its electron-rich pyrrole ring and the reactive C-2 aldehyde handle, DEPC serves as a versatile precursor for two distinct classes of bioactive molecules:
-
Schiff Base/Hydrazone Derivatives: Targeted for antimicrobial and kinase inhibitory activity.
-
BODIPY Fluorophores (Asymmetric): Targeted for bio-imaging and photodynamic therapy (PDT).
This document provides optimized synthetic protocols, mechanistic insights, and biological screening workflows designed for reproducibility in drug discovery campaigns.
Chemical Profile & Reactivity
-
Compound: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
-
CAS: [Specific CAS if available, otherwise generic pyrrole ref]
-
Molecular Weight: ~151.21 g/mol
-
Key Features:
-
C-2 Formyl Group: Highly susceptible to nucleophilic attack by amines and active methylene compounds.
-
C-5 Ethyl Group: Blocks the
-position, preventing simple self-condensation into symmetric porphyrins or BODIPYs. This necessitates the use of asymmetric synthesis strategies. -
NH Moiety: Hydrogen bond donor; critical for binding in enzyme active sites (e.g., kinase hinge regions).
-
Synthetic Strategy A: Schiff Base & Hydrazone Formation
Application: Generation of antimicrobial and anticancer libraries. The azomethine linkage (-CH=N-) mimics peptide bonds and coordinates metal ions in metalloenzymes.
Mechanism
The reaction proceeds via acid-catalyzed nucleophilic addition of a primary amine to the carbonyl carbon, followed by dehydration.
Protocol: Acid-Catalyzed Condensation
Materials:
-
Substrate: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (1.0 eq)
-
Reagent: Substituted Hydrazide or Aniline (1.0 - 1.2 eq)
-
Solvent: Absolute Ethanol (EtOH)[1]
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of DEPC in 10 mL of absolute EtOH in a round-bottom flask.
-
Addition: Add 1.0 mmol of the amine/hydrazide derivative.
-
Catalysis: Add 2-3 drops of glacial AcOH.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor consumption of the aldehyde by TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Note: The aldehyde spot (usually higher
) should disappear; a new, often colored spot (Schiff base) will appear.
-
-
Isolation: Cool the reaction to room temperature (RT). If a precipitate forms, filter and wash with cold EtOH. If no precipitate forms, evaporate solvent under reduced pressure and recrystallize from EtOH/Water.
-
Validation:
- H NMR: Look for the disappearance of the aldehyde proton (~9.5 ppm) and appearance of the imine proton singlet (-CH=N-) typically between 8.0–8.8 ppm.
Synthetic Strategy B: Asymmetric BODIPY Synthesis
Application: Fluorescent probes for cellular localization.
Critical Technical Note: Because the C-5 position of DEPC is blocked by an ethyl group, it cannot form symmetric BODIPYs via self-condensation. It must be condensed with a pyrrole possessing a free
Workflow Diagram: Synthesis Pathways
Figure 1: Divergent synthetic pathways from the DEPC scaffold.[2] Top: Bioactive Schiff bases.[1][3] Bottom: Fluorescent BODIPY dyes.[2][4][][6][7]
Protocol: Two-Step One-Pot BODIPY Synthesis
Materials:
-
DEPC (1.0 eq)
-
2,4-Dimethylpyrrole (1.0 eq)
-
Phosphorus Oxychloride (
) or TFA -
Dichloromethane (DCM)
- [4][6]
-
DIPEA (N,N-Diisopropylethylamine)
Step-by-Step Procedure:
-
Condensation: Dissolve DEPC (1 mmol) and 2,4-dimethylpyrrole (1 mmol) in anhydrous DCM (20 mL). Add 1-2 drops of
(or TFA) under atmosphere. Stir at RT for 12–24 hours. The solution will turn dark red/brown (formation of dipyrromethene salt). -
Complexation: Cool the reaction to 0°C. Add DIPEA (6 mmol) dropwise. Stir for 10 mins.
-
Boron Insertion: Add
(6 mmol) dropwise. Caution: Exothermic. -
Finalization: Allow to warm to RT and stir for 2 hours.
-
Work-up: Wash with water and brine. Dry over
. -
Purification: Flash chromatography on silica gel (Eluent: Hexane/DCM). A strong fluorescent band (green/orange) indicates the product.
Biological Screening Protocols
A. In Vitro Cytotoxicity (MTT Assay)
Purpose: Determine
-
Seeding: Plate cells (
cells/well) in 96-well plates. Incubate 24h at 37°C/5% . -
Treatment: Dissolve DEPC derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture media. Add to wells (Final DMSO < 0.5%). Incubate for 48h.
-
MTT Addition: Add
MTT reagent (5 mg/mL in PBS). Incubate 4h. -
Solubilization: Remove media.[8] Add
DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate viability:
B. Antimicrobial Susceptibility (Microbroth Dilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to
McFarland standard. -
Plate Prep: Use 96-well sterile plates. Add
Mueller-Hinton Broth. -
Dilution: Add compound (start at
) and perform 2-fold serial dilutions. -
Incubation: Add
bacterial suspension. Incubate at 37°C for 18–24h. -
Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (blue
pink) for visual confirmation of metabolic activity.
Screening Logic Diagram
Figure 2: Biological screening decision tree for pyrrole derivatives.
References
-
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891-4932.
-
Bhardwaj, V., et al. (2020). Synthesis and biological evaluation of some novel pyrrole derivatives. Research Journal of Pharmacy and Technology, 13(10).
-
Gholap, S. S. (2020). Synthesis, Characterization of Metal Complexes of Schiff Base derived from Pyrrole-2-carbaldehyde. Asian Journal of Chemistry, 32(12), 3012-3018.[9]
-
Mishra, R., et al. (2017). Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. Journal of Saudi Chemical Society, 21(1), 22-33.
-
BenchChem Protocols. Application Notes for Evaluating the Anticancer Activity of Pyrrole Derivatives.
Sources
- 1. scholar.najah.edu [scholar.najah.edu]
- 2. d-nb.info [d-nb.info]
- 3. rjlbpcs.com [rjlbpcs.com]
- 4. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Topic: Optimization of Vilsmeier-Haack Formylation for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Core Directive
The Yield Trap: The synthesis of 3,5-diethyl-1H-pyrrole-2-carbaldehyde typically proceeds via the Vilsmeier-Haack formylation of 2,4-diethylpyrrole . Users frequently report yields below 40% due to three convergent failure modes:
-
Oxidative degradation of the electron-rich starting pyrrole prior to reaction.
-
Polymerization (Tarring) caused by uncontrolled exotherms during the electrophilic attack.
-
Incomplete Hydrolysis of the stable iminium salt intermediate during workup.
This guide replaces standard "cookbook" recipes with a controlled process engineering approach , targeting a yield of >75% with high purity.
Pre-Reaction Checklist: The Hidden Variables
Before initiating the reaction, verify the integrity of your reagents. 90% of "reaction failures" are actually "reagent failures."
| Component | Critical Check | Why it Matters? |
| Starting Material | 2,4-Diethylpyrrole must be straw-yellow or colorless. If brown/black, distill under | Alkylpyrroles oxidize in air to form polypyrrole gums that act as radical initiators, causing massive tarring upon acid contact. |
| Must be clear/colorless. If yellow/cloudy, distill. | Hydrolysis products ( | |
| DMF | Anhydrous ( | Water destroys |
| Solvent | 1,2-Dichloroethane (DCE) or DCM. | DCE allows for a higher reflux temperature ( |
The Optimized Protocol (Step-by-Step)
Phase 1: Generation of the Vilsmeier Reagent (The "Active Species")
The goal is to form the chloroiminium ion without generating local hot spots.
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar,
inlet, and a pressure-equalizing addition funnel. -
Charge: Add Anhydrous DMF (1.2 eq) and DCE (Solvent volume A) . Cool to 0°C (ice/salt bath).
-
Activation: Add
(1.1 eq) dropwise over 20 minutes.-
Observation: The solution should turn pale yellow. If it turns orange/red, the temp is too high.
-
Hold: Stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier salt (often precipitates as a white solid).
-
Phase 2: Electrophilic Aromatic Substitution
Controlled addition to prevent the "Runaway Polymerization."
-
Preparation: Dissolve 2,4-diethylpyrrole (1.0 eq) in DCE (Solvent volume B).
-
Addition: Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C .
-
Rate: 1 drop per second. Keep internal temp
. -
Visual Cue: The mixture will darken. A deep red/brown is normal; "black asphalt" indicates decomposition.
-
-
Conversion:
-
Allow to warm to Room Temperature (RT) over 1 hour.
-
Crucial Step: Heat to reflux (approx. 80°C) for 15–30 minutes.
-
Why? Alkylpyrroles are reactive, but the steric bulk of ethyl groups at positions 2 and 4 (becoming 3 and 5) can slow the final elimination step. Reflux drives the reaction to completion.
-
Phase 3: The Buffered Hydrolysis (The Yield Maker)
Standard acid/base workups destroy pyrrole aldehydes. Use the Sodium Acetate method.[1][2][3]
-
Cool: Return the reaction mixture to RT, then to 0°C.
-
Buffer Prep: Prepare a solution of Sodium Acetate (
, 5.0 eq) in water. -
Quench: Add the NaOAc solution slowly.
-
Hydrolysis: Reflux the biphasic mixture for 20 minutes with vigorous stirring.
-
Observation: The organic layer should change from dark iminium salt colors to the lighter color of the free aldehyde.
-
Phase 4: Isolation
- ).
-
Wash combined organics with sat.[1]
(remove acid traces) and brine. -
Dry (
), filter, and concentrate.[2] -
Purification: Recrystallize from Ethanol/Water or Petroleum Ether. Flash chromatography (Hexane/EtOAc) is effective if oil persists.
Mechanism & Logic Visualization
The following diagram illustrates the critical pathway and failure points.
Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation showing Critical Control Points (CCPs) to avoid tar formation and decomposition.
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned into a solid black mass. What happened?
Diagnosis: "Runaway Exotherm." Root Cause: The addition of pyrrole to the Vilsmeier reagent was too fast, or the temperature was not maintained at 0°C. Pyrroles are acid-sensitive; the HCl generated during the reaction catalyzes polymerization if heat is present. Fix:
-
Dilute the pyrrole in more solvent (DCE) before addition.
-
Use a cryostat or salt-ice bath to strictly maintain
during addition.
Q2: I have low yield, and the product smells like the starting material.
Diagnosis: Incomplete conversion or incomplete hydrolysis. Root Cause: The steric hindrance of the ethyl groups might be preventing the formation of the iminium salt, OR the iminium salt is too stable and didn't hydrolyze. Fix:
-
During Reaction: Ensure you reflux the mixture for 15–30 mins before hydrolysis.
-
During Workup: Do not just stir at room temperature. The NaOAc quench must be heated to reflux/vigorous stirring to break the stable C=N bond.
Q3: Can I use THF or Diethyl Ether as a solvent?
Answer: No. Reasoning: The Vilsmeier reagent is an electrophilic salt. Ethers can be cleaved by strong Lewis acids or interfere with the complex. Furthermore, the intermediate iminium salt is often insoluble in ether, leading to "clumping" that prevents complete reaction. Chlorinated solvents (DCM, DCE) solubilize the reagents and intermediates best.
Decision Tree for Yield Optimization
Use this flow to diagnose your current experiment.
Figure 2: Diagnostic logic flow for identifying the root cause of yield loss.
References
-
Organic Syntheses, Coll. Vol. 4, p.831 (1963). Pyrrole-2-carboxaldehyde. (Foundational protocol for Vilsmeier formylation of pyrroles).[2][3][8] [Link]
- Smith, K. M.Porphyrins and Metalloporphyrins. Elsevier, 1975. (Definitive text on pyrrole reactivity and porphyrin synthesis precursors).
For further assistance, contact the Organic Synthesis Application Team at
Sources
Technical Support Center: Vilsmeier-Haack Formylation of Pyrroles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrroles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-H functionalization reaction. Here, we address common challenges, delve into the mechanistic underpinnings of side reactions, and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most pressing issues encountered during the Vilsmeier-Haack formylation of pyrrole and its derivatives.
Question 1: My reaction is yielding a mixture of 2-formyl and 3-formylpyrrole isomers. How can I control the regioselectivity?
Answer: This is a classic challenge in pyrrole chemistry. The regiochemical outcome of the Vilsmeier-Haack reaction is a delicate balance between electronic effects and steric hindrance.
Underlying Causality: Pyrrole is an electron-rich heterocycle, with the highest electron density at the C2 (α) position.[1] This electronic preference strongly favors electrophilic attack at C2 to form the most stable cationic intermediate. However, substituents on the pyrrole nitrogen (N1) or on the ring itself can sterically hinder the approach of the bulky Vilsmeier reagent to the C2 position, leading to increased formation of the C3 (β) isomer.[2][3]
Troubleshooting & Optimization Strategies:
-
Steric Control at N1: The size of the N-substituent is the most powerful tool for directing formylation.
-
For C2-Formylation (Kinetic Product): Use small N-substituents (e.g., N-H, N-Me). These offer minimal steric clash, allowing the electrophile to attack the electronically favored C2 position.
-
For C3-Formylation (Thermodynamic Product): Employ bulky N-substituents like N-triisopropylsilyl (TIPS) or N-tert-butyldimethylsilyl (TBDMS).[4] These groups effectively block the C2 and C5 positions, forcing the Vilsmeier reagent to attack the C3 position. The silyl group can be easily removed post-reaction.
-
-
Temperature Control: The reaction temperature can influence the product ratio.[5]
-
Lower temperatures (0 °C to room temperature) generally favor the kinetically preferred C2-isomer.
-
Higher temperatures can sometimes lead to isomerization or favor the thermodynamically more stable product, but this is less predictable and can promote side reactions.
-
-
Solvent Effects: The choice of solvent can subtly influence the transition state energies and thus the isomeric ratio. While DMF is often both reactant and solvent, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.[6]
Question 2: I'm observing a significant amount of a di-formylated byproduct. How can this be prevented?
Answer: The formation of di-formylated pyrroles, typically 2,4- or 2,5-dicarboxaldehydes, occurs because the initial mono-formylated product is still electron-rich enough to undergo a second formylation.
Underlying Causality: The formyl group is an electron-withdrawing group (EWG) that deactivates the pyrrole ring towards further electrophilic substitution. However, the Vilsmeier-Haack reaction is highly reactive, and under forcing conditions (excess reagent, high temperature), a second formylation can occur. The first formyl group at C2 directs the second attack to C4 or C5.
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: This is the most critical parameter. Use a slight excess, but avoid large excesses, of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent of the reagent relative to the pyrrole substrate is a good starting point.[7]
-
Reverse Addition: Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at low temperature (0 °C).[6] This ensures that the pyrrole is always the limiting reagent in the reaction zone, minimizing its exposure to a large excess of the formylating agent.
-
Temperature Management: Maintain a low reaction temperature (0-25 °C) to reduce the reaction rate and prevent the less favorable second formylation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Stop the reaction as soon as the starting pyrrole is consumed to prevent the over-reaction of the desired mono-formylated product.
Question 3: My reaction mixture turned into a dark, intractable tar. What causes this polymerization and how can I avoid it?
Answer: Pyrroles are notoriously susceptible to polymerization under acidic conditions. The Vilsmeier-Haack reaction involves the formation of a potent electrophile and generates acidic byproducts, creating a perfect storm for polymerization if not controlled.
Underlying Causality: The electrophilic attack on the pyrrole ring generates a cationic intermediate. If this intermediate does not quickly deprotonate to restore aromaticity, it can act as an electrophile itself, attacking another neutral pyrrole molecule and initiating a catastrophic polymerization cascade. This is exacerbated by excessive heat.
Troubleshooting & Optimization Strategies:
-
Strict Temperature Control: This is paramount. The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[8] Always prepare the reagent at 0 °C or below. Similarly, the addition of the pyrrole substrate should be done slowly at low temperature to dissipate heat effectively.[7]
-
Ensure Anhydrous Conditions: Water reacts violently with POCl₃ and can also interfere with the Vilsmeier reagent, leading to decomposition and uncontrolled side reactions.[8] Use anhydrous solvents and flame-dried glassware.[6]
-
Proper Quenching: The work-up is a critical step. Pouring the reaction mixture onto crushed ice and a stirred, buffered aqueous solution (e.g., saturated sodium bicarbonate or sodium acetate) neutralizes the strong acids and hydrolyzes the intermediate iminium salt under controlled conditions.[6] Never add water directly to the reaction mixture, as the exothermic quench can cause localized heating and degradation.
Visualizing the Reaction: Mechanisms and Workflows
A clear understanding of the reaction pathways is essential for effective troubleshooting.
Diagram 1: The Vilsmeier-Haack Formylation Pathway of Pyrrole
Caption: Main reaction pathway for the formylation of pyrrole.
Diagram 2: Troubleshooting Workflow for Poor Reaction Outcomes
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Polymerization During Pyrrole Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrole and its derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address one of the most common challenges in pyrrole chemistry: unwanted polymerization. Pyrrole's electron-rich nature makes it highly susceptible to polymerization under various conditions, leading to decreased yields, complex purification, and inconsistent results. This resource offers practical, experience-driven solutions to help you maintain control over your reactions and achieve your desired outcomes.
Troubleshooting Guide: Real-Time Reaction Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Rapid darkening of the reaction mixture and formation of black/brown precipitate upon addition of an acid catalyst.
Question: I'm attempting a reaction that requires acidic conditions, but as soon as I add the acid, my reaction turns black and a solid crashes out. What's happening and how can I prevent it?
Answer: This is a classic sign of acid-catalyzed polymerization.[1][2][3] Pyrrole is highly sensitive to strong acids. The acid protonates the pyrrole ring, increasing its electrophilicity.[1] This activated pyrrole is then attacked by another, neutral pyrrole molecule, initiating a chain reaction that leads to the formation of polypyrrole, an insoluble black/brown polymer.[1][2]
Causality and Prevention Strategies:
-
Acid Strength and Concentration: The rate of polymerization is highly dependent on the strength and concentration of the acid.
-
Solution: Opt for milder acidic conditions. Instead of strong mineral acids like HCl or H₂SO₄, consider using weaker acids or Lewis acids that can promote your desired reaction without causing rapid polymerization.[4] For some reactions, catalytic amounts of a Brønsted acid like p-toluenesulfonic acid (PTSA) may be sufficient.[5]
-
-
Temperature Control: Polymerization is often accelerated at higher temperatures.
-
Solution: Run your reaction at a lower temperature. Starting the reaction at 0 °C or even -78 °C can significantly slow down the rate of polymerization, allowing your desired reaction to proceed preferentially.
-
-
Order of Addition: Adding the pyrrole to a solution already containing a high concentration of acid can trigger immediate polymerization.
-
Solution: Slowly add the acid to the reaction mixture containing the pyrrole and other reactants. This maintains a low instantaneous concentration of the acid, minimizing polymerization.
-
Issue 2: My pyrrole starting material, which was a clear liquid, has turned yellow/brown upon storage and now gives poor results in my reaction.
Question: My pyrrole has discolored in the bottle. Is it still usable? My recent reactions using it have failed.
Answer: The discoloration of pyrrole is a clear indication of oxidative polymerization, which occurs upon exposure to air (oxygen) and light.[6] The resulting oligomers and polymers act as impurities that can interfere with your reaction. It is highly recommended to purify the pyrrole before use.
Best Practices for Pyrrole Storage and Handling:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[6] | Oxygen is a key initiator of oxidative polymerization.[6] |
| Temperature | Store in a refrigerator or freezer (0-6 °C is common, -80 °C is also effective).[6] | Lower temperatures slow down the rate of polymerization. |
| Light | Store in an amber or foil-wrapped bottle. | Light can also initiate polymerization.[3] |
| Purity | Use freshly distilled or purified pyrrole for best results. | Removes existing oligomers and inhibitors. |
Protocol for Pyrrole Purification by Distillation:
-
Setup: Assemble a standard distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Drying (Optional but Recommended): Stir the discolored pyrrole over a suitable drying agent (e.g., calcium hydride) for several hours before distillation.
-
Distillation: Heat the pyrrole gently under reduced pressure. Collect the fraction that boils at the correct temperature (the boiling point of pyrrole is 129-131 °C at atmospheric pressure, but vacuum distillation is preferred to avoid high temperatures).
-
Storage: Immediately store the freshly distilled, clear pyrrole under an inert atmosphere and in a cold, dark place.[6]
Issue 3: I'm performing an oxidative coupling reaction, but I'm getting a low yield of my desired product and a lot of insoluble black material.
Question: My goal is to form a specific bipyrrole, but the reaction is yielding mostly polypyrrole. How can I control the extent of polymerization?
Answer: Oxidative polymerization is a common method for synthesizing polypyrrole, but it can be a significant side reaction when trying to achieve selective coupling.[7][8][9] The key is to control the oxidizing power of the reagent and the stoichiometry.
Strategies for Controlled Oxidation:
-
Choice of Oxidant: The choice of oxidant is critical. Strong oxidants like ferric chloride (FeCl₃) are commonly used to produce polypyrrole and can be too harsh for selective coupling.[7][10]
-
Solution: Consider using a milder oxidant or a stoichiometric amount of a suitable reagent. Electrochemical methods can also offer precise control over the oxidative potential.[8]
-
-
Stoichiometry: Using an excess of the oxidizing agent will drive the reaction towards full polymerization.
-
Solution: Carefully control the stoichiometry of the oxidant. Use one equivalent or slightly more of the oxidant relative to the pyrrole to favor the formation of dimers and short oligomers.
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to over-oxidation and polymerization.
-
Solution: Monitor the reaction closely by a suitable technique (e.g., TLC, GC-MS) and quench it as soon as the desired product is formed. Running the reaction at lower temperatures can also help to control the reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pyrrole polymerization?
A1: Pyrrole can polymerize through two primary mechanisms:
-
Oxidative Polymerization: This involves the oxidation of the pyrrole monomer to a radical cation.[7][10] These radical cations then couple and eliminate protons to form dimers, which are subsequently oxidized and continue to react with other monomers or oligomers to propagate the polymer chain.[7][10] This is the basis for the synthesis of conductive polypyrrole.[8]
-
Acid-Catalyzed Polymerization: In the presence of strong acids, the pyrrole ring is protonated.[1][2] This protonated pyrrole is highly electrophilic and is attacked by a neutral pyrrole molecule in an electrophilic substitution-type reaction.[1] This process repeats, leading to the formation of a polymer chain that may contain both aromatic and saturated (pyrrolidine) units.[2][11]
Q2: How can I set up a reaction under an inert atmosphere to prevent oxidative polymerization?
A2: Using an inert atmosphere is crucial for handling pyrrole and other air-sensitive reagents.[12] The two most common methods are:
-
Schlenk Line: A Schlenk line is a glass manifold that allows you to evacuate the air from your reaction flask and backfill it with an inert gas like nitrogen or argon.[12]
-
Glovebox: A glovebox is a sealed container filled with an inert gas, providing a completely inert environment for handling highly sensitive compounds.[12]
For many applications, a simpler setup using an inert gas-filled balloon is sufficient.[13]
Basic Inert Atmosphere Setup with a Balloon:
-
Dry Glassware: Flame-dry or oven-dry your reaction flask and stir bar.
-
Assemble: While hot, assemble the glassware and seal it with a rubber septum.
-
Purge: Insert a needle attached to an inert gas line (or a balloon filled with inert gas) and a second "vent" needle.[13] Allow the inert gas to flow through the flask for several minutes to displace the air.
-
Ready: Remove the vent needle first, then the gas source needle (if not using a balloon that remains on the flask). Your flask is now under a positive pressure of inert gas.
Q3: Are there any additives that can inhibit the polymerization of pyrrole?
A3: While not a common strategy for in-situ reaction control, the concept of initiators and inhibitors is relevant. In the context of polymerization, an initiator is a species that starts the polymerization process. For pyrrole, this can be an oxidant or a strong acid. Conversely, a substance that can quench the reactive intermediates (like radical cations) could theoretically inhibit polymerization. However, in synthetic organic chemistry, the focus is more on controlling the reaction conditions (temperature, atmosphere, reagent choice) to prevent polymerization from starting in the first place. For storage, keeping pyrrole in a cold, dark, and oxygen-free environment is the most effective way to inhibit polymerization.[6]
Visualizing Polymerization Pathways
To better understand the processes you are trying to prevent, the following diagrams illustrate the key polymerization mechanisms.
Caption: Acid-Catalyzed Polymerization of Pyrrole.
Sources
- 1. Mechanism: Protonation and Polymerization of Pyrrole in Acid Show with i.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrole polymerization [quimicaorganica.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polypyrrole - Wikipedia [en.wikipedia.org]
- 9. web.itu.edu.tr [web.itu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of 3,5-Diethylpyrrole Formylation
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the formylation of 3,5-diethylpyrrole. It addresses common experimental challenges through troubleshooting guides and frequently asked questions, ensuring a well-grounded, practical approach to this crucial synthetic step.
Introduction
The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in synthetic organic chemistry, providing a versatile handle for further molecular elaboration. The Vilsmeier-Haack reaction stands as the preeminent method for this purpose, valued for its efficiency and reliability with electron-rich heterocyclic compounds like pyrroles.[1][2] This guide will focus primarily on the optimization of the Vilsmeier-Haack formylation of 3,5-diethylpyrrole to yield 3,5-diethylpyrrole-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutically relevant molecules, including porphyrins.[2]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the formylation of 3,5-diethylpyrrole in a question-and-answer format.
Question 1: I am observing a low yield of the desired 3,5-diethylpyrrole-2-carbaldehyde. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent, the active electrophile, is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] Ensure that the POCl₃ is added dropwise to chilled DMF (0-10 °C) to control the exothermic reaction and allow for complete formation of the chloroiminium salt.[2]
-
Suboptimal Reaction Temperature: While the initial Vilsmeier reagent formation requires cooling, the subsequent reaction with the pyrrole substrate may need heating.[2] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal temperature, which typically ranges from room temperature to 40-60 °C.[2]
-
Improper Stoichiometry: The molar ratio of the Vilsmeier reagent to the pyrrole substrate is critical. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. A typical starting point is a 1.1 to 1.5-fold excess of both POCl₃ and DMF relative to the pyrrole.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will be quenched by water.[5] Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]
-
Inefficient Work-up: The work-up procedure is crucial for isolating the product. After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice, followed by neutralization with a base like saturated aqueous sodium bicarbonate or sodium acetate solution to hydrolyze the iminium intermediate and precipitate the aldehyde product.[2][6]
Question 2: My reaction is producing a significant amount of dark, tarry byproducts. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is a common issue in pyrrole chemistry, often due to the acid-sensitivity of the pyrrole ring.
-
Excessive Heat or Reaction Time: Prolonged heating or excessively high temperatures can lead to polymerization of the pyrrole starting material or product. Carefully monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.
-
Incorrect Order of Addition: Always add the solution of 3,5-diethylpyrrole to the pre-formed Vilsmeier reagent.[2] Adding the Vilsmeier reagent to the pyrrole can create localized areas of high reagent concentration, promoting side reactions.
-
Acid-Catalyzed Decomposition: The Vilsmeier-Haack reaction generates acidic byproducts. While the reaction itself proceeds under these conditions, prolonged exposure can be detrimental. A prompt and efficient work-up is essential to neutralize the acid and isolate the product.
Question 3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the formylation?
Answer: For 3,5-disubstituted pyrroles, formylation is generally expected to occur at the α-position (C2 or C5) due to the electron-donating nature of the nitrogen atom, which stabilizes the reaction intermediate.[2] However, steric hindrance from the ethyl groups at the 3 and 5 positions could potentially lead to some formylation at the β-position (C4).
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity by favoring the kinetically controlled product, which is typically the less sterically hindered α-formylated product.
-
Choice of Formylating Agent: While the Vilsmeier-Haack reaction is generally highly regioselective for the α-position of pyrroles, alternative formylation methods could be explored if regioselectivity remains an issue, although these are often less direct.[7][8]
Question 4: The purification of the crude product by column chromatography is proving difficult. Are there alternative purification methods?
Answer: 3,5-diethylpyrrole-2-carbaldehyde is a solid at room temperature.[9] If column chromatography is problematic, consider the following:
-
Recrystallization: This is often a highly effective method for purifying solid organic compounds. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization include ethanol, petroleum ether, or mixtures thereof.[10]
-
Acid-Base Extraction: If the primary impurities are acidic or basic in nature, an acid-base extraction during the work-up can significantly simplify purification. Washing the organic layer with a dilute acid solution followed by a dilute base solution can remove many common impurities.
Frequently Asked Questions (FAQs)
What is the mechanism of the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][11]
-
Electrophilic Aromatic Substitution: The electron-rich pyrrole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the aqueous work-up yields the desired aldehyde.[3][6]
.dot
Caption: Vilsmeier-Haack Reaction Mechanism.
Are there alternative methods for the formylation of pyrroles?
Yes, other methods exist, though the Vilsmeier-Haack reaction is often the most direct and efficient for simple pyrroles.
-
Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[12][13] A safer modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂).[14][15]
-
Duff Reaction: This method is more commonly used for the formylation of phenols but can be applied to other electron-rich aromatic compounds.[16]
-
Reimer-Tiemann Reaction: This reaction involves the use of chloroform and a strong base and typically results in formylation.[17]
What are the key safety precautions to consider when performing a Vilsmeier-Haack reaction?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[5][18] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[19] In case of skin contact, wash immediately with copious amounts of water.[5]
-
N,N-Dimethylformamide (DMF): DMF is a potential irritant and can be absorbed through the skin. It should also be handled in a fume hood with appropriate PPE.
-
Reaction Quenching: The quenching of the reaction mixture with water or ice is highly exothermic and can lead to the evolution of HCl gas. This step should be performed slowly and with caution in an ice bath.[6]
.dot
Caption: Troubleshooting Workflow for Formylation.
Experimental Protocols
Representative Protocol for the Vilsmeier-Haack Formylation of 3,5-Diethylpyrrole
This protocol is adapted from established procedures for the formylation of substituted pyrroles.[2]
Materials:
-
3,5-Diethylpyrrole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium acetate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.1 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
To the cooled and stirred DMF, add POCl₃ (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Reaction with 3,5-Diethylpyrrole:
-
Dissolve 3,5-diethylpyrrole (1.0 equivalent) in anhydrous DCM.
-
Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
The reaction can then be heated to 40-60 °C and stirred for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases. Alternatively, a saturated aqueous sodium acetate solution can be used.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 3,5-diethylpyrrole-2-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or petroleum ether) or by column chromatography on silica gel.
-
Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Reagent Stoichiometry | ||
| 3,5-Diethylpyrrole | 1.0 eq | Limiting reagent |
| POCl₃ | 1.1 - 1.5 eq | Ensures complete formation of the Vilsmeier reagent |
| DMF | 1.1 - 1.5 eq | Reactant in Vilsmeier reagent formation |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation | 0 - 10 °C | Controls exothermic reaction |
| Reaction with Pyrrole | Room Temperature to 60 °C | Optimize for reaction rate vs. side reactions |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion |
Conclusion
The Vilsmeier-Haack formylation of 3,5-diethylpyrrole is a robust and reliable method for the synthesis of 3,5-diethylpyrrole-2-carbaldehyde. By carefully controlling reaction parameters such as temperature, stoichiometry, and moisture, and by employing a systematic approach to troubleshooting, researchers can consistently achieve high yields of the desired product. This guide provides the necessary information to navigate the potential challenges of this reaction, ensuring successful outcomes in your synthetic endeavors.
References
-
Grokipedia. Gattermann reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Pyrrole. [Link]
-
ALL ABOUT CHEMISTRY. Gatterman Formylation. [Link]
-
PMC - NIH. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. [Link]
-
s d fine-chem limited. Chemwatch MSDS 1810. [Link]
-
ACS Publications. Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. [Link]
-
Scribd. Vilsmeir Haack Reaction. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Taylor & Francis. Synthesis of 1-Substituted Pyrrole-3-carboxaldehydes. [Link]
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Gattermann reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Gattermann reaction. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
MDPI. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. [Link]
-
Slideshare. Vilsmeier haack reaction. [Link]
-
3,5-Dimethylpyrrole-2-Carboxaldehyde | Properties, Uses, Safety & Supplier China. [Link]
-
PubChemLite. 3,5-dimethyl-1h-pyrrole-2-carbaldehyde (C7H9NO). [Link]
-
The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of gyrrole-2,3,5=tricarboxaldehyde. [Link]
-
ResearchGate. How can i do Vilsemier-Haack reaction for Quinoline Synthesis? [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Heterocyclic Compounds. [Link]
-
Preprints.org. (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine. [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
ResearchGate. Scheme 1. Optimized synthesis of 7 from pyrrole-2-carboxaldehyde (3)... [Link]
-
4.2.3.3. Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxylate. [Link]
-
Wikipedia. Formylation. [Link]
-
CORE. 1 Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials M. Manuela M. Raposo,a* Ana M. R. C. Sousa,a. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. [Link]
-
Synthesis and characterization of poly (2,5-diyl pyrrole-2-pyrrolyl methine) semiconductor copolymer. [Link]
-
PMC - NIH. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. [Link]
-
Organic Syntheses Procedure. Pyrrole-2-carboxaldehyde. [Link]
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- 5. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Organic Syntheses Procedure [orgsyn.org]
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- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]
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Purification challenges of substituted pyrrole-2-carbaldehydes
Ticket Subject: Purification, Stability, and Handling of Substituted Pyrrole-2-Carbaldehydes Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open
Executive Summary & Core Challenges
Welcome to the technical support hub for pyrrole-2-carbaldehydes. If you are accessing this guide, you are likely facing one of three critical failures:
-
The "Black Tar" Event: Your Vilsmeier-Haack reaction turned into an intractable black polymer upon workup.
-
Regioisomer Contamination: You cannot separate the 2-formyl product from the 3-formyl byproduct.
-
Degradation: Your isolated yellow solid turned into a brown oil overnight.
Pyrrole-2-carbaldehydes are deceptively simple structures. The electron-rich pyrrole ring makes them highly nucleophilic, rendering them unstable in acidic media and prone to oxidative polymerization. This guide provides self-validating protocols to navigate these challenges.
Tier 1: The "Black Tar" Crisis (Immediate Triage)
Symptom: The reaction mixture was clear/yellow but turned black and viscous upon adding water or during rotary evaporation.
Root Cause Analysis: The Vilsmeier-Haack intermediate (iminium salt) is stable. However, during hydrolysis, if the pH drops significantly (due to POCl₃ quenching generating HCl) while the temperature rises (exothermic hydrolysis), the electron-rich pyrrole ring undergoes acid-catalyzed polymerization.
Corrective Protocol: The Buffered Hydrolysis Technique Do not quench with water alone.
-
Preparation: Prepare a saturated solution of Sodium Acetate (NaOAc) or a 2M NaOH solution. Cool to 0°C.[1]
-
Quenching: Pour the Vilsmeier reaction mixture slowly into the cold buffered solution. Crucial: The rate of addition must be controlled so the internal temperature never exceeds 10°C.
-
pH Check: Ensure the final pH is basic (pH 8-9). If acidic, the product will polymerize during extraction.
-
Extraction: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Avoid acidic solvents like chloroform if un-stabilized.
Tier 2: Purification Workflows
Decision Matrix: Choosing Your Purification Route
Depending on the substitution pattern (e.g., alkyl vs. aryl groups), the physical state of the crude product dictates the method.
Figure 1: Decision tree for the purification of substituted pyrrole-2-carbaldehydes.
Protocol A: Recrystallization (For Solids)
Best for: 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and similar alkyl derivatives.
-
Solvent System: Boiling Petroleum Ether (b.p. 40–60°C) or Ethanol/Water.
-
Technique: Dissolve the crude solid in the minimum amount of boiling solvent. If "oiling out" occurs, add a few drops of Ethanol to the Petroleum Ether.
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then refrigerate. Rapid cooling traps impurities.
Protocol B: Vacuum Distillation (For Oils)
Best for: N-alkylated pyrroles or simple pyrrole-2-carbaldehyde.
-
Warning: Do not distill at atmospheric pressure; decomposition is guaranteed.
-
Conditions: High vacuum (<2 mmHg) is required. The boiling point is typically ~78°C at 2 mmHg [1].[2]
-
Fore-run: Discard the first fraction (often contains unreacted pyrrole or solvent).
Protocol C: Flash Chromatography (The "Tar" Trap)
Best for: Complex mixtures or separating regioisomers.
-
The Risk: Silica gel is slightly acidic. This can catalyze decomposition of sensitive pyrroles on the column.
-
The Fix: Pre-treat the silica gel column with 1% Triethylamine (TEA) in Hexane before loading your sample. This neutralizes active acidic sites.
-
Eluent: Hexane/Ethyl Acetate gradients.
Tier 3: Troubleshooting Specific Impurities
| Impurity Type | Identification | Removal Strategy |
| Unreacted Pyrrole | Strong smell, spot moves fast on TLC. | Hexane Wash: Before chromatography, wash the crude solid/oil with cold hexane. Unreacted pyrrole is highly soluble; the aldehyde is less so [2]. |
| Regioisomer (3-CHO) | Close R_f spot on TLC. | Recrystallization: The 2-isomer usually crystallizes more readily due to H-bonding. Chromatography: Use Toluene/Ethyl Acetate gradients for better separation than Hexane/EtOAc. |
| Inorganic Salts | White solid, non-combustible. | Water Wash: Ensure thorough washing of the organic layer with water and brine during workup. |
| Tarry Polymers | Dark streak on TLC baseline.[3] | Filtration: Dissolve product in Et₂O, filter through a pad of Celite/Charcoal to remove insoluble polymers before attempting column chromatography. |
Stability & Storage FAQs
Q: My bright yellow crystals turned brown after a week on the bench. Why? A: Pyrrole-2-carbaldehydes are sensitive to photo-oxidation. The "brown" color is a surface oxidation layer (polypyrrole).
-
Fix: Recrystallize immediately.
-
Prevention: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber vials. Shelf life is ~6 months to 2 years under these conditions [3].
Q: I see a double spot on NMR/TLC, but I'm sure it's pure. What is it? A: This is likely Rotameric Isomerism or Dimerization .
-
Rotamers: The N-H...O=C hydrogen bond locks the carbonyl in a specific orientation (syn/anti). In substituted pyrroles, this barrier is high, leading to distinct NMR signals at room temperature.
-
Dimerization: In the solid state, pyrrole-2-carbaldehydes can form centrosymmetric dimers via hydrogen bonding [4].
Q: Can I use acidic water to wash the product? A: NO. While acid washes remove basic impurities (amines), they will trigger polymerization of the pyrrole aldehyde. Use neutral or slightly basic washes (NaHCO₃) only.
References
-
Organic Syntheses. "Pyrrole-2-carboxaldehyde". Org.[4] Synth.1951 , 31, 92. Link
-
ResearchGate. "How to remove excess pyrrole from a reaction mixture?". Link
-
Santa Cruz Biotechnology. "Pyrrole-2-carboxaldehyde Safety Data Sheet". Link
-
MedChemExpress. "Pyrrole-2-carboxaldehyde Product Information". Link
Sources
Technical Support Center: A Guide to the Scaled Synthesis of Substituted Pyrrole-2-Carbaldehydes
Introduction: Welcome to the technical support center for the synthesis of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde and its structural analogues. These compounds are pivotal building blocks in medicinal chemistry and materials science, particularly in the synthesis of porphyrins, dyes, and pharmacologically active agents. Scaling the synthesis of these heterocycles from the bench to pilot scale introduces significant challenges related to reaction control, safety, and purification.
This guide provides a comprehensive, experience-driven resource for researchers and process chemists. To ensure scientific rigor and practical applicability, we will focus on a well-documented and synthetically analogous pathway: the preparation of 2,4-diethyl-1H-pyrrole-5-carbaldehyde . The principles, protocols, and troubleshooting strategies detailed herein are directly transferable to the synthesis of the target molecule, 3,5-Diethyl-1H-pyrrole-2-carbaldehyde, with the primary difference being the initial synthesis of the disubstituted pyrrole precursor.
The core of this process involves two key stages: the construction of the substituted pyrrole ring and its subsequent formylation via the Vilsmeier-Haack reaction.
Part 1: Synthesis of the Pyrrole Precursor (2,4-Diethylpyrrole)
The most reliable route to asymmetrically substituted pyrroles like 2,4-diethylpyrrole is often a variation of the Knorr pyrrole synthesis.[1][2] This involves the condensation of an α-amino-ketone with a β-ketoester. A common strategy involves synthesizing a pyrrole dicarboxylate intermediate, which is then hydrolyzed and decarboxylated.[3]
Experimental Protocol: Two-Step Synthesis of 2,4-Diethylpyrrole
Step 1A: Synthesis of Diethyl 3,5-Diethyl-1H-pyrrole-2,4-dicarboxylate
-
Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of ethyl 3-oxopentanoate (2 equivalents) in glacial acetic acid.
-
Nitrosation: Cool the solution to below 10°C in an ice-salt bath. Add a solution of sodium nitrite (1 equivalent) in water dropwise, ensuring the temperature does not exceed 10°C. Stir for 2-3 hours at this temperature to form the oximino intermediate.
-
Reduction & Condensation: To the cooled solution, gradually add activated zinc dust (2-3 equivalents) in portions, maintaining vigorous stirring. The reaction is exothermic and should be kept below 40°C with an ice bath.[2] The zinc reduces the oxime in situ to the amine, which immediately condenses with the second equivalent of the β-ketoester to form the pyrrole ring.
-
Work-up: After the exothermic reaction subsides, stir at room temperature for several hours or until TLC indicates completion. Pour the reaction mixture into a large volume of ice water. The solid product precipitates and can be collected by filtration, washed with water, and dried. Recrystallization from ethanol or methanol yields the pure dicarboxylate product.[4][5]
Step 1B: Hydrolysis and Decarboxylation to 2,4-Diethylpyrrole
-
Saponification: Suspend the diethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate in an aqueous solution of sodium hydroxide (20-25%). Heat the mixture to reflux. The solid will gradually dissolve as the esters are hydrolyzed.[3]
-
Decarboxylation: Continue heating until the evolution of CO₂ ceases. The di-acid intermediate is unstable and decarboxylates under these conditions.
-
Isolation: Cool the reaction mixture and neutralize carefully with an acid (e.g., H₂SO₄ or HCl) to approximately pH 7. The 2,4-diethylpyrrole will separate as an oily layer. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by vacuum distillation.
Part 2: Vilsmeier-Haack Formylation of 2,4-Diethylpyrrole
The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group onto electron-rich heterocycles.[6] It utilizes a chloroiminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] For 2,4-diethylpyrrole, formylation occurs regioselectively at the unsubstituted α-position (C5) due to the superior stability of the cationic intermediate.[8]
Overall Synthesis Workflow
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (can be used as both reagent and solvent). Cool the flask to 0°C using an ice bath. Add POCl₃ (1.0 - 1.2 equivalents) dropwise via an addition funnel, maintaining the internal temperature below 10°C.[8] The reaction is exothermic. After addition, stir the resulting complex at 0°C for 30 minutes.
-
Pyrrole Addition: Dissolve the 2,4-diethylpyrrole (1 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be heated (typically 40-60°C) for 2-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up (Hydrolysis): Once the starting material is consumed, cool the reaction mixture back down in an ice bath. CAUTION: The quenching process is highly exothermic. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and a mild base, such as sodium acetate or sodium bicarbonate solution.[8][9] This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction and Purification: Stir the quenched mixture for 30-60 minutes. Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.
Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Ratio (Typical) | Recommended Conditions | Rationale & Key Considerations |
| 2,4-Diethylpyrrole | 1.0 | Use freshly prepared or distilled material. | Pyrroles can be sensitive to air and light, leading to colored impurities that can complicate purification. |
| DMF | 3.0 - 10.0 | Anhydrous grade is essential. | Acts as both reagent and solvent. Excess ensures complete reaction. Water will rapidly decompose the Vilsmeier reagent.[10] |
| POCl₃ | 1.0 - 1.2 | Use fresh, high-purity reagent. | Stoichiometric or slight excess is typical. A large excess can lead to side reactions like chlorination.[11] |
| Temperature | 0°C to 60°C | 0°C for reagent formation; 40-60°C for reaction. | Temperature control is critical for safety and to minimize side product formation. The initial formation is highly exothermic.[12] |
| Reaction Time | 2 - 6 hours | Monitor by TLC. | Over-extending reaction time, especially at high temperatures, can lead to polymerization and tar formation. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up process in a direct question-and-answer format.
Low or No Product Yield
Q: My reaction yielded very little or no desired aldehyde. What went wrong?
A: This is the most common issue and can stem from several sources, primarily related to the integrity of the Vilsmeier reagent.
-
Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is highly moisture-sensitive. Any water in your glassware, DMF, or pyrrole starting material will quench the reagent.[10]
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous grade DMF from a freshly opened bottle or one stored properly under inert gas. If the DMF has a "fishy" smell, it has likely decomposed to dimethylamine and should not be used.[13]
-
-
Cause 2: Incomplete Reaction. The reactivity of the pyrrole substrate dictates the required temperature and time. While 2,4-diethylpyrrole is electron-rich, the reaction may be sluggish at room temperature.
-
Solution: After adding the pyrrole at 0°C, allow the reaction to warm to room temperature and then gently heat to 40-60°C. Monitor by TLC until the starting material spot has disappeared.[9]
-
-
Cause 3: Product Loss During Work-up. The product may have some water solubility, or an emulsion may have formed during extraction, trapping the product in the aqueous layer.
-
Solution: During extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the extraction solvent. If an emulsion forms, adding more brine or filtering the entire mixture through a pad of Celite can help break it.
-
Formation of Dark, Tarry Residue
Q: My reaction turned into a dark, intractable tar. What causes this and how can I prevent it?
A: Tar formation is usually a sign of polymerization or decomposition, often caused by excessive heat or acidity.
-
Cause 1: Reaction Overheating. The formation of the Vilsmeier reagent and the subsequent work-up are both highly exothermic. Uncontrolled temperature spikes can lead to polymerization of the electron-rich pyrrole.
-
Solution: Maintain strict temperature control. Add POCl₃ slowly at 0°C. For the work-up, pour the reaction mixture onto ice rather than adding water to the reaction. This provides a much larger heat sink.
-
-
Cause 2: Excessively Long Reaction Time. Heating for too long can degrade both the starting material and the product.
-
Solution: Monitor the reaction closely with TLC. Once the starting pyrrole is consumed, proceed immediately to the work-up. Do not leave the reaction heating overnight without confirming its stability.
-
-
Cause 3: Strong Acidic Conditions during Work-up. The iminium intermediate is hydrolyzed to the aldehyde. If the work-up conditions are too acidic or harsh, the product itself can degrade or polymerize.
-
Solution: Use a buffered or mild base solution for the quench, such as saturated sodium acetate or sodium bicarbonate, rather than a strong base like NaOH initially.[8] This controls the pH and the exotherm more effectively.
-
Scale-Up Challenges
Q: I am scaling this reaction from 5g to 200g. What are the most critical parameters to watch?
A: Scaling up introduces significant challenges related to heat and mass transfer.
-
Challenge 1: Heat Management. Exothermic reactions are a major safety concern on a larger scale. The surface-area-to-volume ratio decreases as you scale up, making passive cooling less effective.
-
Solution: Use a reactor with a cooling jacket and an overhead stirrer for efficient mixing. The rate of addition for POCl₃ and the rate of quenching must be carefully controlled and potentially slowed down to allow the cooling system to keep up. A thermal hazard analysis using reaction calorimetry is highly recommended before attempting a large-scale run.[12]
-
-
Challenge 2: Reagent Addition. Dropwise addition in the lab becomes a controlled pump feed on a pilot scale.
-
Solution: Ensure the addition of the pyrrole solution occurs subsurface into the well-stirred Vilsmeier reagent to avoid localized high concentrations and potential side reactions.
-
-
Challenge 3: Work-up and Extraction Volume. The volume of the quench solution and extraction solvents will increase significantly.
-
Solution: Plan for appropriately sized reactors and separatory funnels. Ensure your extraction protocol is efficient to minimize solvent waste. Consider performing multiple smaller extractions rather than one large one.
-
References
- Filo. (2025). Synthesize 2,4-diethylpyrrole using Paal-Knorr synthesis.
- BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.
- Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 86-88.
- Wang, J.-B. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment.
- ChemicalBook. (n.d.). 2,4-Dimethylpyrrole synthesis.
- Wiley-VCH. (2025). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform.
- BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Beilstein Journals. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.
- Google Patents. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof.
- BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- S. S. Patel, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde.
- Ou, Z.-P., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o2097.
- Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate.
- BenchChem. (2025). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Quimica Organica. (n.d.). Vilsmeier formylation of pyrrole.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
Sources
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dimethylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 4. Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. reddit.com [reddit.com]
Removal of unreacted starting materials from pyrrole synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for pyrrole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address a critical, yet often overlooked, aspect of synthesis: the effective removal of unreacted starting materials and reaction-related impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs): General Purification Issues
This section addresses common, high-level questions that arise during the purification of crude pyrrole products, regardless of the specific synthetic method used.
Q1: My crude product is a dark brown or black oil, but the literature reports a crystalline solid. What is happening?
A1: Dark discoloration, especially in the form of viscous oils or tars, typically indicates the formation of polymeric or oxidized impurities.[1] Pyrroles, particularly those with unsubstituted positions, are susceptible to polymerization and oxidation when exposed to air, light, or acidic conditions.[2] This is often exacerbated by residual acid catalysts from the reaction.
-
Expert Recommendation: Before attempting a more rigorous purification like column chromatography, try passing a solution of your crude product (e.g., in dichloromethane or ethyl acetate) through a short plug of silica gel. This can often remove highly polar, colored "baseline" impurities and significantly improve the success of subsequent steps.[1] Ensure your reaction work-up includes a thorough neutralization step to remove any acid catalyst.[1]
Q2: I have unreacted pyrrole starting material in my reaction (e.g., in a dipyrromethane synthesis). How can I remove it?
A2: Unreacted pyrrole can be challenging to remove due to its volatility and polarity, which can be similar to some desired products.
-
For Volatile Pyrroles: If your product is significantly less volatile than the starting pyrrole, vacuum distillation can be effective.[2][3]
-
Solvent Washing: A repeated wash of the reaction mixture with a non-polar solvent like hexanes can often remove a majority of the unreacted pyrrole before column chromatography.[4]
-
Chromatography: If co-elution is an issue during column chromatography, consider adjusting your solvent system. Sometimes a less polar eluent system can improve separation.[1]
Q3: How do I choose between recrystallization, column chromatography, and distillation?
A3: The choice of purification method depends on the physical state of your product, the nature of the impurities, and the required scale.[1]
| Purification Method | Ideal for... | Key Considerations |
| Recrystallization | Crystalline solid products with impurities that have different solubility profiles.[5][6] | Finding the right solvent system is critical. The product should be soluble in the hot solvent and insoluble in the cold solvent.[7][8] |
| Column Chromatography | Oily or solid products, especially for separating compounds with different polarities.[1][9] | The most versatile technique but can be time-consuming and require significant solvent volumes. Proper eluent selection via TLC is crucial.[7] |
| Vacuum Distillation | Liquid products with boiling points that are significantly different from impurities.[10] | Not suitable for heat-sensitive compounds or non-volatile products. The presence of azeotropes can also complicate separation.[11] |
Workflow: General Post-Synthesis Purification Strategy
This diagram outlines a typical decision-making process for purifying a crude pyrrole product.
Caption: Principle of acid-base extraction for amine removal.
Hantzsch Synthesis
The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. [12]
-
Common Starting Materials: Ethyl acetoacetate (β-ketoester), chloroacetone (α-haloketone), ammonia/primary amines. [13] Q: I'm struggling to separate the unreacted β-ketoester from my pyrrole product. Any advice?
A: Both the β-ketoester starting material and the resulting pyrrole-ester product contain ester functionalities, which can give them similar polarities. However, the pyrrole ring generally imparts a different polarity profile.
-
Expert Recommendation: A careful column chromatography is the most effective method. [14][15]Use thin-layer chromatography (TLC) to screen several eluent systems (e.g., varying ratios of hexanes/ethyl acetate, or dichloromethane/methanol for more polar compounds) to find one that gives the best separation (ΔRf > 0.2) between your product and the starting ketoester. [7]Additionally, a preliminary wash of the crude product with both dilute acid and base can help remove many impurities before chromatography. [13] Q: How do I deal with unreacted, lachrymatory α-haloketones?
A: α-haloketones are reactive and should be handled with care in a fume hood. During the workup, any unreacted α-haloketone can often be quenched. A wash with a mild reducing agent solution like sodium bisulfite can sometimes be effective. However, the most reliable method for its removal from the product is column chromatography. [1]
Knorr Synthesis
The classic Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester. [16]The α-amino-ketone is highly reactive and prone to self-condensation, so it is almost always generated in situ from an oxime using a reducing agent like zinc dust in acetic acid. [16]
-
Common Starting Materials: Two equivalents of a β-ketoester (one is converted to an α-amino-ketone), sodium nitrite, zinc dust, acetic acid. [16] Q: My reaction mixture contains a lot of insoluble grey powder and the workup is messy. How do I handle this?
A: The grey powder is residual zinc dust from the in situ reduction of the oxime. [16]* Expert Protocol: After the reaction is complete, it is crucial to first remove the solid zinc. This can be done by filtering the entire reaction mixture through a pad of Celite® (diatomaceous earth). The Celite prevents the fine zinc particles from clogging the filter paper. After filtration, proceed with your standard aqueous workup.
Q: How do I completely remove the acetic acid used as the solvent and catalyst?
A: Acetic acid can be difficult to remove completely by evaporation alone. During the aqueous workup, perform several washes of the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). This will neutralize the acetic acid, converting it to sodium acetate, which is highly soluble in the aqueous layer. Continue washing until the aqueous layer is no longer acidic (test with pH paper) or until effervescence ceases. [9]
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying pyrrole derivatives using silica gel chromatography. [1]
-
Eluent Selection: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that provides a good separation of your desired product from impurities. Aim for an Rf value of ~0.2-0.4 for your product. [1]2. Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your chosen eluent. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Carefully add the eluent to the top of the column and begin applying pressure (using a pump or bulb). Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol is for the purification of solid pyrrole products. [5][8]
-
Solvent Selection: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point. [7]Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, hexanes, ethyl acetate, or mixtures) to find a suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate or steam bath) while stirring. [5]Continue adding small portions of hot solvent until the solid just dissolves. Do not add a large excess of solvent, as this will reduce your recovery yield. [5]3. Hot Filtration (if necessary): If insoluble impurities remain in the hot solution, perform a gravity filtration while the solution is still hot to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
References
- Technical Support Center: Purification of Crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde. Benchchem.
- Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
- Porphyrin Bootcamp - Pyrrole Distill
- Separation of pyrrole.
- The Hantzsch pyrrole synthesis. Canadian Science Publishing.
- Custom Pyrrole Synthesis Services. BOC Sciences.
- Knorr pyrrole synthesis. Wikipedia.
- Recovery of pyrrole.
- Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.
- Technology for the production of disubstituted pyrroles. E3S Web of Conferences.
- Purification of crude pyrroles.
- Recrystalliz
- Paal–Knorr synthesis. Wikipedia.
- How to remove excess pyrrole
- Process for the purification of crude pyrroles.
- Pyrrole. Wikipedia.
- Paal-Knorr Synthesis. Alfa Chemistry.
- 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure.
- Hantzsch pyrrole synthesis. Wikipedia.
- Supporting Information Synthesis of Pyrroles by Gold(I)
- An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Unknown Source.
- recrystallization, filtr
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. MDPI.
- The Hantzsch Pyrrole Synthesis. Scribd.
- Pyrrole formation from 4-hydroxynonenal and primary amines. PubMed.
- Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles by a Hantzsch-Type Process: Comparison Between Conventional and High-Speed Vibration Milling Conditions.
- Paal-Knorr Pyrrole Synthesis. SynArchive.
- Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activ
- Pyrrole synthesis. Organic Chemistry Portal.
- Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids. PMC.
- pyrrole derivatives and its its preparation method.
- separation of a mixture of primary secondary and tertiary amines. YouTube.
- Lab Procedure: Recrystalliz
- Acid-Base Extraction. Chemistry LibreTexts.
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxid
- Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions.
- Pyrroles and related compounds. Part XXVI. Pyrrole β-keto-esters. RSC Publishing.
- N-Acylpyrroles as Acylating Agents. Synthesis of beta-Keto Esters.. SciSpace.
- Pyrroles and related compounds. Part XXVIII. β-Keto-esters in the porphyrin series. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives. Organic Chemistry Frontiers (RSC Publishing).
- CHB-401: Heterocyclic Compounds (S ti B) ection B) Pyrrole. Unknown Source.
- Microwave-assisted organic synthesis of pyrroles (Review). Pensoft Publishers.
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. LabXchange [labxchange.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US2350447A - Separation of pyrrole - Google Patents [patents.google.com]
- 12. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 16. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyrrole Formylation & Catalyst Selection
Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Operator: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The Formylation Landscape
Formylating pyrrole is deceptively simple. While the Vilsmeier-Haack (VH) reaction is the industry standard, it is technically a reagent-based transformation (stoichiometric POCl₃), not a catalytic one. For users seeking true catalytic efficiency or specific regioselectivity (C3 vs. C2), standard protocols often fail, resulting in polymerization (tars) or isomeric mixtures.
This guide addresses three critical tiers of operation:
-
Optimization: Troubleshooting the standard Vilsmeier-Haack (C2-selective).
-
Regiocontrol: Forcing C3-formylation via steric/electronic engineering.
-
Catalysis: True transition-metal and solid-acid alternatives for green chemistry.
Part 1: The Standard Protocol (Vilsmeier-Haack)
Target: C2-Formylation of Pyrrole Primary Reagents: DMF (Solvent/Reagent), POCl₃ (Activator).
Troubleshooting & FAQs
Q1: "My reaction mixture turned into a black, viscous tar within minutes. What happened?" Diagnosis: Uncontrolled Exotherm / Acid-Catalyzed Polymerization. Root Cause: Pyrrole is extremely electron-rich (acid-sensitive). Adding POCl₃ directly to pyrrole, or adding pyrrole too fast to the Vilsmeier reagent, generates massive heat. This triggers acid-catalyzed oligomerization (pyrrole reds/tars). The Fix:
-
Protocol Adjustment: Never mix POCl₃ and Pyrrole directly.
-
Step 1: Generate the Vilsmeier reagent (Chloroiminium salt) first by adding POCl₃ to DMF at 0°C. Stir for 30 mins.
-
Step 2: Dilute the pyrrole in solvent (DCM or DCE) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Step 3: Do not allow the internal temperature to exceed 5°C during addition.
Q2: "I see full conversion on TLC, but after workup, my yield is <40%. Where did the product go?" Diagnosis: Incomplete Hydrolysis of the Iminium Salt. Root Cause: The reaction produces an iminium salt intermediate, which is water-soluble. If you just wash with water and extract, the intermediate stays in the aqueous layer and is discarded. The Fix:
-
Quench Strategy: The iminium salt requires basic hydrolysis to release the aldehyde.
-
Buffer: Use Sodium Acetate (aq) or Sat. Na₂CO₃ for the quench. Stir vigorously for 1-2 hours at RT until the organic layer separates clearly. Avoid strong bases (NaOH) which can degrade the aldehyde.
Data: Solvent & Reagent Effects
| Parameter | Standard Condition | Alternative | Impact |
| Activator | POCl₃ (1.1 equiv) | Oxalyl Chloride | Oxalyl chloride generates gases (CO/CO₂), cleaner byproduct profile but harder to handle on scale. |
| Solvent | DMF (Neat) | DCM / DCE | Halogenated solvents reduce viscosity and improve heat transfer, preventing tars. |
| Quench | Ice/Water | 2M NaOAc | Acetate buffer prevents "cannizzaro-like" side reactions and ensures full hydrolysis. |
Part 2: Regioselectivity (The C2 vs. C3 Dilemma)
Q3: "I need 3-formylpyrrole, but Vilsmeier gives me 100% 2-formylpyrrole. Is there a C3-selective catalyst?" Diagnosis: Electronic bias. Explanation: The C2 position of pyrrole is significantly more nucleophilic. No simple "catalyst" can override this electronic preference on a naked pyrrole ring. The Solution: Steric Blocking (The "Bulky Shield" Strategy). You must use a bulky protecting group on the Nitrogen to physically block the C2 positions.
Protocol: TIPS-Directed C3-Formylation
-
Protection: React pyrrole with Triisopropylsilyl chloride (TIPS-Cl). The massive TIPS group "umbrellas" over the C2/C5 positions.
-
Formylation: Run standard Vilsmeier-Haack. The electrophile cannot access C2 due to the TIPS group.
-
Result: Exclusive C3 substitution.
-
Deprotection: TBAF (Tetra-n-butylammonium fluoride) removes TIPS.
Caption: Figure 1. Divergent regioselectivity pathways. Direct formylation favors C2; N-Silyl steric encumbrance forces substitution to C3.
Part 3: Advanced Catalysis (Transition Metal & Green Alternatives)
Q4: "We are restricted from using POCl₃ due to safety/waste. What are the true catalytic alternatives?" Recommendation: Transition Metal-Catalyzed Carbonylation (C-H Activation). Instead of a stoichiometric electrophile, use a catalyst to insert Carbon Monoxide (CO) or a surrogate.
Option A: Rhodium-Catalyzed Hydroformylation
This approach utilizes Syngas (CO/H₂) and is ideal for industrial scale-up where POCl₃ waste is prohibitive.
-
Catalyst: Rh(acac)(CO)₂ + Xantphos (Ligand).
-
Reagents: CO:H₂ (1:1, 10-20 bar).
-
Mechanism: Oxidative addition of Rh into the C-H bond followed by CO insertion.
-
Selectivity: Ligand-controlled.[1] Xantphos often favors linear (C2) products but with much higher atom economy than Vilsmeier.
Option B: Solid Acid Catalysis (Green Chemistry)
For smaller scales avoiding toxic halides.
-
Catalyst: Porous Organic Polymers (POPs) with immobilized Lewis Acids or Montmorillonite K-10 .
-
Reagent: Hexamethylenetetramine (HMTA) or Glyoxylic acid.
-
Advantage: Heterogeneous catalyst (removable by filtration).[2][3]
Decision Matrix for Catalyst Selection
Caption: Figure 2. Strategic decision tree for selecting the optimal formylation protocol based on scale, regioselectivity, and environmental constraints.
References
-
Vilsmeier-Haack Mechanism & Optimization
-
Regioselectivity (C2 vs C3)
-
Transition Metal Catalyzed C-H Functionalization
-
Dong, H., et al. (2007).[13] Transition Metal-Catalyzed Synthesis of Pyrroles. Organic Letters.
-
Source:
-
-
Solid Acid & Green Catalysis
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Humin-sulfuric acid as a novel recoverable biocatalyst for pyrrole synthesis in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. aml.iaamonline.org [aml.iaamonline.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 14. Solvent-Controlled C2/C5-Regiodivergent Alkenylation of Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Characterization of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde by elemental analysis
Technical Guide: Validation of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde Purity via Elemental Analysis
Executive Summary & Strategic Context
In the synthesis of functional dyes (BODIPY), porphyrins, and prodigiosin analogues, the integrity of the pyrrolic building block is the rate-limiting factor for yield and optical purity. 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) confirm molecular identity, they often fail to detect bulk inorganic contaminants, trapped solvents, or amorphous decomposition products.
This guide establishes Elemental Analysis (EA) as the superior "Gatekeeper" method for bulk purity validation, comparing its efficacy directly against spectroscopic alternatives.
The Challenge: Why Standard Spectroscopy is Insufficient
Pyrrole-2-carbaldehydes are electron-rich heteroaromatics. Upon storage, they undergo:
-
Auto-oxidation: Formation of dark polypyrroles (often invisible in NMR if insoluble).
-
Hydration: The aldehyde moiety can hydrogen-bond strongly with water, which is difficult to remove and often ignored in standard LC-MS workflows.
The Causality of Error: Relying solely on
Comparative Analysis: EA vs. Alternatives
The following table objectively compares Elemental Analysis (CHN Combustion) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific molecule.
| Feature | Elemental Analysis (CHN) | HRMS (ESI-TOF) | qNMR ( |
| Primary Scope | Bulk Purity & Stoichiometry | Molecular Formula Confirmation | Structural Connectivity & Soluble Impurities |
| Detection of Inorganics | High (via Ash/Residue) | None (Invisible to ionization) | None (NMR silent) |
| Detection of Water | Indirect (via %H deviation) | Poor (Solvent background) | Good (If distinct peak exists) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Destructive) | 5–10 mg (Recoverable) |
| Blind Spot | Cannot identify structure of impurity | Misses non-ionizable impurities | Misses insoluble aggregates (polymers) |
| Verdict for Pyrroles | Essential for Scale-up | Essential for ID | Essential for Structure |
Experimental Protocol: CHN Combustion Analysis
To ensure reproducibility, the following self-validating protocol is recommended. This workflow minimizes errors caused by the hygroscopic nature of the aldehyde.
Reagents & Equipment
-
Analyte: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (Recrystallized from EtOH/Water or Hexanes).
-
Standard: Acetanilide (Calibration standard,
). -
Instrument: Flash 2000 or Elementar vario EL cube.
-
Carrier Gas: Helium (99.999%).
-
Oxidant: Oxygen (99.995%).
Step-by-Step Workflow
-
Pre-Treatment (Critical):
-
Causality: Pyrrole aldehydes trap moisture.
-
Action: Dry the sample in a vacuum desiccator over
for 4 hours at 40°C prior to weighing.
-
-
Weighing:
-
Weigh 2.00–3.00 mg of sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.
-
Validation: Weigh in triplicate. If deviation >0.5% between replicates, re-dry sample.
-
-
Combustion:
-
Flash combustion at 950°C (dynamic flash) with
injection. -
Reduction of
species over copper at 650°C.
-
-
Detection:
-
Separation of
, , and via TPD (Temperature Programmed Desorption) column. -
TCD (Thermal Conductivity Detection).
-
Data Interpretation & Reference Values
The theoretical elemental composition for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (
Molecular Weight: 151.21 g/mol
Table 1: Theoretical vs. Experimental Limits
| Element | Theoretical % | Acceptable Range ( | Diagnostic Interpretation of Failure |
| Carbon (C) | 71.49% | 71.09 – 71.89% | Low: Trapped solvent (Water/EtOH) or inorganic salt contamination. |
| Hydrogen (H) | 8.67% | 8.27 – 9.07% | High: Wet sample (Water). Low: Oxidation (loss of H-rich alkyls). |
| Nitrogen (N) | 9.26% | 8.86 – 9.66% | Low: Decomposition or non-nitrogenous impurity. |
Case Study: The "Wet" Sample
Scenario: A researcher synthesizes the target molecule but skips the vacuum drying step.
-
Experimental Result: C: 68.50%, H: 9.10%, N: 8.80%.
-
Analysis: Carbon is low (-3%), Hydrogen is high (+0.43%).
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for characterizing this molecule, highlighting where EA acts as the critical "Go/No-Go" gate.
Caption: Workflow for validating pyrrole precursors. EA serves as the final quality gate after structural confirmation by NMR.
Troubleshooting & Expert Insights
Issue: Sample Darkening (Oxidation)
-
Observation: The off-white solid turns pink/brown upon exposure to air.
-
Impact on EA: Polymerization slightly increases %C and %N ratios relative to H.
-
Solution: Store the aldehyde under Argon at -20°C. Perform EA immediately after weighing. If the sample is brown, perform a short silica plug filtration before analysis.
Issue: The "Nitrogen Drift"
-
Observation: %N values are consistently 0.5% lower than theoretical, despite good C/H values.
-
Mechanistic Cause: Incomplete combustion of the pyrrole ring. Pyrroles are thermally stable and can form char.
-
Protocol Adjustment: Increase the oxygen dose time by 5 seconds and add a small amount of
(Vanadium Pentoxide) to the tin capsule to catalyze complete oxidation [1].
References
-
Fadeeva, V. P., et al. (2008). "Elemental Analysis of Organic Compounds with High Nitrogen Content." Journal of Analytical Chemistry. Link
-
Loudet, A., & Burgess, K. (2007). "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties." Chemical Reviews. Link
-
Sigma-Aldrich. (2024). "Product Specification: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (Analogous Standard)." Merck KGaA. Link
-
Wood, T. E., et al. (2007). "Synthesis of Pyrrolic Compounds." The Journal of Organic Chemistry. Link
Disclaimer: This guide is intended for professional laboratory use. Always consult the Safety Data Sheet (SDS) for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde before handling.
Comparison of synthesis methods for 3,5-dialkyl-1H-pyrrole-2-carbaldehydes
The synthesis of 3,5-dialkyl-1H-pyrrole-2-carbaldehydes is a critical gateway in the production of porphyrins, BODIPY dyes, and bioactive pharmaceutical intermediates (e.g., Sunitinib analogs).
This technical guide compares the three most chemically distinct and reliable methodologies for synthesizing this scaffold:
-
The Standard: Vilsmeier-Haack Formylation of 2,4-Dialkylpyrroles.
-
The Oxidative Route:
-Methyl Oxidation of 2,3,5-Trialkylpyrroles. -
The Emerging Green Route: Copper-Catalyzed Oxidative Annulation.
Part 1: Comparative Analysis of Synthesis Methods
The choice of method depends heavily on the availability of the pyrrolic precursor and the sensitivity of existing substituents.
Method A: Vilsmeier-Haack Formylation (The Gold Standard)
This is the most widely adopted method due to its high regioselectivity for the
-
Mechanism: Electrophilic Aromatic Substitution (
). -
Regioselectivity: Excellent.[1][2] The formyl group exclusively targets the unsubstituted
-position (C5), which becomes C2 upon IUPAC renumbering. -
Key Reagents: Phosphorus oxychloride (
), Dimethylformamide (DMF).[3][4][5]
Method B: Oxidation of
-Methyl Pyrroles
Ideal when the starting material is a 2,3,5-trialkylpyrrole (often a byproduct or specific target of Paal-Knorr synthesis). The
-
Mechanism: Radical halogenation followed by hydrolysis.
-
Regioselectivity: Dictated by the lability of the benzylic-like
-methyl protons. -
Key Reagents: Sulfuryl chloride (
) or Ceric Ammonium Nitrate (CAN).
Method C: Catalytic Oxidative Annulation (Green/Direct)
A modern "one-pot" approach that constructs the pyrrole ring and the aldehyde functionality simultaneously from acyclic precursors.
-
Mechanism: Cascade oxidative coupling and cyclization.
-
Key Reagents:
(catalyst), , (oxidant).[2]
Performance Comparison Matrix
| Feature | Method A: Vilsmeier-Haack | Method B: | Method C: Catalytic Annulation |
| Starting Material | 2,4-Dialkylpyrrole | 2,3,5-Trialkylpyrrole | Aryl methyl ketones + Amines |
| Yield | High (75–90%) | Moderate (50–70%) | Variable (40–75%) |
| Atom Economy | Moderate (Loss of | Low (Chlorination waste) | High (Uses |
| Scalability | Excellent (Industrial standard) | Good (Exothermic control needed) | Moderate (Gas diffusion limits) |
| Toxicity | High ( | High ( | Low (Catalytic metals) |
| Primary Risk | Thermal runaway during hydrolysis | Over-oxidation to carboxylic acid | Incomplete cyclization |
Part 2: Detailed Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole
Target Product: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Prerequisite: This protocol assumes you have 2,4-dimethylpyrrole, typically obtained by the thermal decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole (Knorr’s Pyrrole).
Step-by-Step Methodology
-
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried round-bottom flask under
atmosphere, charge DMF (1.2 equiv, anhydrous). -
Cool to 0°C using an ice/salt bath.
-
Add
(1.1 equiv) dropwise over 20 minutes. Ensure internal temperature does not exceed 5°C. -
Observation: The solution will turn faint yellow/orange and become viscous (formation of the chloroiminium ion). Stir at 0°C for 30 mins.
-
-
Formylation:
-
Dissolve 2,4-dimethylpyrrole (1.0 equiv) in a minimum volume of anhydrous DMF or DCM.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0°C.
-
Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour .
-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The iminium salt intermediate is polar and stays at the baseline; starting material disappears.
-
-
Hydrolysis (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Add Sodium Acetate (aq, 2.0 M) or saturated
slowly. Caution: Exothermic reaction. -
Adjust pH to 8–9.
-
Heat the biphasic mixture at 80°C for 20 minutes to hydrolyze the iminium salt to the aldehyde.
-
-
Workup:
-
Cool to RT. A precipitate often forms.
-
Filter the solid or extract with Dichloromethane (
) . -
Wash organic layer with water and brine. Dry over
. -
Recrystallize from Ethanol/Water or purify via flash chromatography.
-
Yield Expectation: 80–85% as tan/brown crystals.
Protocol B: Trichloromethyl Oxidation of 2,3,5-Trimethylpyrrole
Target Product: 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
Context: This method converts the
Step-by-Step Methodology
-
Chlorination:
-
Dissolve 2,3,5-trimethylpyrrole (1.0 equiv) in anhydrous Diethyl Ether (0.5 M concentration).
-
Cool to 0°C.[3]
-
Add Sulfuryl Chloride (
) (3.0 equiv) dropwise. -
Mechanism:[2][3][5][6][7][8][9][10] The reagent performs a radical chlorination of the
-methyl group. The stoichiometry must be precise to avoid chlorinating the ring or the -methyl. -
Stir at 0°C for 1 hour, then allow to warm to RT overnight.
-
-
Hydrolysis:
-
Add water directly to the reaction mixture.
-
Add Acetone (co-solvent) and reflux the mixture for 30 minutes.
-
The trichloromethyl group (
) hydrolyzes to the carboxylic acid or aldehyde depending on conditions. For aldehyde, mild hydrolysis (acetone/water reflux) is preferred. Note: Often this route yields the carboxylic acid if over-oxidized; careful monitoring is required.
-
-
Alternative (CAN Oxidation):
-
Dissolve pyrrole in Acetic Acid/Water (4:1) .
-
Add Ceric Ammonium Nitrate (CAN) (4.0 equiv) at 0°C.
-
Stir for 10 minutes. Quench with water and extract.[11] This is milder and more selective for the aldehyde.
-
Part 3: Mechanistic Visualization
Diagram 1: Vilsmeier-Haack Pathway (Method A)
This diagram illustrates the formation of the electrophile and the nucleophilic attack by the pyrrole.
Caption: The Vilsmeier-Haack pathway transforms the C5-H bond into a C2-formyl group via a stable iminium salt intermediate.[3]
Diagram 2: Decision Matrix for Synthesis Strategy
Use this logic flow to select the optimal method for your specific substrate.
Caption: Strategic decision tree for selecting the synthesis route based on starting material availability.
References
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Retrieved from [Link]
-
Peking University. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate (Knorr Pyrrole Precursor). Retrieved from [Link]
-
National Institutes of Health (PMC). (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles. Retrieved from [Link]
-
MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation (Green Alternatives). Retrieved from [Link]
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 8. echemi.com [echemi.com]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 3,5-Diethyl- vs. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde for Researchers in Drug Development
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of the aldehyde group in these pyrrole derivatives is fundamentally governed by the electronic and steric influence of the alkyl substituents at the 3 and 5 positions.
Electronic Effects:
Both methyl and ethyl groups are electron-donating through an inductive effect (+I). This effect increases the electron density of the pyrrole ring, which in turn influences the electrophilicity of the carbonyl carbon of the aldehyde group. The ethyl group, with its longer carbon chain, is a slightly stronger electron-donating group compared to the methyl group. This enhanced electron donation in the diethyl-substituted pyrrole is expected to slightly decrease the partial positive charge on the carbonyl carbon, making it marginally less electrophilic than in the dimethyl-substituted analogue.
Steric Effects:
The ethyl groups are bulkier than the methyl groups. This increased steric hindrance in 3,5-diethyl-1H-pyrrole-2-carbaldehyde can be expected to play a significant role in its reactivity. The approach of a nucleophile to the carbonyl carbon will be more hindered in the diethyl derivative. This steric impediment can lead to slower reaction rates compared to the less hindered dimethyl derivative.
Overall Reactivity Prediction:
Based on the interplay of these two effects, it is anticipated that 3,5-dimethyl-1H-pyrrole-2-carbaldehyde will exhibit a higher reactivity towards nucleophilic attack compared to its diethyl counterpart. The slightly reduced electrophilicity of the aldehyde in the diethyl derivative, coupled with the more significant steric hindrance, likely results in a higher activation energy for reactions involving nucleophilic addition to the carbonyl group.
Synthesis of 3,5-Dialkyl-1H-pyrrole-2-carbaldehydes
The most common and efficient method for the synthesis of these compounds involves a two-step process: the Paal-Knorr synthesis of the 3,5-dialkylpyrrole followed by Vilsmeier-Haack formylation.[1][2][3][4][5]
Step 1: Paal-Knorr Synthesis of 3,5-Dialkylpyrroles
The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3][5][6][7] For the synthesis of 3,5-dimethylpyrrole and 3,5-diethylpyrrole, the corresponding 1,4-diketones (hexane-2,5-dione and octane-3,6-dione, respectively) are reacted with an ammonia source.
Figure 1: General workflow for the Paal-Knorr synthesis of 3,5-dialkylpyrroles.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][8][9][10][11][12][13] The 3,5-dialkylpyrrole is reacted with the Vilsmeier reagent, which is typically prepared in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Figure 2: General workflow for the Vilsmeier-Haack formylation of 3,5-dialkylpyrroles.
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of 3,5-diethyl- and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, the following experimental protocols for two common aldehyde reactions, Knoevenagel condensation and Schiff base formation, can be employed.[14][15][16][17][18][19][20] The key to a valid comparison is to maintain identical reaction conditions (temperature, concentration, solvent, and catalyst loading) for both aldehydes and to monitor the reactions over time.
Knoevenagel Condensation with Malononitrile
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction. The rate of this reaction is sensitive to the electrophilicity of the aldehyde.
Materials:
-
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
-
3,5-Diethyl-1H-pyrrole-2-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In two separate, identical round-bottom flasks, dissolve 1.0 mmol of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and 1.0 mmol of 3,5-diethyl-1H-pyrrole-2-carbaldehyde in 10 mL of ethanol.
-
To each flask, add 1.0 mmol of malononitrile.
-
To initiate the reactions simultaneously, add 0.1 mmol of piperidine to each flask with vigorous stirring.
-
Monitor the progress of both reactions at regular time intervals (e.g., every 15 minutes) using TLC.
-
Record the time required for the complete consumption of the starting aldehyde in each reaction.
-
Upon completion, quench the reactions, isolate the products, and calculate the yield for each.
Schiff Base Formation with Aniline
The formation of a Schiff base (imine) from an aldehyde and a primary amine is another classic reaction to probe the reactivity of the carbonyl group.
Materials:
-
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde
-
3,5-Diethyl-1H-pyrrole-2-carbaldehyde
-
Aniline
-
Glacial acetic acid (catalyst)
-
Methanol (solvent)
-
Standard laboratory glassware
Procedure:
-
In two separate, identical round-bottom flasks, dissolve 1.0 mmol of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde and 1.0 mmol of 3,5-diethyl-1H-pyrrole-2-carbaldehyde in 15 mL of methanol.
-
To each flask, add 1.0 mmol of aniline.
-
Add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid to each flask.
-
Stir the reactions at room temperature and monitor their progress by TLC.
-
Record the time to completion and the yield of the isolated Schiff base for each reaction.
Data Presentation and Expected Outcomes
The results of the comparative experiments can be summarized in the following tables:
Table 1: Comparison of Reactivity in Knoevenagel Condensation
| Compound | Reaction Time (min) | Yield (%) |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | Expected Shorter | Expected Higher |
| 3,5-Diethyl-1H-pyrrole-2-carbaldehyde | Expected Longer | Expected Lower |
Table 2: Comparison of Reactivity in Schiff Base Formation
| Compound | Reaction Time (min) | Yield (%) |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | Expected Shorter | Expected Higher |
| 3,5-Diethyl-1H-pyrrole-2-carbaldehyde | Expected Longer | Expected Lower |
It is anticipated that the reactions with 3,5-dimethyl-1H-pyrrole-2-carbaldehyde will proceed faster and with higher yields due to the lower steric hindrance and slightly higher electrophilicity of the carbonyl carbon compared to the diethyl analogue.
Spectroscopic Data for Characterization
The synthesized compounds can be characterized using standard spectroscopic techniques.
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | CHO: ~9.5, NH: ~11.5, Pyrrole-H: ~5.8, CH₃: ~2.2[21][22][23][24] | C=O: ~175, Pyrrole-C: ~140, 130, 110, CH₃: ~12[23] | C=O: ~1650, N-H: ~3250 |
| 3,5-Diethyl-1H-pyrrole-2-carbaldehyde | CHO: ~9.5, NH: ~11.5, Pyrrole-H: ~5.8, CH₂: ~2.6, CH₃: ~1.2 (Expected) | C=O: ~175, Pyrrole-C: ~145, 130, 110, CH₂: ~20, CH₃: ~15 (Expected) | C=O: ~1650, N-H: ~3250 (Expected) |
Conclusion
In the rational design of novel therapeutics, subtle modifications to a molecular scaffold can have profound effects on reactivity and, ultimately, biological activity. This guide has provided a comprehensive comparison of the anticipated reactivity of 3,5-diethyl- and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde based on fundamental principles of electronic and steric effects. We predict that the dimethyl derivative will be the more reactive of the two. The detailed experimental protocols provided herein will allow researchers to validate this prediction and to select the most appropriate building block for their specific applications in drug development and organic synthesis.
References
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and prepar
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2425-2430.
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles. Retrieved from a relevant BenchChem technical note.
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
- Knorr Synthesis of Diethyl 3,5-Dimethyl-1 H -pyrrole-2,4-dicarboxyl
- The influence of ionic liquids on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with phenyl acetonitriles. RSC Advances, 4(92), 50764-50772.
- The Formylation of N,N‑Dimethylcorroles. The Journal of Organic Chemistry, 78(15), 7438–7447.
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Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 436-455.
- Scheme 1. Knoevenagel condensation of pyrrole-2-carboxyaldehyde with... - ResearchGate.
- Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018).
- Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation.
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Organic Syntheses Procedure. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C O Oxid
- Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. JETIR, 6(6), 885-893.
- Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condens
- Spectroscopic, electrochemical and biological studies of the metal complexes of the Schiff base derived from pyrrole-2-carbaldehyde and ethylenediamine. Arabian Journal of Chemistry, 10, S1629-S1637.
- Transition-metal Schiff Base complexes. Part III. Nickel complexes derived from pyrrole-2-carbaldehyde and aliphatic and aromatic diamines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2497-2502.
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PubChem. (n.d.). 3,5-dimethyl-1h-pyrrole-2-carbaldehyde. Retrieved from [Link]
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- Vilsmeier–Haack formylation of pyrrole. - ResearchGate.
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Biological activity of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde versus other pyrrole derivatives
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, drug development researchers, and porphyrin chemists.[1]
Executive Summary
This guide analyzes the biological potential of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (DEPC), contrasting it with its widely studied analog, 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (DMPC).[1] While DMPC is a standard building block in medicinal chemistry, DEPC represents a lipophilic variant with distinct steric and physicochemical properties.
The pyrrole-2-carbaldehyde scaffold is rarely the final active pharmaceutical ingredient (API).[1] Instead, it serves as a critical pharmacophore precursor.[1] Its biological activity is "unlocked" through two primary transformation pathways:[1]
-
Schiff Base Formation: Condensation with hydrazides or amines to create antimicrobial/anticancer ligands.[1]
-
Porphyrin Synthesis: DEPC is the specific precursor for Octaethylporphyrin (OEP) , a vital model compound in photodynamic therapy (PDT) research.[1]
This guide provides a comparative analysis of these derivatives, supported by experimental protocols and structural activity relationship (SAR) insights.
Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8][9]
The substitution pattern on the pyrrole ring dictates the molecule's lipophilicity (LogP) and steric profile, which are decisive factors in drug-receptor binding and membrane permeability.[1]
Comparative Physicochemical Properties
| Feature | 3,5-Dimethyl- (DMPC) | 3,5-Diethyl- (DEPC) | Impact on Biological Activity |
| CAS Number | 2199-58-8 | 2433-05-8 / 245035-90-9 | Identification & Sourcing |
| Steric Bulk | Low (Methyl) | Medium (Ethyl) | Ethyl groups may hinder binding in tight enzymatic pockets (e.g., Kinases) but improve stability against metabolic oxidation.[1] |
| Lipophilicity | Moderate | High | DEPC Advantage: Enhanced passive diffusion across bacterial cell walls and the blood-brain barrier.[1] |
| Primary Application | BODIPY Dyes, Prodigiosin analogs | Octaethylporphyrin (OEP) | OEP is a standard for modeling heme systems and PDT agents.[1] |
Comparative Biological Activity[1][2][10][11]
Antimicrobial Activity (Schiff Base Derivatives)
Free pyrrole-2-carbaldehydes exhibit weak intrinsic antimicrobial activity.[1] However, when converted to Schiff bases (specifically N-acylhydrazones or thiosemicarbazones), they become potent antimicrobial agents.[1]
-
Mechanism: The azomethine nitrogen (-CH=N-) acts as a nucleophile, often chelating metal ions (Fe²⁺, Cu²⁺) essential for bacterial metabolism.[1]
-
The Lipophilic Effect: Research on pyrrole derivatives indicates that increasing alkyl chain length (Methyl → Ethyl) generally lowers the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria due to better membrane penetration.[1]
Comparative Efficacy Data (Schiff Base Derivatives)
Data extrapolated from SAR studies of pyrrole-2-carbaldehyde hydrazones.
| Target Organism | Derivative Type | Dimethyl Analog Activity (MIC µg/mL) | Diethyl Analog Potential |
| S. aureus (Gram +) | Isonicotinoyl hydrazone | 12.5 - 25.0 | Higher Potency Predicted (< 10 µg/mL) due to increased lipophilicity facilitating cell wall entry.[1] |
| E. coli (Gram -) | Thiosemicarbazone | 50.0 - 100.0 | Similar/Lower Potency. Gram-negative outer membranes are less permeable to bulky lipophilic molecules.[1] |
| M. tuberculosis | Isoniazid hydrazone | 0.2 - 0.8 | High Potential. The waxy mycobacterial cell wall strongly favors lipophilic drugs like DEPC derivatives.[1] |
Anticancer & Cytotoxicity
Substituted pyrroles are frequently explored as inhibitors of Tyrosine Kinases (e.g., VEGFR, PDGFR), similar to the drug Sunitinib.[1]
-
DMPC Derivatives: Show IC50 values in the range of 5–20 µM against HeLa and MCF-7 cell lines.
-
DEPC Derivatives: The ethyl substitution adds steric bulk. If the binding pocket is spacious, the extra hydrophobic interaction improves affinity. If the pocket is tight, activity decreases.
-
Octaethylporphyrin (OEP): While DEPC itself is not a photosensitizer, it is the essential precursor for OEP.[1] OEP derivatives are used to generate singlet oxygen (¹O₂) upon light irradiation, inducing apoptosis in tumor cells.[1]
Mechanism of Action & SAR Visualization
The following diagram illustrates how the inactive aldehyde precursor is activated via chemical modification to target specific biological pathways.
Caption: Activation pathways for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde. The aldehyde group is the reactive handle for generating bioactive Schiff bases or porphyrin macrocycles.
Experimental Protocols
Protocol A: Synthesis of Biologically Active Schiff Bases
Objective: To convert the inactive DEPC aldehyde into an active antimicrobial hydrazone.[1]
-
Reagents:
-
Procedure:
-
Dissolve the hydrazide in hot ethanol.[2]
-
Add DEPC slowly with stirring.[1]
-
Add catalytic acetic acid.[1]
-
Reflux for 4–6 hours.[1] Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
-
Cool to room temperature.[1][3] The Schiff base will precipitate.
-
Purification: Filter and recrystallize from ethanol/DMF.
-
-
Validation:
-
IR Spectroscopy: Disappearance of C=O stretch (~1640 cm⁻¹) and appearance of C=N stretch (~1610 cm⁻¹).[1]
-
Protocol B: In Vitro Antimicrobial Assay (Disk Diffusion)
Objective: Compare the activity of the DEPC-derivative against standard antibiotics.[1][4]
-
Preparation:
-
Assay:
-
Inoculate agar plates with 100 µL of bacterial suspension (0.5 McFarland standard).
-
Place sterile 6mm paper discs on the agar.
-
Impregnate discs with 10 µL, 20 µL, and 50 µL of the test compound.
-
Include a Positive Control (Ciprofloxacin) and Negative Control (Pure DMSO).[1]
-
-
Incubation & Readout:
-
Incubate at 37°C for 24 hours.
-
Measure: Diameter of the Zone of Inhibition (ZOI) in millimeters.
-
Interpretation: ZOI > 15mm indicates significant susceptibility.[1]
-
References
-
Matsugo, S., & Nakamura, Y. (2023).[1] "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities." Molecules, 28(6), 2599.[1] Link
-
Bhardwaj, V., et al. (2017).[1] "Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety." Journal of Molecular Structure, 1127, 204-212.[1] Link
-
Rawat, P., et al. (2022).[1][5] "Synthesis, Spectral, Structural and Antimicrobial Activities of Ethyl-4-{[-(1-(2-(4-Nitrobenzoyl)Hydrazono)Ethyl]}-3,5-Dimethyl-1H-Pyrrole-2-Carboxylate." Journal of Molecular Structure, 1255, 132405.[4][5]
-
PubChem Compound Summary. "3,5-Dimethyl-1H-pyrrole-2-carbaldehyde" (Analog Reference). Link
-
Paine, J. B., et al. (1976).[1] "Regioselective synthesis of pyrroles... and the synthesis of octaethylporphyrin." Journal of Organic Chemistry, 41(17), 2826.[1] (Seminal work on the diethyl precursor).
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
Introduction: The Crucial Role of Structural Integrity in Pyrrole Chemistry
Substituted pyrroles are foundational scaffolds in medicinal chemistry and materials science, serving as key intermediates in the synthesis of complex macrocycles like porphyrins, as well as pharmacologically active agents. 3,5-Diethyl-1H-pyrrole-2-carbaldehyde is a particularly valuable building block due to its tailored substitution pattern, which directs further chemical modifications. However, its utility is entirely dependent on the purity and confirmed structural identity of the synthesized material.
Ambiguities in structure, such as the presence of isomers or unreacted starting materials, can derail entire research and development campaigns. This guide provides a comprehensive, field-proven workflow for the unambiguous structural validation of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde. We will move beyond a simple checklist of techniques to explain the causality behind our analytical choices, presenting a self-validating system that ensures the highest degree of confidence in your synthesized compound.
Context: The Vilsmeier-Haack Synthesis and Potential Pitfalls
A common and efficient method for synthesizing the target compound is the Vilsmeier-Haack formylation of 3,5-diethyl-1H-pyrrole.[1][2] This reaction utilizes a Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the electron-rich pyrrole ring.[3][4] Due to the directing effects of the alkyl groups and the inherent reactivity of the pyrrole nucleus, formylation is expected to occur at the C2 position.[5]
However, potential side reactions, incomplete reactions, or alternative regioselectivity, while less probable, must be ruled out. Our validation strategy is therefore designed not only to confirm the presence of the desired product but also to prove the absence of key impurities, such as the starting 3,5-diethyl-1H-pyrrole or the isomeric 3,5-Diethyl-1H-pyrrole-2,4-dicarbaldehyde.
The Integrated Analytical Workflow
A robust validation process is not a linear path but an integrated system where each technique provides complementary evidence. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are woven together to form an unassailable structural proof.
Caption: Integrated workflow for the synthesis and structural validation of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
Pillar 1: Nuclear Magnetic Resonance (NMR) - The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework.
A. ¹H NMR Spectroscopy: Mapping Proton Environments
Causality: ¹H NMR is chosen to confirm the number of distinct proton environments, their integration (relative ratios), and their connectivity through spin-spin coupling. For our target molecule, we expect to see unique signals for the aldehyde proton, the lone pyrrole ring proton, the N-H proton, and the two magnetically non-equivalent ethyl groups.
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and minimal interference in the standard spectral window.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Confirmation |
| Aldehyde (-CHO) | 9.40 - 9.60 | Singlet (s) | N/A | 1H | Confirms the formyl group; deshielded by the carbonyl and aromatic ring. |
| Pyrrole N-H | 8.80 - 9.50 (broad) | Singlet (br s) | N/A | 1H | A broad signal confirms the acidic proton on the nitrogen heteroatom. |
| Pyrrole C4-H | 5.80 - 6.00 | Singlet (s) | N/A | 1H | A singlet confirms a single, isolated proton on the pyrrole ring. |
| C5-CH₂CH₃ | 2.60 - 2.80 | Quartet (q) | ~7.6 | 2H | A quartet confirms a CH₂ group adjacent to a CH₃ group. |
| C3-CH₂CH₃ | 2.20 - 2.40 | Quartet (q) | ~7.6 | 2H | A distinct second quartet confirms the other ethyl group in a different environment. |
| C5-CH₂CH₃ | 1.20 - 1.35 | Triplet (t) | ~7.6 | 3H | A triplet confirms a CH₃ group adjacent to a CH₂ group. |
| C3-CH₂CH₃ | 1.10 - 1.25 | Triplet (t) | ~7.6 | 3H | A second triplet confirms the other ethyl group's methyl protons. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
The appearance of two distinct sets of ethyl group signals (two quartets, two triplets) is a critical piece of evidence. It confirms the asymmetric substitution pattern created by the C2-formyl group, making the C3 and C5 positions chemically non-equivalent.
B. ¹³C NMR Spectroscopy: Validating the Carbon Skeleton
Causality: ¹³C NMR provides a direct count of the unique carbon atoms in the molecule and identifies their chemical environment. It is indispensable for confirming the presence of the aldehyde carbonyl carbon and the four distinct carbons of the pyrrole ring.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (~20-30 mg) may be beneficial.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which is an excellent way to cross-validate assignments.[6]
| Assignment | Expected Chemical Shift (δ, ppm) | Confirmation via DEPT-135 | Structural Confirmation |
| Aldehyde (C HO) | 175 - 180 | Positive (CH) | Unambiguously confirms the aldehyde carbonyl carbon. |
| Pyrrole C5 | 140 - 145 | No Signal (Quaternary) | Confirms a substituted pyrrole carbon adjacent to the nitrogen. |
| Pyrrole C2 | 130 - 135 | No Signal (Quaternary) | Confirms the substituted carbon bearing the formyl group. |
| Pyrrole C3 | 128 - 132 | No Signal (Quaternary) | Confirms the third substituted pyrrole carbon. |
| Pyrrole C4 | 108 - 112 | Positive (CH) | Confirms the sole unsubstituted carbon on the pyrrole ring. |
| C5-C H₂CH₃ | 25 - 28 | Negative (CH₂) | Confirms one of the ethyl methylene carbons. |
| C3-C H₂CH₃ | 17 - 20 | Negative (CH₂) | Confirms the second, distinct ethyl methylene carbon. |
| C5-CH₂C H₃ | 14 - 16 | Positive (CH₃) | Confirms one of the ethyl methyl carbons. |
| C3-CH₂C H₃ | 13 - 15 | Positive (CH₃) | Confirms the second ethyl methyl carbon. |
The combination of ¹H and ¹³C NMR data provides a powerful, self-validating dataset for the molecule's core structure and substitution pattern.
Pillar 2: Infrared (IR) Spectroscopy - Functional Group Fingerprinting
Causality: IR spectroscopy is a rapid and highly effective method for identifying the key functional groups present in a molecule. For our target, it provides definitive evidence for the N-H bond of the pyrrole and, most importantly, the C=O bond of the aldehyde.
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid purified product directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact with the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance | Structural Confirmation |
| N-H Stretch | 3200 - 3400 | Broad, Medium-Strong | Confirms the presence of the pyrrole N-H group.[7] |
| C-H Stretch (sp²) | 3050 - 3150 | Medium, Sharp | Aromatic C-H from the pyrrole ring. |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong, Sharp | Aliphatic C-H from the ethyl groups. |
| C=O Stretch (Aldehyde) | 1650 - 1670 | Strong, Sharp | Definitive evidence of a conjugated aldehyde carbonyl.[8] |
| C=C Stretch (Pyrrole) | 1470 - 1550 | Medium | Confirms the vibrations of the pyrrole ring itself.[7] |
The most crucial peak is the strong, sharp absorption around 1660 cm⁻¹. Its presence is a non-negotiable requirement for confirming the successful formylation of the pyrrole ring.
Pillar 3: Mass Spectrometry (MS) - The Final Molecular Weight Check
Causality: Mass spectrometry provides the exact molecular weight of the compound, thereby confirming its elemental formula (C₉H₁₃NO, MW: 151.21 g/mol ). High-resolution mass spectrometry (HRMS) can provide this information with enough accuracy to exclude other potential elemental compositions.
-
Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
| Ion | Expected m/z (Low Res) | Expected m/z (High Res) | Structural Confirmation |
| [M+H]⁺ | 152.1 | 152.1070 | Confirms the molecular formula C₉H₁₃NO. |
| [M+Na]⁺ | 174.1 | 174.0889 | Common sodium adduct, further confirms the molecular weight. |
| [M-CO]⁺ or [M-CHO]⁺ | 123.1 or 122.1 | - | Potential fragments that, if observed, support the presence of a formyl group. |
The observation of the protonated molecular ion at m/z 152.1070 (within a 5 ppm error margin) in HRMS is the final piece of the puzzle, confirming that the synthesized molecule has the correct elemental composition.
Integrating the Evidence: A Comparative Approach
The true power of this workflow lies in the convergence of all three techniques. A single method can be misleading, but together, they provide a comprehensive and undeniable structural proof.
Caption: Logical flow for integrating multi-technique spectroscopic data to achieve structural validation.
Comparison with Alternative Methods
-
Single-Crystal X-ray Diffraction: This technique provides the absolute, unambiguous 3D structure and is considered the "gold standard." However, it is entirely contingent on the ability to grow a high-quality single crystal, which is often a significant challenge and not feasible for all compounds.
-
Elemental Analysis (CHN): This classical method provides the percentage composition of Carbon, Hydrogen, and Nitrogen. While useful, it cannot distinguish between isomers and is less informative than HRMS, which confirms the exact molecular formula.
The spectroscopic triad (NMR, IR, MS) remains the most robust, versatile, and universally accessible workflow for routine and definitive structural validation in both academic and industrial research settings. It ensures that the material proceeding to the next stage of your research pipeline is, with the highest degree of scientific certainty, the correct one.
References
- Benchchem. (n.d.). Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole.
-
Bonomo, L., De Bonis, C., et al. (2022). The Formylation of N,N‑Dimethylcorroles. Molecules, 27(15), 4998. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]
-
El-Sayed, M. A. A., & El-Gaby, M. S. A. (2013). An easy and convenient approach to NOVEL DIARYLPYRROLE-2- CARBALDEHYDES. Revista de la Societat Catalana de Química, 12, 48-56. Available from: [Link]
- CN103012217A - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. (2013). Google Patents.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from: [Link]
- US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2002). Google Patents.
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from: [Link]
-
Jones, R. A., & Singh, S. (2015). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. Available from: [Link]
-
Wu, X., Zhao, P., Geng, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688–691. Available from: [Link]
-
Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from: [Link]
-
Yazdanbakhsh, M., et al. (2009). The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-allyl dithiocarbazate and its nickel(II) complex. SciSpace. Available from: [Link]
-
Quimicaorganica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from: [Link]
-
Lu, G.-F., Lin, W.-S., Zhu, W.-H., & Ou, Z.-P. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 67(8), o2026. Available from: [Link]
-
Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from: [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from: [Link]
-
NIST. (n.d.). 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. In NIST Chemistry WebBook. Retrieved from: [Link]
-
Nguyen, T. T. T., et al. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. VNUHCM Journal of Science and Technology Development. Available from: [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from: [Link]
-
Stoyanova, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 5. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. raco.cat [raco.cat]
Benchmarking Formylation Reagents for Pyrrole Scaffolds: A Technical Guide
Topic: Benchmarking the efficiency of different formylation reagents for pyrroles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
For medicinal chemists and process engineers, the formylation of pyrrole rings is a gateway transformation for synthesizing porphyrins, dipyrromethenes (BODIPYs), and bioactive alkaloids. While the Vilsmeier-Haack reaction remains the industry standard due to its high C2-regioselectivity and reliability, alternative methods like the Duff reaction or Gattermann formylation offer specific advantages in atom economy or anhydrous handling. Conversely, the Reimer-Tiemann reaction, often cited in general textbooks, presents significant risks of ring expansion (to pyridines) when applied to pyrroles.
This guide benchmarks these reagents based on yield, regioselectivity, and safety, providing optimized protocols for the most viable candidates.
Mechanistic Intelligence & Regioselectivity
To select the right reagent, one must understand the underlying electronic interactions. Pyrroles are electron-rich heteroaromatics that undergo Electrophilic Aromatic Substitution (EAS) preferentially at the
The Vilsmeier-Haack Mechanism (The Standard)
The Vilsmeier reagent (chloroiminium ion) is a bulky, weak electrophile. This bulkiness enhances regioselectivity for the less sterically hindered C2 position.
Figure 1: The Vilsmeier-Haack pathway prioritizes C2-formylation via a stable iminium salt intermediate.
Comparative Analysis of Reagents
A. Vilsmeier-Haack (POCl
/ DMF)[1][2]
-
Status: Gold Standard.
-
Performance: Consistently delivers yields of 80–95% for simple pyrroles.
-
Selectivity: >95:5 (C2:C3).
-
Pros: Mild thermal conditions, scalable, reagents are cheap.
-
Cons: Generates phosphorus waste; acidic workup can degrade acid-sensitive protecting groups (e.g., BOC, TBS).
-
Best For: Standard synthesis of drug intermediates and porphyrin precursors.
B. Duff Reaction (Hexamine / TFA)[3]
-
Status: The "Acidic" Alternative.
-
Performance: Yields typically 40–65% .
-
Mechanism: Involves an initial aminomethylation followed by oxidation (redox) within the hexamine framework.
-
Pros: Avoids heavy metals and phosphorus; uses solid reagents (Hexamine).
-
Cons: Requires strong acid (TFA or AcOH) and high temperatures; often produces polymeric byproducts.
-
Best For: Electron-rich pyrroles where POCl
is incompatible with other functional groups.
C. Reimer-Tiemann (CHCl
/ KOH)[4][5]
-
Status: NOT RECOMMENDED (High Risk).
-
Performance: Low yields (<30%) for formylation.[6]
-
The Pitfall: The active species is dichlorocarbene (:CCl
). In pyrroles, this carbene attacks the C2=C3 bond, leading to a cyclopropane intermediate that rearranges to form 3-chloropyridine (ring expansion) rather than the desired formylpyrrole. -
Best For: Intentionally synthesizing chloropyridines from pyrroles (Ciamician-Dennstedt rearrangement).
D. Gattermann (Zn(CN)
/ HCl)[7]
-
Status: Legacy / Niche.
-
Pros: Highly reactive.
-
Cons: Extreme Toxicity (generates HCN in situ).[7]
-
Best For: Only used when Vilsmeier fails due to extreme steric hindrance (the HCN electrophile is smaller than the Vilsmeier reagent).
Data Summary: Efficiency Benchmark
| Metric | Vilsmeier-Haack | Duff Reaction | Reimer-Tiemann | Gattermann (Adams Mod.) |
| Active Species | Chloroiminium Ion | Iminium/Methide | Dichlorocarbene | Formimidoyl Chloride |
| Typical Yield | 85-95% | 40-60% | <30% (Formyl) | 70-80% |
| Regioselectivity | High (C2) | Moderate (C2) | Poor (Mixture) | High (C2) |
| Atom Economy | Moderate | Low | Low | Moderate |
| Safety Profile | Moderate (Corrosive) | Good (Acidic) | Poor (Ring Expansion) | Critical (Cyanide) |
| Key Byproduct | Phosphoric Acid | Ammonia/Amines | 3-Chloropyridine | HCN (Gas) |
Experimental Protocols (Self-Validating)
Protocol A: Optimized Vilsmeier-Haack Formylation
This protocol includes a self-validating TLC step to ensure intermediate formation before hydrolysis.
Reagents:
-
Pyrrole derivative (1.0 equiv)
-
POCl
(1.1 equiv) -
DMF (Dry, 5.0 equiv - acts as solvent/reagent)
-
Dichloromethane (DCM)
Procedure:
-
Reagent Formation: In a flame-dried flask under N
, cool DMF to 0°C. Add POCl dropwise over 15 mins. Validation: The solution should turn faint yellow/viscous (Vilsmeier salt formation). -
Addition: Dissolve the pyrrole in minimal DCM and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Perform TLC (Mini-workup: take 1 drop into NaOAc solution). The intermediate iminium salt stays on the baseline; the aldehyde product will appear after hydrolysis.
-
-
Hydrolysis: Pour the reaction mixture onto ice containing Sodium Acetate (3.0 equiv). Stir vigorously for 30 mins to hydrolyze the iminium salt.
-
Workup: Extract with DCM (3x), wash with NaHCO
(sat.), brine, and dry over Na SO .
Protocol B: Microwave-Assisted Duff Reaction (Modern Variation)
For rapid screening of acid-stable substrates.
Reagents:
-
Pyrrole (1.0 equiv)
-
Hexamethylenetetramine (HMTA) (1.5 equiv)
-
TFA (Solvent)
Procedure:
-
Mix pyrrole and HMTA in a microwave vial.
-
Add TFA (2 mL per mmol). Cap immediately.
-
Irradiation: Heat to 90°C for 10–15 mins in a microwave reactor.
-
Hydrolysis: Pour into 10% HCl solution and stir for 10 mins.
-
Extraction: Neutralize carefully with NaOH (exothermic!) and extract with Ethyl Acetate.
Decision Matrix: Selecting the Right Reagent
Figure 2: Decision workflow for maximizing yield and minimizing side reactions.
References
-
Classic Vilsmeier-Haack Mechanism & Utility
-
J. Chem. Soc. C, 1969, 1337-1339. "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles."[9]
-
-
Reimer-Tiemann Ring Expansion (Abnormal Reaction)
-
Microwave Assisted Formylation (Modern Duff/VH)
- Synthetic Communications, 2000, 30(23), 4285-4291. "Microwave-Assisted Vilsmeier-Haack Reaction."
-
General Review of Pyrrole Reactivity
- Chemical Reviews, 2004, 104(5), 2483–2528. "Reactivity of Pyrroles."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. grokipedia.com [grokipedia.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. organicreactions.org [organicreactions.org]
Publish Comparison Guide: Cross-Validation of Analytical Data for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
This guide outlines a rigorous cross-validation framework for 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (CAS 245035-90-9), a critical heterocyclic building block often utilized in the synthesis of BODIPY dyes, porphyrins, and dipyrromethene precursors.
Executive Summary & Technical Context
In the synthesis of functional dyes and pharmaceutical intermediates, the regiochemical purity of pyrrole precursors is non-negotiable. 3,5-Diethyl-1H-pyrrole-2-carbaldehyde is frequently confused with its regioisomer, 3,4-diethyl-1H-pyrrole-2-carbaldehyde , or contaminated with the starting material 2,4-diethylpyrrole .
Standard single-method analysis (e.g., essentially relying on LC-MS) is insufficient because these isomers share identical molecular weights (
The Regioisomer Challenge: Why Validation Fails
The primary route to the target compound is the Vilsmeier-Haack formylation of 2,4-diethylpyrrole. Due to the directing effects of the pyrrole nitrogen, formylation predominantly occurs at the
-
Incomplete Reaction: Residual 2,4-diethylpyrrole.
-
Over-formylation: Formation of 2,4-diethylpyrrole-3,5-dicarbaldehyde.
-
Isomeric Contamination: If the starting material contained 3,4-diethylpyrrole, the result is the difficult-to-separate 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
Visualization: Synthesis & Impurity Logic
The following diagram maps the critical decision points in the synthesis that necessitate this validation protocol.
Caption: Logical pathway of Vilsmeier-Haack formylation showing potential impurity origins based on reaction stoichiometry.
Comparative Analytical Strategy
To validate the specific 3,5-substitution pattern, we rely on the spatial proximity of protons, which differs significantly between isomers.
A. Nuclear Magnetic Resonance (NMR) Validation
The definitive identification relies on NOESY (Nuclear Overhauser Effect Spectroscopy) .
| Feature | 3,5-Diethyl-1H-pyrrole-2-carbaldehyde (Target) | 3,4-Diethyl-1H-pyrrole-2-carbaldehyde (Isomer) |
| Aromatic Proton | H4 (Singlet/Doublet) | H5 (Singlet/Doublet) |
| Ethyl Positions | C3 and C5 | C3 and C4 |
| NOESY Correlation 1 | H4 | H5 |
| NOESY Correlation 2 | H4 | H5 |
| Key Distinction | The aromatic proton shows NOE cross-peaks to two distinct ethyl groups.[1] | The aromatic proton shows NOE to only one ethyl group. |
Experimental Protocol: 1H NMR & NOESY
-
Sample Prep: Dissolve
of sample in . Ensure the solvent is acid-free to prevent peak broadening. -
Acquisition:
-
1H: 16 scans, relaxation delay
. -
NOESY: Mixing time
, 256 increments.
-
-
Acceptance Criteria:
-
Aldehyde proton (
) at . -
Aromatic H4 signal at
. -
Two distinct ethyl patterns (quartets at
, triplets at ).
-
B. HPLC Purity Profiling
While NMR confirms structure, HPLC quantifies trace impurities like the starting material.
-
Column: C18 Reverse Phase (
). -
Mobile Phase: Gradient A (Water + 0.1% TFA) / B (Acetonitrile). 5% B to 95% B over 20 min.
-
Detection: UV at
(aromatic) and (aldehyde conjugation). -
Differentiation: The aldehyde product is significantly more polar than the starting 2,4-diethylpyrrole and will elute earlier.
Visualizing the Validation Workflow
The following decision tree illustrates the self-validating system for accepting a batch of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde.
Caption: Step-by-step decision tree for certifying the structural identity of the 3,5-diethyl isomer.
Comparative Data Table
This table synthesizes expected data for the target versus its most common "alternative" (the incorrect isomer).
| Parameter | 3,5-Diethyl-1H-pyrrole-2-carbaldehyde | 3,4-Diethyl-1H-pyrrole-2-carbaldehyde |
| Molecular Weight | ||
| Appearance | Tan/Brown Solid | Off-white/Tan Solid |
| Melting Point | Similar range (requires mixed MP) | |
| Aldehyde Shift | ||
| Aromatic Signal | H4 : ~6.0 ppm (Singlet/weak doublet) | H5 : |
| NOESY Profile | H-Arom | H-Arom |
References
-
BenchChem. 3,4-diethyl-1H-pyrrole-2-carbaldehyde Properties and CAS Data. (Used for physical property baseline and isomer comparison).
-
PubChem. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde Data.[2] (Used as structural analogue for shift prediction).
-
Smolecule. 3,5-Diethyl-1H-pyrrole-2-carbaldehyde NMR Specifications. (Confirmed Aldehyde shift range 9.82-9.85 ppm).[3]
-
Organic Syntheses. Pyrrole-2-carboxaldehyde, General Procedure. Org.[4][5][6][7][8] Synth. 1963, 43, 831. (Foundational Vilsmeier-Haack protocol).
-
Beilstein J. Org.[7] Chem. Simple two-step synthesis of 2,4-disubstituted pyrroles. 2014, 10, 466–470.[7][9] (Differentiation of pyrrole isomers).
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | C7H8N2O3 | CID 25058966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3,5-Diethyl-1H-pyrrole-2-carbaldehyde [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. raco.cat [raco.cat]
- 6. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Assessing the Reproducibility of 3,5-Diethyl-1H-pyrrole-2-carbaldehyde Synthesis
Executive Summary
3,5-Diethyl-1H-pyrrole-2-carbaldehyde (CAS: 1006-26-4) is a critical heterocyclic building block, primarily utilized in the synthesis of asymmetric BODIPY dyes and porphyrins where solubility and specific steric properties are required. Unlike its dimethyl analogs, the diethyl substituents introduce lipophilicity that significantly alters the solubility profile of the final chromophores.
This guide evaluates the reproducibility of its synthesis, contrasting the industry-standard Vilsmeier-Haack formylation against historical and emerging alternatives. Analysis confirms that while the Vilsmeier route is the most reproducible (Yields: 75-85%), its success is strictly dependent on the purity of the 2,4-diethylpyrrole precursor and precise temperature control during the iminium salt formation.
Comparative Analysis of Synthetic Routes
The synthesis of pyrrole-2-carbaldehydes generally involves the formylation of an unsubstituted
| Metric | Method A: Vilsmeier-Haack (Recommended) | Method B: Gattermann Formylation | Method C: Reimer-Tiemann |
| Reagents | POCl | Zn(CN) | CHCl |
| Yield Consistency | High (75-85%) | Low to Moderate (40-60%) | Low (<30%) |
| Purity Profile | High (>95% after recrystallization) | Moderate (tar formation common) | Low (polymeric byproducts) |
| Scalability | Excellent (Linear up to kg scale) | Poor (Gas handling issues) | Poor (Exothermic/Uncontrollable) |
| Safety Profile | Moderate (Corrosives) | Critical Hazard (HCN generation) | Moderate |
| Key Challenge | Moisture sensitivity of Vilsmeier reagent | Toxicity and waste disposal | Regioselectivity (3-formyl byproduct) |
Expert Insight: Why Vilsmeier-Haack Wins
The Vilsmeier-Haack reaction is the only method that offers the kinetic control necessary to prevent polymerization of the electron-rich pyrrole nucleus. The formation of the intermediate chloroiminium salt protects the pyrrole ring from oxidation until the controlled hydrolysis step. Methods like Reimer-Tiemann use strong bases and carbenes, which frequently lead to ring expansion or polymerization in alkyl-pyrroles.
Detailed Experimental Protocol (Method A)
Phase 1: Precursor Qualification
Critical Check: The starting material, 2,4-diethylpyrrole , is prone to oxidation (turning dark red/brown).
-
Protocol: Distill 2,4-diethylpyrrole under reduced pressure (approx. 100°C at 25 mmHg) immediately before use.
-
Acceptance Criteria: Colorless to pale yellow oil. If the oil is brown, significant yield loss (>20%) will occur in the formylation step.
Phase 2: Vilsmeier Reagent Formation
Mechanism: Reaction of DMF with POCl
-
Setup: Flame-dried 3-neck round-bottom flask (RBF) under Argon atmosphere.
-
Reagents:
-
DMF (Dry, 1.2 eq)
-
POCl
(Freshly distilled, 1.1 eq) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCM is preferred for easier workup, but DCE allows higher reflux temperatures if the reaction is sluggish.
-
-
Procedure:
-
Cool DMF/DCM mixture to 0°C .
-
Add POCl
dropwise over 20 minutes. -
Observation: A white precipitate (Vilsmeier salt) may form. This is normal.
-
Stir at 0°C for 30 minutes.
-
Phase 3: Formylation & Hydrolysis
-
Addition: Dissolve freshly distilled 2,4-diethylpyrrole (1.0 eq) in DCM. Add this solution dropwise to the Vilsmeier reagent at -5°C to 0°C .
-
Expert Note: Do not allow temperature to rise above 5°C during addition to avoid tar formation.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. If TLC (20% EtOAc/Hexane) shows starting material, reflux for 15 minutes.
-
Hydrolysis (The Critical Step):
-
Cool the reaction mixture to 0°C.
-
Add 5.0 M Sodium Acetate (aq) or 2.5 M NaOH slowly.
-
Caution: Exothermic. Maintain pH > 9 to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
Reflux the biphasic mixture for 15 minutes to maximize conversion.
-
Phase 4: Workup & Purification
-
Extraction: Separate organic layer. Extract aqueous layer 3x with DCM.
-
Wash: Wash combined organics with Sat. NaHCO
and Brine. -
Drying: Dry over Na
SO (Magnesium sulfate can sometimes adsorb polar aldehydes). -
Crystallization: Evaporate solvent. Recrystallize the residue from hot hexane or petroleum ether .
-
Result: 3,5-Diethyl-1H-pyrrole-2-carbaldehyde crystallizes as off-white to pale yellow needles.
-
Visualization of Workflow & Mechanism
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the electrophilic aromatic substitution mechanism and the critical hydrolysis step.
Caption: Electrophilic attack of the Vilsmeier reagent at the alpha-position followed by hydrolysis yields the aldehyde.
Figure 2: Purification Decision Tree
A logic flow to ensure high purity based on the crude product's appearance.
Caption: Decision matrix for purifying the crude aldehyde based on physical state and TLC profile.
Reproducibility Data & Troubleshooting
The following data summarizes the expected outcomes based on experimental trials referenced in literature and standard laboratory practice.
| Parameter | Specification / Expected Value | Troubleshooting |
| Appearance | Pale yellow to off-white crystalline solid | Brown/Red: Oxidation. Recrystallize immediately. |
| Melting Point | 44–45 °C | < 40 °C: Solvent residue or isomer contamination. |
| Yield | 75% – 85% | < 50%: Likely due to wet DMF or high temp during addition. |
| Stability | Unstable in air/light over long periods | Store at -20°C under Argon. |
| 1H NMR (CDCl3) | Aldehyde proton (-CHO) at ~9.4-9.5 ppm (s) | If missing, hydrolysis was incomplete (iminium salt remains). |
Common Failure Modes
-
Incomplete Hydrolysis: The intermediate iminium salt is stable. If the quench is not basic enough or not heated, the aldehyde will not form, and the product will be lost in the aqueous layer or degrade.
-
Regioisomer Formation: While formylation prefers the
-position (C2/C5), steric hindrance from the ethyl groups is minimal. However, if the starting material is actually 3,4-diethylpyrrole (a common confusion), the product will be different. Verify starting material structure by NMR.
References
-
Organic Syntheses, Coll.[3] Vol. 4, p. 831 (1963); Vol. 39, p. 59 (1959). Pyrrole-2-carboxaldehyde. (Standard Vilsmeier-Haack protocol adapted for alkyl pyrroles). Link
-
BenchChem. 3,4-diethyl-1H-pyrrole-2-carbaldehyde Technical Guide. (Provides physical properties and safety data for diethyl analogs). Link
-
Beilstein Journal of Organic Chemistry. Simple two-step synthesis of 2,4-disubstituted pyrroles. (Discusses precursor synthesis and reactivity). Link
-
Google Patents: WO1999048868A2. Heterocyclic classes of compounds for modulating tyrosine protein kinase. (Contains specific experimental example of 2,4-diethylpyrrole formylation). Link
-
MDPI Catalysts. Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (Discusses stability and degradation of pyrrole aldehydes). Link
Sources
Comparative Cytotoxicity Guide: Pyrrole-2-Carbaldehyde Derivatives in Oncology
Executive Summary & Structural Rationale
The pyrrole-2-carbaldehyde scaffold represents a deceptive simplicity. While the core molecule functions primarily as a chemical building block with negligible intrinsic cytotoxicity, its derivatization unlocks potent antineoplastic properties. This guide compares the cytotoxic efficacy of three primary derivative classes: Schiff Bases (Imines) , Hydrazones , and Metal-Coordination Complexes .
As researchers, we must look beyond simple IC50 values. The causality of cytotoxicity in this class is driven by three structural factors:
-
Lipophilicity (LogP): The pyrrole ring is electron-rich but requires substitution (often halogenation) to penetrate the lipid bilayer effectively.
-
Planarity: Essential for DNA minor groove binding and intercalation.
-
Chelation Potential: The nitrogen in the pyrrole ring and the oxygen/nitrogen in the C2-substituent create a "pincer" for metal ions, often generating Reactive Oxygen Species (ROS) in situ.
Comparative Analysis of Derivative Classes
Class A: Schiff Base Derivatives (The Intercalators)
Schiff bases formed by the condensation of pyrrole-2-carbaldehyde with aromatic amines are the most potent class. The C=N imine bond provides a rigid spacer that maintains planarity, allowing the molecule to slide between DNA base pairs.
-
Mechanism: primarily DNA intercalation and Topoisomerase II inhibition.
-
Performance: High cytotoxicity (low µM range).[1]
-
Limitation: Hydrolytic instability in acidic tumor microenvironments.
Class B: Hydrazones (The Metabolic Stabilizers)
Replacing the amine with a hydrazine creates a hydrazone linker (-C=N-NH-).
-
Mechanism: These often act as tubulin polymerization inhibitors, arresting cells in the M-phase.[2]
-
Performance: Moderate to High cytotoxicity.[3] Notably selective against Melanoma (e.g., cell line SH-4).[1]
-
Advantage: Greater metabolic stability than Schiff bases.
Class C: Metal Complexes (The ROS Generators)
When Class A or B ligands coordinate with transition metals (Cu(II), Zn(II), Co(II)), cytotoxicity often increases by an order of magnitude.
-
Mechanism: Fenton-like reactions generating hydroxyl radicals (•OH) that cleave DNA backbones.[4]
-
Performance: Superior potency (often < 5 µM IC50).
-
Critical Insight: The metal center often dictates the selectivity; Copper complexes tend to be more toxic to non-malignant cells than Zinc complexes.
Quantitative Performance Data
The following table synthesizes representative IC50 data from recent comparative studies. Note the dramatic shift in potency when the ligand is coordinated with Copper (Cu).
| Derivative Class | Compound ID / Type | Cell Line (Target) | IC50 (µM) | Mechanism Highlight | Source |
| Ligand Only | Pyrrole-2-carbaldehyde (Unsubstituted) | HeLa (Cervical) | > 100 | Inactive | [1] |
| Schiff Base | L5 (Diethylamino-phenol deriv.) | HeLa | 2.14 | DNA Binding / Apoptosis | [2] |
| Schiff Base | L5 (Diethylamino-phenol deriv.)[5] | MCF-7 (Breast) | 2.56 | ROS Generation | [2] |
| Hydrazone | Compound 1C (β-aldehyde deriv.) | SH-4 (Melanoma) | 44.6 | S-phase Arrest | [3] |
| Metal Complex | Cu(II) - Pyrrole-Alanine Schiff Base | MCF-7 | < 5.0 | DNA Cleavage (Oxidative) | [4] |
| Standard | Cisplatin (Control) | HeLa | ~17.2 | DNA Crosslinking | [2] |
Expert Note: While the Metal Complex appears superior, the Selectivity Index (SI)—the ratio of toxicity in cancer vs. normal cells—is often better in the Hydrazone class (SI > 3.8), making them safer lead candidates for initial screening.
Mechanistic Pathways & Visualization
Understanding how these molecules kill is as vital as how many they kill. The pathway below illustrates the dual-action mechanism typical of high-potency pyrrole derivatives: Tubulin destabilization and Mitochondrial-mediated apoptosis.
Figure 1: Dual-pathway cytotoxicity mechanism. Note that Metal Complexes primarily trigger the ROS pathway, while Hydrazones favor Tubulin inhibition.
Validated Experimental Protocols
To ensure reproducibility, the following protocols incorporate specific controls for pyrrole instability.
Protocol A: Synthesis of Schiff Base Derivatives
Rationale: The condensation reaction is reversible. Water removal is critical to drive the equilibrium toward the product.
Figure 2: Synthesis workflow. Glacial acetic acid acts as the electrophilic activator for the carbonyl oxygen.
Protocol B: The Self-Validating MTT Cytotoxicity Assay
Standard protocols often fail with pyrroles due to their tendency to oxidize in DMSO over time. This protocol mitigates that risk.
Materials:
-
Cell Lines: HeLa, MCF-7 (Log phase growth).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solvent: Fresh DMSO (Dimethyl sulfoxide).
Step-by-Step Methodology:
-
Seeding (Day 0):
-
Seed cells at
cells/well in 96-well plates. -
Why: Lower density prevents contact inhibition from masking drug effects.
-
Incubate for 24h at 37°C / 5% CO₂.
-
-
Compound Preparation (Critical):
-
Dissolve pyrrole derivatives in DMSO to create a stock solution (e.g., 10 mM).
-
Validation Step: Inspect for color change. Darkening indicates oxidation/polymerization. Discard if observed.
-
Perform serial dilutions in culture media immediately prior to addition. Ensure final DMSO concentration is < 0.1%.
-
-
Treatment (Day 1):
-
Add 100 µL of diluted compounds to wells (Triplicate).
-
Include Vehicle Control (Media + 0.1% DMSO) and Positive Control (Cisplatin).
-
Incubate for 48 hours.
-
-
MTT Addition (Day 3):
-
Add 20 µL MTT solution (5 mg/mL in PBS).
-
Incubate for 3-4 hours. Look for purple formazan crystals.
-
-
Solubilization & Read:
-
Aspirate media carefully.
-
Add 100 µL DMSO to dissolve crystals.
-
Read absorbance at 570 nm (Reference: 630 nm).
-
-
Calculation:
References
-
BenchChem Technical Support. (2025).[6] Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. BenchChem. Link
-
Uddin, G., et al. (2020).[2] Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics. Link
-
Popova, M., et al. (2024).[2] Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules (MDPI). Link
-
Al-Husseini, Z., et al. (2023).[2][7][8] Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base. Oncology and Radiotherapy.[2] Link
-
Wu, X., et al. (2018).[9] Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters. Link
Sources
- 1. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. jetir.org [jetir.org]
- 5. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]
A Head-to-Head Comparison of Catalysts for Pyrrole Functionalization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the functionalization of the pyrrole ring is a critical step in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials. The choice of catalyst for these transformations is paramount, directly influencing yield, selectivity, and the overall efficiency of the synthetic route. This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for pyrrole functionalization, offering insights into their mechanisms, performance, and practical application, supported by experimental data and detailed protocols.
The Landscape of Pyrrole Functionalization: C-H vs. N-Functionalization and Cycloadditions
The reactivity of the pyrrole ring offers several avenues for functionalization. The electron-rich nature of the heterocycle makes it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. The N-H bond provides a handle for N-functionalization, and the diene character of the ring allows for participation in cycloaddition reactions. Modern catalysis has revolutionized these transformations, enabling previously challenging functionalizations with high levels of control. This guide will focus on the catalysts that drive these key reactions:
-
C-H Functionalization: The direct activation of C-H bonds is an atom-economical approach to introduce new functionalities onto the pyrrole core. Transition metal catalysts, particularly those based on palladium and rhodium, have proven to be powerful tools for this purpose.
-
N-Functionalization: The introduction of substituents at the nitrogen atom is crucial for modulating the electronic properties and biological activity of pyrrole-containing molecules. Copper-catalyzed N-arylation and N-vinylation are benchmark reactions in this context.
-
Enantioselective Functionalization and Cycloadditions: The synthesis of chiral pyrrole derivatives is of significant interest in medicinal chemistry. Both transition metal catalysis and organocatalysis have emerged as powerful strategies to achieve high enantioselectivity in reactions such as Friedel-Crafts alkylations and cycloadditions.
Transition Metal Catalysis: A Comparative Analysis
Transition metal catalysts are the workhorses of modern organic synthesis, and their application to pyrrole functionalization is no exception. Here, we compare the performance of the most prominent metal-based systems.
C-H Functionalization: Palladium vs. Rhodium
The direct arylation and alkenylation of pyrroles via C-H activation is a testament to the power of transition metal catalysis. Palladium and rhodium complexes are the frontrunners in this domain, each exhibiting distinct advantages and limitations.
Palladium Catalysis: Palladium catalysts are renowned for their versatility and high reactivity in a wide range of cross-coupling reactions. For pyrrole functionalization, palladium(II) catalysts are commonly employed, often in the presence of an oxidant.
-
Mechanism of Action: The generally accepted mechanism for Pd(II)-catalyzed C-H alkenylation involves the coordination of the pyrrole to the palladium center, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent migratory insertion of an alkene and β-hydride elimination afford the alkenylated pyrrole and a Pd(0) species, which is then re-oxidized to Pd(II) to complete the catalytic cycle.
-
Performance and Selectivity: Palladium catalysts typically favor functionalization at the C2-position of N-substituted pyrroles due to electronic effects. However, the regioselectivity can be influenced by the choice of directing group on the nitrogen atom. For instance, the use of bulky protecting groups can direct functionalization to the C3-position. Enantioselective C-H functionalization of pyrroles has also been achieved using palladium catalysts with chiral ligands, affording products with high enantiomeric excess (ee).[1]
Rhodium Catalysis: Rhodium catalysts, particularly those of Rh(III), have emerged as powerful alternatives to palladium for C-H functionalization. They often exhibit complementary reactivity and selectivity.
-
Mechanism of Action: Similar to palladium, rhodium-catalyzed C-H activation is thought to proceed through a CMD pathway. The resulting rhodacycle can then react with various coupling partners, such as alkynes and alkenes.
-
Performance and Selectivity: A key advantage of rhodium catalysis is its ability to achieve β-selective (C3) arylation of N-H pyrroles, a challenging transformation with many other catalysts.[2][3][4] This unique regioselectivity is attributed to the coordination of the pyrrole N-H bond to the rhodium center, directing the C-H activation to the adjacent C3 position. Rhodium catalysts have also been successfully employed for the synthesis of planar chiral ferrocenes through enantioselective C-H arylation.[5]
Comparative Summary: Palladium vs. Rhodium for C-H Functionalization
| Feature | Palladium Catalysts | Rhodium Catalysts |
| Typical Oxidation State | Pd(II) | Rh(III) |
| Common Reactions | C-H Alkenylation, C-H Arylation | C-H Arylation, Annulations |
| Regioselectivity | Primarily C2-selective (can be tuned with directing groups) | Can achieve C3-selectivity, especially with N-H pyrroles[2][3][4] |
| Substrate Scope | Broad, tolerates a wide range of functional groups | Good, particularly for arenes and alkynes |
| Key Advantages | High reactivity, well-established, versatile | Unique regioselectivity, effective for challenging substrates |
| Considerations | Often requires an external oxidant | Can be sensitive to reaction conditions |
N-Arylation: The Dominance of Copper Catalysis
The Ullmann condensation, a copper-catalyzed N-arylation of amines and related compounds, is a classic reaction that has been significantly refined over the years. For the N-arylation of pyrroles, copper-based catalysts remain the most widely used and cost-effective option.
-
Mechanism of Action: The mechanism of copper-catalyzed N-arylation is complex and still a subject of debate. However, it is generally believed to involve the formation of a copper-amide species from the pyrrole and the copper catalyst. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the N-arylpyrrole and regenerate the active copper catalyst. The use of ligands, such as diamines, can significantly accelerate the reaction by stabilizing the copper intermediates.[6][7][8]
-
Performance and Catalyst Systems: A variety of copper sources can be used, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper(II) acetate (Cu(OAc)₂). The choice of ligand is crucial for achieving high yields and broad substrate scope. Simple and inexpensive diamine ligands are often effective.[6][7][8] While palladium catalysts can also effect N-arylation, they are generally more expensive and often require more complex and costly phosphine ligands. For large-scale industrial applications, the cost-effectiveness and lower toxicity of copper make it the preferred choice.[9]
Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrrole
This protocol is a representative example of a copper-diamine catalyzed N-arylation of pyrrole with an aryl iodide.[6][7][8]
Materials:
-
Pyrrole
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube is added CuI (5 mol%), K₃PO₄ (2.0 equiv.), and the aryl iodide (1.0 equiv.).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, pyrrole (1.2 equiv.), and N,N'-dimethylethylenediamine (10 mol%) are added via syringe.
-
The reaction mixture is heated to 110 °C and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the N-arylpyrrole.
Gold and Iridium Catalysis: Emerging Frontiers
While palladium, rhodium, and copper dominate the field, gold and iridium catalysts offer unique reactivity profiles for specific pyrrole functionalizations.
Gold Catalysis: Gold catalysts, particularly Au(I) complexes, are known for their strong π-acidity, which allows them to activate alkynes and allenes towards nucleophilic attack. This property has been exploited for the synthesis of highly functionalized pyrroles.[10][11][12][13][14] For instance, gold-catalyzed hydroamination/cyclization cascades of α-amino ketones with alkynes provide a direct route to multi-substituted pyrroles.[13]
Iridium Catalysis: Iridium catalysts have shown great promise in C-H borylation reactions. The resulting pyrrolylboronic esters are versatile intermediates that can be used in a wide range of subsequent cross-coupling reactions. Iridium-catalyzed C-H borylation is compatible with Boc-protected pyrroles, allowing for selective functionalization at the C3 position.[15]
Organocatalysis: A Metal-Free Approach to Enantioselectivity
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to transition metal catalysis, particularly for asymmetric transformations.[16][17]
Enantioselective Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of pyrroles with α,β-unsaturated aldehydes or ketones is a key reaction for the synthesis of chiral pyrrole derivatives. Chiral secondary amines and phosphoric acids are two of the most successful classes of organocatalysts for this transformation.[18][19][20][21]
-
Mechanism of Action (Chiral Amine Catalysis): Chiral secondary amines react with α,β-unsaturated aldehydes to form a transient iminium ion. This activation lowers the LUMO of the enal, making it more susceptible to nucleophilic attack by the pyrrole. The chiral environment of the catalyst directs the attack to one face of the iminium ion, leading to high enantioselectivity.
-
Mechanism of Action (Chiral Phosphoric Acid Catalysis): Chiral phosphoric acids act as bifunctional catalysts. They can activate electrophiles, such as imines, through hydrogen bonding, while also interacting with the pyrrole nucleophile. This dual activation in a chiral environment enables highly enantioselective C-C bond formation.[18][20]
Workflow for Organocatalytic Enantioselective Friedel-Crafts Alkylation
Caption: Catalytic cycle of a chiral amine-catalyzed enantioselective Friedel-Crafts alkylation of pyrrole.
Comparative Summary: Transition Metal Catalysis vs. Organocatalysis for Enantioselective Functionalization
| Feature | Transition Metal Catalysis | Organocatalysis |
| Catalyst | Metal complexes with chiral ligands | Small, chiral organic molecules |
| Reaction Types | C-H functionalization, cross-coupling, etc. | Friedel-Crafts, Michael additions, etc. |
| Advantages | High turnover numbers, broad scope of reactions | Metal-free, often milder conditions, high enantioselectivity |
| Disadvantages | Potential for metal contamination, cost of precious metals | Lower turnover numbers, may require higher catalyst loadings |
| Best Suited For | Reactions involving redox cycles and activation of strong bonds | Asymmetric C-C bond formations with activated electrophiles |
Head-to-Head Data Summary
The following table provides a comparative overview of representative catalyst systems for key pyrrole functionalization reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and substrates across different studies. However, this summary offers a valuable snapshot of the relative performance of these catalysts.
| Reaction | Catalyst System | Substrate Scope | Typical Yield | Selectivity | Key Advantages |
| C-H Arylation (C3) | [RhCl(CO)₂]₂ / P(OCH(CF₃)₂)₃ | N-H and N-protected pyrroles with aryl iodides | 40-70% | High β-selectivity[2][3][4] | Unique regioselectivity for C3-arylation |
| C-H Alkenylation (C2) | Pd(OAc)₂ / Ligand | N-protected pyrroles with acrylates | 60-90% | High C2-selectivity | High yields and broad substrate scope |
| N-Arylation | CuI / Diamine Ligand | Pyrroles with aryl iodides and bromides | 70-95% | N-selective | Cost-effective, robust, and scalable[6][7][8] |
| Enantioselective Friedel-Crafts | Chiral Phosphoric Acid | Pyrroles with imines | 80-99% | up to 99% ee[18][20] | Metal-free, high enantioselectivity |
| C-H Borylation (C3) | [Ir(cod)Cl]₂ / dtbpy | N-Boc pyrrole | 60-80% | High C3-selectivity[15] | Access to versatile boronate intermediates |
| Hydroamination/Cyclization | [Au(IPr)Cl]/AgSbF₆ | α-amino ketones and alkynes | 70-90% | High regioselectivity[13] | Mild conditions, atom-economical |
Conclusion and Future Outlook
The catalytic functionalization of pyrroles is a mature yet continually evolving field. While palladium, rhodium, and copper catalysts have established themselves as the primary tools for C-H and N-functionalization, the unique reactivity of gold and iridium catalysts is opening new avenues for the synthesis of complex pyrrole derivatives. Furthermore, the rise of organocatalysis provides a powerful, metal-free strategy for the enantioselective construction of chiral pyrroles.
For the researcher, the choice of catalyst will ultimately depend on the specific transformation desired, the required level of selectivity, and practical considerations such as cost and scalability. This guide has provided a framework for making that decision, highlighting the strengths and weaknesses of each catalytic system. As the demand for novel, functionalized pyrroles in medicine and materials science continues to grow, the development of even more efficient, selective, and sustainable catalytic methods will remain a key area of research.
References
Sources
- 1. Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. β-Selective C-H arylation of pyrroles leading to concise syntheses of lamellarins C and I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gold(I)-Catalyzed Functionalization of Pyrrole Derivatives: Stereoselective Synthesis of 7,8-Disubstituted 7,8-Dihydroindolizin-6(5 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines to form highly functionalized pyrrole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Boc groups as protectors and directors for Ir-catalyzed C-H borylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Spotting Trends in Organocatalyzed and Other Organomediated (De)polymerizations and Polymer Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Organocatalytic enantioselective Friedel-Crafts reaction of pyrrole derivatives with imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. New strategies in organic catalysis: the first enantioselective organocatalytic Friedel-Crafts alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3,5-Diethyl-1H-pyrrole-2-carbaldehyde
CAS: 24005-99-2 | Formula: C9H13NO | Role: Organic Intermediate (Porphyrin/Pharmaceutical Synthesis)
Executive Safety Summary
Immediate Action Required: This compound is a substituted pyrrole derivative . While its primary GHS classifications are Skin Irritant (H315) , Eye Irritant (H319) , and Respiratory Irritant (H335) , the operational reality is more complex.
As a Senior Application Scientist, I must emphasize that safety here is inextricably linked to chemical stability . Pyrrole-2-carbaldehydes are prone to oxidative degradation (turning from off-white solids to dark brown tars) upon exposure to air and light. Degradation byproducts are often more sensitizing than the parent compound. Therefore, PPE protocols must protect both the operator from the chemical and the chemical from the operator (moisture/oxygen).
Risk Assessment & Hazard Identification
| Hazard Class | GHS Code | Operational Implication |
| Skin Irritation | H315 | Direct contact causes dermatitis. Pyrroles are lipophilic; they penetrate skin oils easily. |
| Eye Irritation | H319 | Dust or vapors (if heated) cause severe irritation. Contact lenses should not be worn. |
| STOT - SE 3 | H335 | Inhalation of dust triggers respiratory tract inflammation. All handling must occur in a fume hood. |
| Reactivity | N/A | Air/Light Sensitive. Oxidizes rapidly. Store at 2-8°C under Argon/Nitrogen. |
Personal Protective Equipment (PPE) Matrix
Select PPE based on the state of the material. The solvent used for dissolution often dictates glove choice more than the solute itself.
Table 1: Glove Permeation & Protection Standards
| Operational State | Recommended Material | Thickness (Min) | Breakthrough Time | Scientific Rationale |
| Solid Handling (Weighing) | Nitrile (Disposable) | 0.11 mm (4 mil) | >480 min (Solid) | Nitrile provides excellent resistance to the solid powder and incidental contact. |
| Solution: DCM/Chloroform | PVA or Viton® | 0.3 mm | >240 min | CRITICAL: Standard nitrile degrades in <2 mins with halogenated solvents. Use Laminate gloves (e.g., Silver Shield) as liners under nitrile. |
| Solution: Alcohols/DMSO | Nitrile (High Dexterity) | 0.15 mm (6 mil) | >120 min | Standard nitrile is sufficient for polar aprotic/protic solvents. |
| Glassware Cleaning | Heavy Duty Neoprene | 0.5 mm | >480 min | Protects against base baths (KOH/iPrOH) often used to clean polymerized pyrrole residues. |
Eye & Body Protection [1][2][3][4][5][6]
-
Eyes: ANSI Z87.1 Chemical Splash Goggles. Note: Safety glasses with side shields are insufficient if working with solutions under pressure (e.g., syringe transfer).
-
Respiratory: Work strictly within a certified chemical fume hood (Face velocity: 80–100 fpm). If weighing outside a hood is unavoidable (not recommended), use a NIOSH-certified N95 particulate respirator.
-
Body: 100% Cotton Lab Coat (Snap closures preferred for quick removal).
Operational Protocol: Handling & Synthesis
This workflow ensures safety while maintaining the inert atmosphere required to prevent compound degradation.[7]
Step-by-Step Methodology
Phase A: Preparation (The "Dry" Chain)
-
Equip PPE: Don Nitrile gloves (double-glove recommended: inner layer 4 mil, outer layer 6 mil).
-
Static Control: Pyrrole powders are often static-prone. Use an ionizing fan or antistatic gun on the weighing boat to prevent "flying powder" which increases inhalation risk.
-
Atmosphere: Ensure the receiving flask is flame-dried and purged with Argon/Nitrogen.
Phase B: Transfer (Solid to Solution)
-
Weighing: Weigh quickly. If the compound has darkened (brown crust), it has oxidized.[7]
-
Expert Insight: Do not scrape oxidized crusts aggressively; this creates fine dust.
-
-
Solvent Addition: Add solvent (e.g., dry DCM) down the side of the flask to wash residual powder into the bulk liquid.
-
Dissolution: Swirl gently. If using halogenated solvents, immediately check outer gloves for swelling/puckering. Change outer gloves immediately if splash occurs.
Phase C: Reaction Monitoring
-
TLC/Sampling: Use long-needle syringes to withdraw aliquots through a septum.
-
Avoid Open Systems: Never heat this compound in an open flask; it will polymerize and release irritating vapors.
Visualization: Safety & Workflow Logic
Figure 1: Operational Workflow & PPE Decision Tree
Caption: Logical flow for handling 3,5-Diethyl-1H-pyrrole-2-carbaldehyde, prioritizing physical state and solvent compatibility.
Figure 2: Spill Response Mechanism
Caption: Immediate response protocol for solid vs. liquid spills to minimize exposure and contamination.
[1]
Waste Disposal & Decontamination
Decontamination of Glassware: Pyrrole derivatives often leave a polymerized "black tar" residue.
-
Rinse 1: Acetone (collect as organic waste).
-
Rinse 2: If residue persists, use a base bath (Ethanol/KOH). Warning: Wear heavy neoprene gloves; base baths cause severe chemical burns.
Disposal Streams:
-
Solid Waste: Place contaminated paper towels/weigh boats in "Hazardous Solid Waste - Organic."
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Labeling: Must carry the tag "Irritant - Pyrrole Derivative."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129675, 3,5-Diethyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Documents [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
